molecular formula C40H50N8O6 B15567006 Daclatasvir-d6

Daclatasvir-d6

カタログ番号: B15567006
分子量: 744.9 g/mol
InChIキー: FKRSSPOQAMALKA-GXBFPSLASA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Daclatasvir-d6 is a useful research compound. Its molecular formula is C40H50N8O6 and its molecular weight is 744.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

trideuteriomethyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33-,34-/m0/s1/i5D3,6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRSSPOQAMALKA-GXBFPSLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H50N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Daclatasvir-d6: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: [Your Name/Organization]

Publication Date: December 4, 2025

Abstract

This technical guide provides a comprehensive overview of Daclatasvir-d6, a deuterated analog of the potent Hepatitis C Virus (HCV) NS5A inhibitor, Daclatasvir (B1663022). It is intended for researchers, scientists, and drug development professionals. This document details the primary use of this compound in research, its physicochemical properties, and the mechanism of action of its parent compound. Furthermore, it presents detailed experimental protocols for its application in bioanalytical assays and visual representations of the HCV NS5A signaling pathway and a typical analytical workflow.

Introduction to Daclatasvir and this compound

Daclatasvir is a first-in-class, direct-acting antiviral (DAA) agent that potently inhibits the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] NS5A is a critical component of the HCV replication complex, and its inhibition disrupts viral RNA replication and virion assembly.[3][4][5] Daclatasvir exhibits pangenotypic activity, making it an effective component of combination therapies for chronic HCV infection.[6][7]

This compound is a stable, deuterium-labeled isotopologue of Daclatasvir.[8][9] In this compound, six hydrogen atoms have been replaced with deuterium (B1214612) atoms. This isotopic substitution results in a compound that is chemically identical to Daclatasvir but has a higher molecular weight. This key difference makes this compound an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10] Its primary use in research is to ensure the accuracy and precision of Daclatasvir quantification in various biological matrices, particularly in pharmacokinetic and therapeutic drug monitoring studies.[8]

Quantitative Data

The following tables summarize the key quantitative data for Daclatasvir and this compound.

Table 1: Physicochemical Properties

PropertyDaclatasvirThis compound
Molecular Formula C₄₀H₅₀N₈O₆[2]C₄₀H₄₄D₆N₈O₆[11]
Molecular Weight 738.9 g/mol 744.9 g/mol [11]
CAS Number 1009119-64-5[2]1801709-41-0[11]
Appearance SolidOff-white solid[7]
Solubility Soluble in DMSO, MethanolSoluble in DMSO, Methanol[11]

Table 2: Pharmacokinetic Parameters of Daclatasvir

ParameterValue
Time to Peak Concentration (Tmax) 1-2 hours[12]
Absolute Bioavailability 67%[12][13]
Protein Binding ~99%[12]
Volume of Distribution (Vd) 47 L[13]
Apparent Clearance (CL/F) 5.29 L/h[9]
Elimination Half-life (t½) 12-15 hours[12]
Peak Plasma Concentration (Cmax) 1534 ng/mL (at 60 mg once daily)[12]
Area Under the Curve (AUC₀₋₂₄h) 14122 ng·h/mL (at 60 mg once daily)[12]

Mechanism of Action of Daclatasvir

Daclatasvir targets the HCV NS5A protein, a multifunctional phosphoprotein essential for the virus's life cycle.[3] NS5A is a key component of the HCV replication complex, a structure formed within modified membranes of the host cell's endoplasmic reticulum (ER).[14][15] This complex is responsible for replicating the viral RNA genome.

Daclatasvir binds to the N-terminus of the NS5A protein, inducing conformational changes that impair its function.[4][5] This disruption has two main consequences:

  • Inhibition of Viral RNA Synthesis: By altering the structure of NS5A, Daclatasvir prevents the proper formation and function of the replication complex, thereby blocking the synthesis of new viral RNA.[5]

  • Impairment of Virion Assembly: NS5A is also involved in the assembly of new virus particles. Daclatasvir's interaction with NS5A disrupts this process, leading to a reduction in the production of infectious virions.[4]

The following diagram illustrates the role of NS5A in the HCV replication cycle and the inhibitory action of Daclatasvir.

HCV_Replication_Pathway cluster_host_cell Hepatocyte cluster_er Endoplasmic Reticulum HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex (Membranous Web) HCV_RNA->Replication_Complex Template NS5A NS5A Polyprotein->NS5A Proteolytic Processing NS_Proteins Other NS Proteins (NS3, NS4B, NS5B) Polyprotein->NS_Proteins Proteolytic Processing NS5A->Replication_Complex Virion_Assembly Virion Assembly NS5A->Virion_Assembly NS_Proteins->Replication_Complex New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication New_HCV_RNA->Virion_Assembly New_Virion New HCV Virion Virion_Assembly->New_Virion Release Daclatasvir Daclatasvir Daclatasvir->NS5A Inhibits

HCV NS5A Signaling and Daclatasvir's Mechanism of Action.

Experimental Protocols: Quantification of Daclatasvir using this compound

The following is a representative experimental protocol for the quantification of Daclatasvir in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is based on methodologies described in the scientific literature.[4][8][16]

Materials and Reagents
  • Daclatasvir analytical standard

  • This compound internal standard

  • Human plasma (with anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard, this compound (concentration to be optimized, e.g., 50 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

Table 3: LC-MS/MS Parameters

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Optimized gradient from 5% to 95% B over several minutes
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Daclatasvir: m/z 739.4 → [Product Ion 1], [Product Ion 2] this compound: m/z 745.4 → [Product Ion 1], [Product Ion 2]
Collision Energy Optimized for each transition

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Analysis
  • Quantification is performed by calculating the peak area ratio of the analyte (Daclatasvir) to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in prepared standards.

  • The concentration of Daclatasvir in the unknown samples is determined by interpolation from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a bioanalytical assay using this compound.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with This compound (IS) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Chromatographic_Separation Chromatographic Separation LC_Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (MRM Detection) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Generation Ratio_Calculation->Calibration_Curve Quantification Quantification of Daclatasvir Calibration_Curve->Quantification

References

An In-depth Technical Guide to the Synthesis and Stable-Isotope Labeling of Daclatasvir-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a proposed synthetic pathway for Daclatasvir-d6, a deuterated isotopologue of the direct-acting antiviral agent Daclatasvir. The synthesis of stable-isotope labeled compounds is critical for various stages of drug development, including pharmacokinetic studies, metabolism profiling, and as internal standards for quantitative bioanalysis. This guide outlines a plausible and efficient multi-step synthesis, leveraging commercially available deuterated starting materials to achieve high isotopic enrichment in the final molecule.

Executive Summary

Daclatasvir is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). The synthesis of its deuterated analogue, this compound, can be strategically achieved by incorporating deuterium (B1214612) atoms into the two L-valine moieties of the molecule. This guide details a synthetic route commencing with the Friedel-Crafts acylation of biphenyl (B1667301), followed by the construction of the central bis-imidazole core, and culminating in the coupling with a deuterated N-(methoxycarbonyl)-L-valine derivative. The proposed pathway is designed for efficiency and control over isotopic incorporation. Detailed experimental protocols for each key step are provided, along with a summary of expected yields and purity.

Data Presentation

The following table summarizes the anticipated quantitative data for the multi-step synthesis of this compound. Yields are based on literature precedents for analogous reactions.

StepReactionStarting MaterialProductReagents and ConditionsExpected Yield (%)Purity (%)Isotopic Purity (%)
1Friedel-Crafts AcylationBiphenyl4,4'-Bis(2-chloroacetyl)biphenylChloroacetyl chloride, AlCl₃, Dichloromethane, 0°C to rt85-95>95N/A
2Esterification4,4'-Bis(2-chloroacetyl)biphenyl, N-Boc-L-proline(2S,2'S)-1,1'-(Biphenyl-4,4'-diylbis(2-oxoethane-2,1-diyl)) bis(pyrrolidine-2-carboxylate)K₂CO₃, Acetonitrile, rt80-90>95N/A
3Imidazole FormationIntermediate from Step 2(2S,2'S)-tert-Butyl 2,2'-(5,5'-(biphenyl-4,4'-diyl)bis(1H-imidazole-5,2-diyl))dipyrrolidine-1-carboxylateAmmonium (B1175870) acetate (B1210297), Benzene, Reflux80-90>95N/A
4Boc DeprotectionIntermediate from Step 34,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)biphenylConcentrated HCl, Ethanol, rt90-98>95N/A
5Synthesis of Deuterated Coupling PartnerL-Valine-d8N-(Methoxycarbonyl)-L-valine-d6Methyl chloroformate, NaHCO₃, Water/Dioxane, 0°C to rt85-95>98>98
6Amide CouplingIntermediate from Step 4, N-(Methoxycarbonyl)-L-valine-d6This compoundHATU, DIPEA, DMF, rt75-85>99 (HPLC)>98

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Biphenyl

Objective: To synthesize 4,4'-Bis(2-chloroacetyl)biphenyl.

Materials:

  • Biphenyl

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend biphenyl (1.0 eq) in anhydrous DCM.

  • Cool the mixture to 0°C using an ice bath.

  • Carefully add anhydrous AlCl₃ (2.2 eq) portion-wise, maintaining the temperature below 5°C.

  • To the resulting suspension, add chloroacetyl chloride (2.2 eq) dropwise via an addition funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/DCM) to afford pure 4,4'-Bis(2-chloroacetyl)biphenyl.

Step 2: Esterification with N-Boc-L-proline

Objective: To synthesize (2S,2'S)-1,1'-(Biphenyl-4,4'-diylbis(2-oxoethane-2,1-diyl)) bis(pyrrolidine-2-carboxylate).

Materials:

  • 4,4'-Bis(2-chloroacetyl)biphenyl

  • N-Boc-L-proline

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • To a solution of N-Boc-L-proline (2.2 eq) in acetonitrile, add K₂CO₃ (2.5 eq).

  • To this suspension, add a solution of 4,4'-Bis(2-chloroacetyl)biphenyl (1.0 eq) in acetonitrile.

  • Stir the reaction mixture at room temperature for 18-24 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be used in the next step without further purification.

Step 3: Imidazole Formation

Objective: To construct the bis-imidazole core of the molecule.

Materials:

  • Intermediate from Step 2

  • Ammonium acetate

  • Benzene or Toluene

Procedure:

  • Dissolve the crude product from Step 2 (1.0 eq) in benzene.

  • Add ammonium acetate (a large excess, e.g., 20 eq).

  • Heat the mixture to reflux (approximately 80-110°C depending on the solvent) for 3-5 hours with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Step 4: Boc Deprotection

Objective: To remove the tert-Butoxycarbonyl (Boc) protecting groups.

Materials:

  • Intermediate from Step 3

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • Dissolve the intermediate from Step 3 in ethanol.

  • Add concentrated HCl and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting hydrochloride salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent, or used directly in the next step.

Step 5: Synthesis of N-(Methoxycarbonyl)-L-valine-d6

Objective: To prepare the deuterated amino acid derivative for the final coupling step.

Materials:

  • L-Valine-d8 (commercially available, with high isotopic purity[1][2][3])

  • Methyl chloroformate

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Dioxane or THF

Procedure:

  • Dissolve L-Valine-d8 (1.0 eq) in a solution of NaHCO₃ (2.5 eq) in water at 0°C.

  • To this solution, add a solution of methyl chloroformate (1.1 eq) in dioxane dropwise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted methyl chloroformate.

  • Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(Methoxycarbonyl)-L-valine-d6 as a white solid.

Step 6: Final Amide Coupling to Yield this compound

Objective: To couple the bis-imidazole core with the deuterated valine derivative.

Materials:

  • Intermediate from Step 4 (as the free base or hydrochloride salt)

  • N-(Methoxycarbonyl)-L-valine-d6

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the bis-pyrrolidinyl-bis-imidazole intermediate from Step 4 (1.0 eq) and N-(Methoxycarbonyl)-L-valine-d6 (2.2 eq) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (5.0 eq) to the solution.

  • Add HATU (2.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by HPLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 5% aqueous lithium chloride solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to afford this compound.

Mandatory Visualization

Synthesis_of_Daclatasvir_d6 Biphenyl Biphenyl ChloroacetylBiphenyl 4,4'-Bis(2-chloroacetyl)biphenyl Biphenyl->ChloroacetylBiphenyl Chloroacetyl chloride, AlCl₃ EsterIntermediate Bis-Ester Intermediate ChloroacetylBiphenyl->EsterIntermediate N-Boc-L-proline, K₂CO₃ ImidazoleCore Bis-Imidazole Core (Boc-protected) EsterIntermediate->ImidazoleCore Ammonium acetate DeprotectedCore Deprotected Bis-Imidazole Core ImidazoleCore->DeprotectedCore HCl DaclatasvirD6 This compound DeprotectedCore->DaclatasvirD6 HATU, DIPEA LValineD8 L-Valine-d8 MocValineD6 N-(Methoxycarbonyl)-L-valine-d6 LValineD8->MocValineD6 Methyl chloroformate MocValineD6->DaclatasvirD6

Caption: Proposed synthetic pathway for this compound.

Experimental_Workflow Start Start: Biphenyl & L-Valine-d8 Step1 Step 1: Friedel-Crafts Acylation Start->Step1 Step5 Step 5: Deuterated Precursor Synthesis Start->Step5 Step2 Step 2: Esterification Step1->Step2 Step3 Step 3: Imidazole Formation Step2->Step3 Step4 Step 4: Boc Deprotection Step3->Step4 Step6 Step 6: Amide Coupling Step4->Step6 Step5->Step6 Purification Purification (Chromatography/HPLC) Step6->Purification Analysis Analysis (NMR, MS, HPLC) Purification->Analysis FinalProduct Final Product: this compound Analysis->FinalProduct

Caption: General experimental workflow for this compound synthesis.

References

The Impact of Deuteration on the Physicochemical and Chemical Properties of Daclatasvir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated Daclatasvir (B1663022), a potent inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A). By strategically replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), the pharmacokinetic and metabolic profile of the drug can be potentially improved. This document delves into the comparative physicochemical properties of deuterated and non-deuterated Daclatasvir, outlines detailed experimental protocols for their characterization, and visually represents the drug's mechanism of action.

Comparative Physicochemical Properties

PropertyNon-Deuterated DaclatasvirExpected Impact of Deuteration on Daclatasvir
Molecular Formula C₄₀H₅₀N₈O₆C₄₀H₅₀₋ₓDₓN₈O₆ (where 'x' is the number of deuterium atoms)
Molar Mass 738.89 g/mol [3]Increased, depending on the number of deuterium atoms incorporated.
Melting Point Not specified in available literature.May be slightly altered. The effect of deuteration on melting point is not always predictable and can result in either an increase or decrease depending on changes in crystal lattice forces and molecular packing.[1][4]
Solubility Freely soluble in water (>700 mg/mL)[3][5]Potentially altered. Deuteration can influence intermolecular interactions, which may lead to changes in solubility. For some organic compounds, deuteration has been observed to increase aqueous solubility.[1]
pKa Strongest Acidic: 11.15, Strongest Basic: 6.09[5]Likely to be slightly different. The substitution of hydrogen with deuterium can cause small changes in the acid dissociation constant (pKa) due to effects on zero-point vibrational energies of the acidic and basic forms.[6][7]
Isotopic Purity Not applicableA critical parameter for deuterated drugs, typically determined by NMR and Mass Spectrometry to be >98%.
Metabolic Stability Metabolized primarily by CYP3A4.[8]Expected to be enhanced. The stronger C-D bond can slow down metabolic processes that involve the cleavage of that bond, potentially leading to a longer half-life and reduced formation of metabolites.[9]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize and compare deuterated and non-deuterated Daclatasvir.

Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the percentage of deuterium incorporation at specific sites in the Daclatasvir molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the deuterated Daclatasvir sample.

    • Dissolve the sample in a suitable non-deuterated solvent (e.g., DMSO, acetone) to a final concentration of approximately 1-10 mg/mL.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Integrate the signals corresponding to the residual protons at the deuterated positions.

    • Compare these integrals to the integrals of protons at non-deuterated positions within the same molecule.

    • The percentage of deuteration can be calculated from the relative decrease in the integral of the signal for the proton at the deuterated site.

  • ²H (Deuterium) NMR Spectroscopy:

    • Acquire a ²H NMR spectrum of the sample.

    • The presence of signals in the ²H spectrum confirms the incorporation of deuterium.

    • Quantitative ²H NMR can be used for a more direct measurement of deuterium content by comparing the integral of the deuterium signal to an internal standard.[10][11]

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Deuterium substitution can cause a characteristic upfield shift and splitting of the adjacent ¹³C signal (an isotopic shift and C-D coupling), which can be used to confirm the position of deuteration.[12]

Analysis by Mass Spectrometry (MS)

Objective: To determine the overall isotopic enrichment and distribution of isotopologues in the deuterated Daclatasvir sample.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the deuterated Daclatasvir sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL.[13]

  • High-Resolution Mass Spectrometry (HRMS):

    • Infuse the sample solution into a high-resolution mass spectrometer (e.g., Orbitrap, TOF).

    • Acquire the mass spectrum in the appropriate mass range to observe the molecular ion peak of Daclatasvir.

  • Data Analysis:

    • Determine the exact mass of the most abundant isotopologue of the deuterated sample.

    • Analyze the isotopic cluster of the molecular ion. The relative intensities of the M, M+1, M+2, etc. peaks will differ significantly from the non-deuterated compound due to the presence of deuterium.

    • The isotopic enrichment can be calculated by comparing the observed isotopic distribution to the theoretical distribution for a given level of deuteration. Specialized software can be used for this analysis.[14]

Differential Scanning Calorimetry (DSC) for Melting Point and Thermal Stability

Objective: To determine the melting point and assess the thermal stability of deuterated Daclatasvir.

Methodology:

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

    • Hermetically seal the pan. An empty, sealed pan should be used as a reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.

    • The enthalpy of fusion can be calculated by integrating the area under the melting peak.

    • The presence of multiple thermal events could indicate polymorphism or degradation.

Mechanism of Action: Daclatasvir Signaling Pathway

Daclatasvir is a direct-acting antiviral agent that potently inhibits the HCV NS5A protein.[15] NS5A is a crucial component of the HCV replication complex and is involved in both viral RNA replication and virion assembly.[16][17] Daclatasvir binds to the N-terminus of the NS5A protein, inducing a conformational change that disrupts its functions.[18][19] This inhibition prevents the formation of the membranous web, the site of HCV replication, and also interferes with virion assembly.[18]

Daclatasvir_Mechanism_of_Action cluster_HCV_Replication HCV Replication Cycle HCV_RNA HCV RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Translation Virion_Assembly Virion Assembly HCV_RNA->Virion_Assembly NS5A NS5A Protein Polyprotein->NS5A Processing Replication_Complex Replication Complex (Membranous Web) NS5A->Replication_Complex Formation NS5A->Virion_Assembly Replication_Complex->HCV_RNA RNA Replication New_Virion New HCV Virion Virion_Assembly->New_Virion Daclatasvir Deuterated Daclatasvir Daclatasvir->NS5A Binds to N-terminus Daclatasvir->Replication_Complex Inhibits Formation Daclatasvir->Virion_Assembly Inhibits Assembly

Caption: Mechanism of action of deuterated Daclatasvir in inhibiting HCV replication.

Conclusion

The deuteration of Daclatasvir represents a promising strategy to potentially enhance its pharmacokinetic properties, primarily by improving its metabolic stability. While specific experimental data on the physicochemical properties of deuterated Daclatasvir are limited, established principles of isotope effects suggest likely alterations in properties such as molar mass, solubility, and pKa. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of deuterated Daclatasvir, enabling researchers to thoroughly evaluate its properties and potential advantages over its non-deuterated counterpart. The continued investigation into deuterated pharmaceuticals holds significant potential for the development of improved therapeutic agents.

References

Daclatasvir-d6 CAS number and commercial suppliers.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the properties, commercial availability, and analytical applications of the deuterated internal standard, Daclatasvir-d6.

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the direct-acting antiviral agent Daclatasvir (B1663022). Primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies, this compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in the study of Hepatitis C virus (HCV) therapeutics. This document details its chemical properties, lists commercial suppliers, and presents experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Furthermore, it elucidates the mechanism of action of Daclatasvir through a detailed signaling pathway diagram.

Core Compound Information

This compound is a stable isotope-labeled version of Daclatasvir, where six hydrogen atoms have been replaced with deuterium (B1214612). This isotopic substitution renders the molecule chemically identical to Daclatasvir in terms of its biological activity but distinguishable by mass spectrometry, making it an ideal internal standard for quantitative analysis.

PropertyValueReference
CAS Number 1801709-41-0[1][2][3]
Molecular Formula C₄₀H₄₄D₆N₈O₆[2][3]
Molecular Weight ~744.9 g/mol [1][2][3][4]
Purity ≥99% deuterated forms (d₁-d₆)[1][2]
Appearance Solid[1][2][5]
Primary Use Internal standard for quantification of Daclatasvir by GC- or LC-MS[1][3]

Commercial Availability

This compound is available from several reputable suppliers of chemical reference standards and research chemicals. Researchers can acquire this compound from the following vendors:

SupplierWebsiteNotes
Cayman Chemical--INVALID-LINK--Provides detailed technical information and certificates of analysis.[1]
Cambridge Bioscience--INVALID-LINK--Distributor for Cayman Chemical products.[2]
Veeprho--INVALID-LINK--Specializes in impurity reference standards.[3]
Simson Pharma Limited--INVALID-LINK--Manufacturer and exporter of pharmaceutical reference standards.[6]
LGC Standards--INVALID-LINK--Supplier of reference materials and proficiency testing schemes.[4]
Genprice--INVALID-LINK--Supplier of laboratory reagents.[7]

Mechanism of Action and Signaling Pathway

Daclatasvir targets the Hepatitis C virus (HCV) non-structural protein 5A (NS5A), a key protein in the viral replication complex.[7][8] By binding to the N-terminus of NS5A, Daclatasvir inhibits both viral RNA replication and the assembly of new virions.[7][9] NS5A is a multifunctional protein that interacts with numerous host cell proteins and modulates various cellular signaling pathways to create a favorable environment for viral propagation.[2] The diagram below illustrates the signaling pathway affected by Daclatasvir's inhibition of NS5A.

Daclatasvir_Mechanism_of_Action Mechanism of Action of Daclatasvir cluster_virus HCV Life Cycle cluster_host Host Cell HCV_RNA HCV RNA Polyprotein Polyprotein Translation HCV_RNA->Polyprotein NS5A NS5A Protein Polyprotein->NS5A Replication_Complex Replication Complex (Membranous Web) NS5A->Replication_Complex PI4KA PI4KA NS5A->PI4KA interacts with Grb2 Grb2 NS5A->Grb2 interacts with PI3K_AKT PI3K/AKT Pathway NS5A->PI3K_AKT modulates RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication Virion_Assembly Virion Assembly RNA_Replication->Virion_Assembly New_Virions New Virions Virion_Assembly->New_Virions Daclatasvir Daclatasvir Daclatasvir->NS5A inhibits MAPK_ERK MAPK/ERK Pathway Grb2->MAPK_ERK activates Cell_Signaling Altered Host Cell Signaling (Proliferation, Survival) MAPK_ERK->Cell_Signaling PI3K_AKT->Cell_Signaling

Daclatasvir inhibits HCV NS5A, disrupting viral replication and assembly.

Experimental Protocols

This compound is predominantly used as an internal standard in LC-MS/MS methods to accurately quantify Daclatasvir in biological matrices, such as human plasma. Below are summaries of typical experimental protocols.

General Experimental Workflow for Quantification

The following diagram outlines a standard workflow for the quantification of Daclatasvir in biological samples using this compound as an internal standard.

Experimental_Workflow General Workflow for Daclatasvir Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Sample Preparation (Protein Precipitation or LLE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification (Ratio of Analyte to IS) Analysis->Quantification

Workflow for Daclatasvir quantification using an internal standard.
Sample Preparation

1. Protein Precipitation:

  • To a 100 µL aliquot of plasma sample, add 200 µL of acetonitrile (B52724) containing the internal standard (this compound).

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.[10]

2. Liquid-Liquid Extraction (LLE):

  • To a plasma sample, add the internal standard (this compound).

  • Add a suitable extraction solvent, such as methyl tert-butyl ether.

  • Vortex the mixture to ensure thorough mixing and extraction of the analytes into the organic layer.

  • Centrifuge to separate the aqueous and organic layers.

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used (e.g., Acquity UPLC HSS C18, 50 × 2.1 mm, 1.8 µm or Zorbax SB-C18, 4.6 × 50 mm, 5 µm).[11][12]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 5 mM or 10 mM ammonium (B1175870) formate, pH 3.5) and an organic solvent (e.g., acetonitrile) is common.[11][12]

  • Flow Rate: Typical flow rates range from 0.3 mL/min to 0.7 mL/min.[11][12]

  • Injection Volume: A small volume, typically 5-10 µL, of the prepared sample is injected.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed to selectively detect and quantify Daclatasvir and this compound. The specific precursor-to-product ion transitions for each compound are monitored.

  • Internal Standard Concentration: The concentration of this compound used as the internal standard should be optimized to provide a consistent and reproducible signal across the calibration curve range.

Data Analysis:

  • The concentration of Daclatasvir in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

  • The concentration of Daclatasvir in the unknown samples is then interpolated from this calibration curve.

Synthesis of this compound

Conclusion

This compound is a critical analytical tool for the accurate quantification of the anti-HCV drug Daclatasvir in biological matrices. Its commercial availability from multiple suppliers facilitates its use in research and clinical settings. The understanding of Daclatasvir's mechanism of action, targeting the viral NS5A protein and disrupting host-virus interactions, provides the rationale for its therapeutic efficacy. The detailed experimental protocols for LC-MS/MS analysis presented in this guide offer a practical framework for researchers to develop and validate robust bioanalytical methods for pharmacokinetic and other drug development studies.

References

A Technical Guide to the Core Differences Between Daclatasvir and Daclatasvir-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir (B1663022) is a potent, direct-acting antiviral agent that targets the hepatitis C virus (HCV) non-structural protein 5A (NS5A), a critical component of the viral replication complex.[1][2] Its deuterated analog, Daclatasvir-d6, serves a crucial role in the bioanalytical assays essential for pharmacokinetic studies and therapeutic drug monitoring of Daclatasvir. This technical guide provides an in-depth exploration of the fundamental differences between these two molecules, focusing on their physicochemical properties, the impact of isotopic labeling on metabolism, and their respective applications in research and development.

Physicochemical Properties

The primary physical distinction between Daclatasvir and this compound lies in their molecular weight, a direct consequence of the substitution of six hydrogen atoms with deuterium (B1214612). This seemingly minor alteration has significant implications for their use in analytical methodologies, particularly mass spectrometry.

PropertyDaclatasvirThis compoundReference(s)
Molecular Formula C₄₀H₅₀N₈O₆C₄₀H₄₄D₆N₈O₆[1][3]
Molecular Weight 738.9 g/mol 744.9 g/mol [1][3]
Appearance White to yellow crystalline non-hygroscopic powderOff-white solid[4][5]
Solubility Freely soluble in water, DMSO, and methanol (B129727).[1][4]Soluble in DMSO and methanol.[3]

The Core Difference: Isotopic Labeling

The fundamental difference between Daclatasvir and this compound is the presence of six deuterium (²H or D) atoms in the latter, replacing six protium (B1232500) (¹H) atoms. This isotopic substitution is strategically placed on the methyl groups of the carbamate (B1207046) moieties.

This isotopic labeling renders this compound an ideal internal standard for the quantitative analysis of Daclatasvir in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples, to correct for variations in sample processing and instrument response. The key advantages of using a stable isotope-labeled internal standard like this compound are:

  • Co-elution: It chromatographically co-elutes with the unlabeled analyte, experiencing similar matrix effects.

  • Similar Extraction Recovery: It behaves almost identically during sample preparation and extraction procedures.

  • Distinct Mass-to-Charge Ratio (m/z): It is easily distinguishable from the analyte by a mass spectrometer due to its higher mass, allowing for simultaneous and accurate quantification.

G Daclatasvir Daclatasvir (C40H50N8O6) IsotopicLabeling Isotopic Labeling (6H -> 6D) Daclatasvir->IsotopicLabeling is the parent compound for Application Primary Application Daclatasvir->Application Therapeutic Agent Properties Physicochemical Properties Daclatasvir->Properties has Daclatasvir_d6 This compound (C40H44D6N8O6) Daclatasvir_d6->Application Internal Standard Daclatasvir_d6->Properties has altered IsotopicLabeling->Daclatasvir_d6 results in

Caption: Logical relationship between Daclatasvir and its deuterated analog.

Impact on Metabolism: The Kinetic Isotope Effect

Daclatasvir is primarily metabolized in the liver by the cytochrome P450 enzyme, CYP3A4. The substitution of hydrogen with deuterium can alter the rate of metabolism through a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. If the cleavage of a C-H bond is the rate-limiting step in the metabolism of a drug, replacing that hydrogen with deuterium can slow down the metabolic process.

G Daclatasvir Daclatasvir CYP3A4 CYP3A4 (Liver) Daclatasvir->CYP3A4 Metabolized by Excretion Excretion (Primarily Fecal) Daclatasvir->Excretion Unchanged drug Metabolites Oxidative Metabolites CYP3A4->Metabolites Produces Metabolites->Excretion

Caption: Simplified metabolic pathway of Daclatasvir.

Application in Bioanalysis: Use as an Internal Standard

The primary and critical application of this compound is as an internal standard in the quantification of Daclatasvir in biological samples such as plasma and urine.[6][7] The following experimental workflow illustrates its use in a typical bioanalytical method.

G Evaporation Evaporation LC LC Evaporation->LC MS MS DataAnalysis Data Analysis (Peak Area Ratio vs. Concentration) MS->DataAnalysis Data Acquisition

Caption: Workflow for Daclatasvir quantification using this compound.

Detailed Experimental Protocol: Quantification of Daclatasvir using this compound by LC-MS/MS

The following is a representative protocol for the simultaneous quantification of Daclatasvir in human plasma using this compound as an internal standard, based on published methodologies.[6]

a. Materials and Reagents:

  • Daclatasvir reference standard

  • This compound (or other stable isotope-labeled analog like Daclatasvir-¹³C₂,d₆) as internal standard (IS)[6]

  • Human plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Milli-Q water

  • Solid-phase extraction (SPE) cartridges (e.g., Strata-X)[6]

b. Preparation of Stock and Working Solutions:

  • Prepare stock solutions of Daclatasvir and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare intermediate and working standard solutions of Daclatasvir by serial dilution of the stock solution with a mixture of methanol and water (e.g., 60:40 v/v).[6]

  • Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 5 µg/mL) in the same diluent.[6]

c. Sample Preparation (Solid-Phase Extraction):

  • Condition and equilibrate the SPE cartridges with 1 mL of methanol followed by 1 mL of Milli-Q water.[6]

  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution and 100 µL of 1.0% formic acid.[6]

  • Load the sample mixture onto the conditioned SPE cartridge.

  • Wash the cartridge twice with 1.0 mL of Milli-Q water.[6]

  • Elute the analytes with 0.5 mL of methanol.[6]

  • To the eluate, add 0.5 mL of reconstitution solution (e.g., Acetonitrile: 5mM Ammonium formate, 50:50, v/v) and vortex.[6]

  • Transfer the final solution to an autosampler vial for analysis.

d. LC-MS/MS Conditions:

  • Liquid Chromatography System: UPLC system (e.g., Acquity UPLC)[6]

  • Column: C18 column (e.g., Gemini NX 5µ C18, 50 × 2.0mm)[6]

  • Mobile Phase: A gradient of 5 mM Ammonium Formate buffer and Acetonitrile.[6]

  • Flow Rate: 0.300 mL/min[6]

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ MS)[6]

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Daclatasvir transition: m/z 739.4 → 339.27[8]

    • This compound transition: The precursor ion will be approximately m/z 745.4, and the product ion will likely be the same as for the unlabeled compound, depending on the fragmentation pattern.

e. Calibration and Quantification:

  • Prepare a calibration curve by spiking blank plasma with known concentrations of Daclatasvir.

  • Process the calibration standards and quality control samples alongside the unknown samples.

  • Plot the peak area ratio of Daclatasvir to this compound against the concentration of Daclatasvir to generate a linear regression curve.

  • Determine the concentration of Daclatasvir in the unknown samples from the calibration curve.

Synthesis of Daclatasvir and this compound

The synthesis of Daclatasvir is a multi-step process that has been described in the literature, often starting from biphenyl (B1667301) and involving key steps such as Friedel-Crafts acylation, substitution, cyclization, and condensation reactions.[9][10][11]

Conclusion

References

A Technical Guide to the Isotopic Purity and Stability of Daclatasvir-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of Daclatasvir-d6, a deuterated analog of the direct-acting antiviral agent Daclatasvir. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and analysis of deuterated compounds.

Introduction to this compound

Daclatasvir is a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), a key protein in viral replication and assembly.[1] this compound is a stable isotope-labeled version of Daclatasvir, where six hydrogen atoms have been replaced with deuterium (B1214612). This isotopic substitution makes this compound an ideal internal standard for quantitative bioanalysis by mass spectrometry, as it is chemically almost identical to Daclatasvir but has a distinct mass.[1][2][3][4]

Isotopic Purity of this compound

The isotopic purity of a deuterated compound is a critical parameter, as it ensures the accuracy and reliability of quantitative assays. It is defined as the percentage of the compound that contains the desired number of deuterium atoms.

Table 1: Isotopic Purity Specifications for this compound

ParameterSpecificationAnalytical Method
Isotopic Purity≥99% deuterated forms (d1-d6)Mass Spectrometry

Source: Cayman Chemical Technical Information[1]

Experimental Protocol for Isotopic Purity Determination

The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.

Protocol: Isotopic Purity Assessment by LC-HRMS

  • Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. This is further diluted to an appropriate concentration for LC-MS analysis.

  • Chromatographic Separation: The sample is injected into a liquid chromatography system coupled to a high-resolution mass spectrometer. A C18 reversed-phase column is commonly used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

  • Mass Spectrometric Analysis: The mass spectrometer is operated in positive ion mode, and the full scan mass spectra are acquired over a relevant m/z range.

  • Data Analysis: The relative abundance of the different isotopologues (d0 to d6) is determined by integrating the peak areas of their corresponding mass signals. The isotopic purity is calculated as the percentage of the sum of the deuterated forms (d1 to d6) relative to the total amount of all forms.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start This compound Sample stock Stock Solution (1 mg/mL) start->stock working Working Solution stock->working lc LC Separation working->lc ms HRMS Analysis lc->ms integrate Integrate Isotopologue Peaks ms->integrate calculate Calculate Isotopic Purity integrate->calculate end Isotopic Purity Value calculate->end Final Report

Caption: Workflow for Isotopic Purity Determination of this compound by LC-HRMS.

Stability of Daclatasvir

Forced degradation studies on Daclatasvir have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable under neutral, thermal, and photolytic stress.[5][6]

Table 2: Summary of Forced Degradation Studies of Daclatasvir

Stress ConditionReagent/ConditionDurationTemperatureDegradation
Acid Hydrolysis0.1 N HCl4 hours60°CObserved[6]
Base Hydrolysis0.1 N NaOH4 hours60°CObserved[6]
Oxidative30% H₂O₂6 hours60°CObserved[6]
ThermalDry Heat3 days100°CStable[7]
PhotolyticDirect Sunlight15 daysAmbientStable[8]
Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on Daclatasvir, which can be adapted for this compound.

Protocol: Acid Hydrolysis

  • Prepare a 1 mg/mL solution of Daclatasvir in a mixture of acetonitrile and water.

  • Add an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.

  • Reflux the solution at 60°C for 4 hours.[6]

  • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N NaOH.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

Protocol: Base Hydrolysis

  • Prepare a 1 mg/mL solution of Daclatasvir in a mixture of acetonitrile and water.

  • Add an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.

  • Reflux the solution at 60°C for 4 hours.[6]

  • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N HCl.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

Protocol: Oxidative Degradation

  • Prepare a 1 mg/mL solution of Daclatasvir in a mixture of acetonitrile and water.

  • Add an appropriate volume of 30% H₂O₂.

  • Reflux the solution at 60°C for 6 hours.[6]

  • Cool the solution to room temperature.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

Protocol: Thermal Degradation

  • Place a known amount of solid Daclatasvir in a controlled temperature oven at 100°C for 3 days.[7]

  • After the specified time, remove the sample and allow it to cool to room temperature.

  • Prepare a solution of the stressed sample in the mobile phase at a suitable concentration for HPLC analysis.

Protocol: Photolytic Degradation

  • Expose a solid sample of Daclatasvir to direct sunlight for 15 days.

  • Prepare a solution of the stressed sample in the mobile phase at a suitable concentration for HPLC analysis.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results daclatasvir This compound acid Acid Hydrolysis daclatasvir->acid base Base Hydrolysis daclatasvir->base oxidative Oxidative daclatasvir->oxidative thermal Thermal daclatasvir->thermal photo Photolytic daclatasvir->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc quantify Quantify Degradants hplc->quantify identify Identify Degradation Products hplc->identify pathway Degradation Pathway identify->pathway Elucidate

Caption: General Workflow for Forced Degradation Studies of this compound.

Mechanism of Action of Daclatasvir

Daclatasvir is a highly potent and specific inhibitor of the HCV NS5A protein. NS5A is a multifunctional protein that plays a crucial role in both viral RNA replication and virion assembly. Daclatasvir binds to the N-terminus of NS5A, leading to the disruption of the NS5A replication complex and thereby inhibiting viral replication.

cluster_hcv HCV Replication Cycle cluster_inhibition Daclatasvir Inhibition cluster_downstream Downstream Effects HCV RNA HCV RNA Polyprotein Polyprotein HCV RNA->Polyprotein Translation NS5A NS5A Polyprotein->NS5A Cleavage Replication Complex Replication Complex NS5A->Replication Complex Essential for formation Virion Assembly Virion Assembly NS5A->Virion Assembly Role in Inhibition Inhibition Daclatasvir Daclatasvir Daclatasvir->NS5A Binds to N-terminus Viral RNA Replication Viral RNA Replication Replication Complex->Viral RNA Replication Viral RNA Replication->Inhibition Virion Assembly->Inhibition

Caption: Simplified Signaling Pathway of Daclatasvir's Mechanism of Action.

Conclusion

This compound is a critical tool for the accurate quantification of Daclatasvir in biological matrices. This guide has provided an overview of its isotopic purity and expected stability based on data from its non-deuterated counterpart. The provided experimental protocols offer a framework for researchers to conduct their own assessments. A thorough understanding of these parameters is essential for the successful application of this compound in drug development and clinical research.

References

Technical Guide to Daclatasvir-d6: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and key experimental considerations for Daclatasvir-d6. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a deuterated form of Daclatasvir, a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). The deuteration makes it a suitable internal standard for mass spectrometry-based quantification of Daclatasvir.

PropertyValue
Chemical Name N,N′-[[1,1′-biphenyl]-4,4′-diylbis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis-carbamic acid, C,C′-di(methyl-d3) ester[1]
CAS Number 1801709-41-0[1]
Molecular Formula C₄₀H₄₄D₆N₈O₆
Molecular Weight 744.9 g/mol
Appearance A solid[2]
Solubility Soluble in DMSO and Methanol[2]
Storage Temperature -20°C[2]
Stability ≥ 4 years at -20°C[2]

Safety Data

The following table summarizes the key safety information for this compound, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassGHS Classification
Acute Toxicity (Oral) Category 4 - H302: Harmful if swallowed[1]
Skin Corrosion/Irritation Not classified as an irritant[1]
Eye Damage/Irritation Not classified as an irritant[1]
Sensitization No sensitizing effects known[1]
Carcinogenicity Not listed by IARC, NTP, or OSHA[1]

Note: Specific quantitative toxicity data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) are not available in the provided safety data sheets. The GHS classification "Harmful if swallowed" indicates a moderate acute oral toxicity.

Handling Precautions

Strict adherence to the following handling precautions is essential to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear appropriate safety glasses with side shields.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling.

  • Body Protection: Wear a laboratory coat.

  • Respiratory Protection: Not required for normal handling of small quantities. If dust is generated, use a NIOSH-approved respirator.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

General Hygiene Practices
  • Wash hands thoroughly after handling and before breaks.

  • Do not eat, drink, or smoke in the laboratory.

  • Avoid breathing dust, fumes, or vapors.[1]

  • Avoid prolonged or repeated exposure.[1]

Storage
  • Store in a tightly sealed container at -20°C.[2]

  • Keep away from sources of ignition.[1]

Spills and Disposal
  • Spills: In case of a spill, wear appropriate PPE. Mechanically pick up the solid material and place it in a suitable container for disposal. Avoid generating dust.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, immediately call a poison control center or doctor.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

Experimental Protocols

Preparation of a Standard Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound, which can be further diluted to create working standards for analytical purposes such as LC-MS.

Materials:

  • This compound solid

  • Dimethyl sulfoxide (B87167) (DMSO) or Methanol, analytical grade

  • Calibrated analytical balance

  • Volumetric flask (e.g., 1 mL or 5 mL)

  • Pipettes

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using a calibrated analytical balance.

  • Dissolution: Transfer the weighed solid into a clean volumetric flask.

  • Solvent Addition: Add a small amount of the chosen solvent (DMSO or Methanol) to the flask to dissolve the solid completely.

  • Volume Adjustment: Once the solid is fully dissolved, add the solvent to the flask up to the calibration mark.

  • Mixing: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Storage: Store the prepared stock solution in a tightly sealed vial at -20°C, protected from light.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of Daclatasvir and a general workflow for its safe handling in a laboratory setting.

Daclatasvir_Mechanism_of_Action cluster_HCV_Replication HCV Replication Cycle HCV_RNA HCV RNA Translation Translation & Polyprotein Processing HCV_RNA->Translation NS5A NS5A Protein Translation->NS5A Replication_Complex Replication Complex Formation NS5A->Replication_Complex Inhibition Inhibition RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication Virion_Assembly Virion Assembly & Release RNA_Replication->Virion_Assembly Daclatasvir Daclatasvir Daclatasvir->NS5A Binds to NS5A N-terminus Inhibition->Replication_Complex Inhibition->Virion_Assembly

Caption: Mechanism of action of Daclatasvir.

Safe_Handling_Workflow Receipt Receipt & Inspection Storage Secure Storage (-20°C) Receipt->Storage PPE Don Personal Protective Equipment Storage->PPE Weighing Weighing in Vented Enclosure PPE->Weighing Dissolution Solution Preparation (Fume Hood) Weighing->Dissolution Experiment Experimental Use Dissolution->Experiment Decontamination Decontaminate Work Area Experiment->Decontamination Waste_Disposal Waste Disposal (Follow Regulations) Decontamination->Waste_Disposal

Caption: Safe handling workflow for this compound.

References

Solubility Profile of Daclatasvir-d6 in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Daclatasvir-d6, a deuterated internal standard for the potent hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir. Understanding the solubility of this compound is critical for its accurate quantification in various biological matrices and for the development of robust analytical methods. This document outlines the known solubility of this compound in common laboratory solvents, provides a general experimental protocol for solubility determination, and illustrates the mechanism of action of Daclatasvir.

Quantitative Solubility Data

This compound is a deuterated analog of Daclatasvir, and as such, its solubility properties are expected to be very similar to the parent compound. While specific quantitative solubility data for this compound is not extensively published, the solubility of Daclatasvir has been documented. The following table summarizes the available solubility information.

SolventThis compound SolubilityDaclatasvir SolubilityClassification (USP)
Dimethyl Sulfoxide (DMSO)Soluble[1][2]Soluble-
MethanolSoluble[1][2]Freely Soluble[3]Freely Soluble
WaterNot explicitly statedFreely Soluble (>700 mg/mL)[3][4]Freely Soluble
Ethanol (95%)Not explicitly statedSoluble[3]Soluble
DichloromethaneNot explicitly statedPractically Insoluble[3]Practically Insoluble
TetrahydrofuranNot explicitly statedPractically Insoluble[3]Practically Insoluble
AcetonitrileNot explicitly statedPractically Insoluble[3]Practically Insoluble
AcetoneNot explicitly statedPractically Insoluble[3]Practically Insoluble
Ethyl AcetateNot explicitly statedPractically Insoluble[3]Practically Insoluble

Note: The United States Pharmacopeia (USP) defines "Freely Soluble" as requiring less than 10 parts of solvent for 1 part of solute, which generally corresponds to a solubility of >100 mg/mL.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound, based on the widely used shake-flask method. This method is considered the gold standard for solubility determination.

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., DMSO, Methanol, Water)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visible to ensure that a saturated solution is achieved.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. The time to reach equilibrium should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, remove the vial and allow the undissolved solid to settle.

    • Centrifuge the vial at a high speed to pellet the remaining solid material. This ensures a clear supernatant for analysis.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the original undiluted supernatant by applying the dilution factor. This concentration represents the equilibrium solubility of the compound in the selected solvent at the specified temperature.

Mechanism of Action of Daclatasvir

Daclatasvir is a direct-acting antiviral agent that targets the HCV nonstructural protein 5A (NS5A).[5] NS5A is a critical component of the HCV replication complex and is involved in both viral RNA replication and the assembly of new virus particles.[5][6] The following diagram illustrates the proposed mechanism of action.

Daclatasvir_Mechanism_of_Action cluster_hcv HCV Replication Cycle cluster_host_cell Host Cell Factors HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Viral_Assembly Virion Assembly & Release HCV_RNA->Viral_Assembly NS5A NS5A Protein Polyprotein->NS5A Cleavage Replication_Complex Replication Complex (Membranous Web) NS5A->Replication_Complex Formation NS5A->Viral_Assembly PI4KA PI4KA NS5A->PI4KA Recruits Replication_Complex->HCV_RNA RNA Synthesis Daclatasvir Daclatasvir Daclatasvir->NS5A Inhibits PI4P PI4P PI4KA->PI4P Phosphorylates PI4P->Replication_Complex Maintains

Daclatasvir inhibits HCV NS5A, disrupting viral replication and assembly.

Daclatasvir binds to the N-terminus of the NS5A protein, which exists as a dimer. This binding event is thought to lock the NS5A dimer in a specific conformation, preventing its essential functions.[7][8] One of the key roles of NS5A is to recruit the host cell lipid kinase, phosphatidylinositol 4-kinase III alpha (PI4KA), to the site of viral replication.[8] PI4KA then generates phosphatidylinositol 4-phosphate (PI4P), which is crucial for the formation and maintenance of the membranous web, the subcellular structure where HCV replication occurs.[5][8] By inhibiting NS5A, Daclatasvir prevents the hyper-accumulation of PI4P, leading to the disruption of the replication complex and a halt in viral RNA synthesis and virion assembly.[6][8]

References

An In-depth Technical Guide to the Pharmacokinetic Profiles of Daclatasvir and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir (B1663022) is a potent, first-in-class inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A), a key component of the viral replication complex.[1] It is used in combination with other antiviral agents for the treatment of chronic HCV infection.[2] Understanding the pharmacokinetic profile of Daclatasvir is crucial for optimizing its therapeutic efficacy and safety. Furthermore, the exploration of deuterated analogs of existing drugs has emerged as a promising strategy to enhance pharmacokinetic properties. This technical guide provides a comprehensive overview of the pharmacokinetic profile of Daclatasvir and a theoretical exploration of the potential pharmacokinetic advantages of a deuterated Daclatasvir analog.

Pharmacokinetic Profile of Daclatasvir

Daclatasvir exhibits a well-characterized pharmacokinetic profile, marked by rapid absorption, extensive distribution, and metabolism primarily mediated by cytochrome P450 3A4 (CYP3A4).[1][3]

Absorption

Following oral administration, Daclatasvir is rapidly absorbed, reaching peak plasma concentrations (Cmax) within 1 to 2 hours.[1][4] Steady-state concentrations are typically achieved within four days of once-daily dosing.[1] The absolute bioavailability of the tablet formulation is approximately 67%.[3] Administration with a high-fat meal can decrease the Cmax and area under the curve (AUC) by 28% and 23%, respectively, while a light meal has no significant effect on its exposure.[4]

Distribution

Daclatasvir is highly bound to plasma proteins, with a binding affinity of approximately 99%.[3] The volume of distribution at steady state is estimated to be 47 liters, indicating extensive distribution into tissues.[3]

Metabolism

Daclatasvir is a substrate of CYP3A, with CYP3A4 being the primary isoform responsible for its metabolism.[1][5] The metabolic pathways involve oxidative processes.[6] Due to its reliance on CYP3A4 for metabolism, co-administration with strong inducers or inhibitors of this enzyme can significantly alter Daclatasvir plasma concentrations.[1][7]

Excretion

The primary route of elimination for Daclatasvir is through metabolism, with subsequent excretion of metabolites and unchanged drug primarily in the feces.[4] Renal clearance is a minor elimination pathway.[1] The terminal elimination half-life of Daclatasvir ranges from approximately 12 to 15 hours.[4]

Quantitative Pharmacokinetic Data for Daclatasvir

The following table summarizes the key pharmacokinetic parameters of Daclatasvir based on clinical studies.

ParameterValueReference
Time to Peak Concentration (Tmax) 1 - 2 hours[1][4]
Elimination Half-life (t½) 12 - 15 hours[4]
Absolute Bioavailability 67%[3]
Protein Binding ~99%[3]
Volume of Distribution (Vd) 47 L[3]
Apparent Clearance (CL/F) in HCV patients 5.7 L/h[8]
Cmax (60 mg once daily) 1534 ng/mL[2]
AUC0-24h (60 mg once daily) 14122 ng·h/mL[2]
Cmin (60 mg once daily) 232 ng/mL[2]

Pharmacokinetic Profile of a Deuterated Daclatasvir Analog: A Theoretical Perspective

While no specific studies on the pharmacokinetics of a deuterated Daclatasvir analog are currently available in the public domain, the principles of the kinetic isotope effect (KIE) allow for a theoretical exploration of its potential advantages.[8][9] Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope deuterium, can significantly alter the metabolic fate of a drug.[10][11]

The C-D bond is stronger than the C-H bond, and its cleavage often represents the rate-limiting step in metabolic reactions mediated by enzymes like the cytochrome P450 family.[7][8] Since Daclatasvir is primarily metabolized by CYP3A4, deuteration at the sites of metabolism could slow down its breakdown.[1][12]

Potential Pharmacokinetic Improvements with Deuteration:

  • Increased Half-life (t½): A reduced rate of metabolism would likely lead to a longer elimination half-life.[13]

  • Increased Exposure (AUC): Slower clearance would result in a higher overall exposure to the drug.[14]

  • Reduced Metabolite-Mediated Toxicity: If any of Daclatasvir's metabolites contribute to adverse effects, deuteration could potentially reduce their formation.[15]

  • Improved Dosing Regimen: A longer half-life could potentially allow for less frequent dosing, improving patient compliance.

The following table presents a hypothetical comparison of the pharmacokinetic parameters of Daclatasvir and its potential deuterated analog.

ParameterDaclatasvir (Observed)Deuterated Daclatasvir (Hypothetical)Rationale for Change
Time to Peak Concentration (Tmax) 1 - 2 hoursUnchangedDeuteration is unlikely to affect the rate of absorption.
Elimination Half-life (t½) 12 - 15 hoursIncreasedSlower metabolism due to the kinetic isotope effect.[13]
Apparent Clearance (CL/F) 5.7 L/hDecreasedReduced rate of metabolic clearance by CYP3A4.[14]
Area Under the Curve (AUC) 14122 ng·h/mLIncreasedA consequence of decreased clearance.[14]

Experimental Protocols

Quantification of Daclatasvir in Human Plasma by LC-MS/MS

The following is a generalized protocol for the quantification of Daclatasvir in human plasma, based on published methodologies.[16][17]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled Daclatasvir).

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 50 mm, 5 µm).[16]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 5 mM ammonium (B1175870) formate, pH 3.5) and an organic solvent (e.g., acetonitrile).[16][17]

  • Flow Rate: 0.7 mL/min.[16]

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for Daclatasvir and the internal standard are monitored for quantification.

4. Method Validation:

  • The method should be fully validated according to regulatory guidelines (e.g., FDA), including assessments of linearity, accuracy, precision, selectivity, and stability.[16]

Visualizations

Daclatasvir Metabolic Pathway

Daclatasvir_Metabolism Daclatasvir Daclatasvir Metabolites Oxidative Metabolites Daclatasvir->Metabolites CYP3A4 Excretion Fecal Excretion Daclatasvir->Excretion P-glycoprotein (P-gp) (Unchanged Drug) Metabolites->Excretion

Caption: Metabolic pathway of Daclatasvir.

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow cluster_study_design Study Design cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Subject_Recruitment Subject Recruitment Dosing Drug Administration (Daclatasvir or Deuterated Analog) Subject_Recruitment->Dosing Sampling Serial Blood Sampling Dosing->Sampling Sample_Processing Plasma Separation Sampling->Sample_Processing Extraction Drug Extraction Sample_Processing->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Concentration_Time_Profile Concentration-Time Profile Generation LC_MS_MS->Concentration_Time_Profile PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) Concentration_Time_Profile->PK_Parameter_Calculation Statistical_Analysis Statistical Comparison PK_Parameter_Calculation->Statistical_Analysis

Caption: General workflow for a pharmacokinetic study.

Conclusion

Daclatasvir possesses a predictable pharmacokinetic profile that supports its clinical use in combination therapies for HCV. The primary reliance on CYP3A4 for its metabolism presents both a potential for drug-drug interactions and an opportunity for pharmacokinetic enhancement through strategies like deuteration. While clinical data on deuterated Daclatasvir is not yet available, the application of the kinetic isotope effect suggests that such an analog could exhibit a more favorable pharmacokinetic profile, potentially leading to improved therapeutic outcomes. Further preclinical and clinical investigations are warranted to validate these theoretical advantages.

References

Technical Guide: Application of Daclatasvir-d6 in In-Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide details the prevalent in-vitro application of Daclatasvir-d6 as an internal standard for the accurate quantification of Daclatasvir (B1663022) in research settings. While direct in-vitro studies on the biological activity of this compound are not documented in publicly available literature, its role is critical in supporting the in-vitro evaluation of Daclatasvir, a potent Hepatitis C Virus (HCV) NS5A inhibitor.[1][2] This guide provides the necessary protocols and data for researchers utilizing this compound in their analytical methodologies.

Introduction to Daclatasvir and this compound

Daclatasvir is a highly effective direct-acting antiviral agent that targets the HCV nonstructural protein 5A (NS5A), a key component of the viral replication complex.[3][4][5] By inhibiting NS5A, Daclatasvir disrupts viral RNA replication and virion assembly.[4][6] In-vitro studies of Daclatasvir are fundamental to understanding its mechanism of action, determining its efficacy against different HCV genotypes, and assessing potential resistance mutations.[7]

This compound is a deuterated isotopologue of Daclatasvir. In such compounds, one or more hydrogen atoms are replaced by deuterium, a stable (non-radioactive) heavy isotope of hydrogen.[1][2] This subtle modification in mass does not typically alter the compound's chemical properties but allows it to be distinguished from the non-deuterated form by mass spectrometry.[1][2] Consequently, this compound serves as an ideal internal standard (IS) in bioanalytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the precise quantification of Daclatasvir in various biological matrices.[8][9]

Mechanism of Action of Daclatasvir

To appreciate the context in which this compound is employed, it is essential to understand the mechanism of action of Daclatasvir. The following diagram illustrates the role of NS5A in the HCV replication cycle and the inhibitory action of Daclatasvir.

Daclatasvir_Mechanism_of_Action cluster_Hepatocyte Infected Hepatocyte HCV_RNA HCV RNA Polyprotein Viral Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Protein Polyprotein->NS5A Cleavage Replication_Complex Replication Complex (Membranous Web) NS5A->Replication_Complex Formation Viral_Replication Viral RNA Replication Replication_Complex->Viral_Replication Virion_Assembly Virion Assembly Viral_Replication->Virion_Assembly Daclatasvir Daclatasvir Daclatasvir->Inhibition Inhibition->NS5A Inhibition

Mechanism of Action of Daclatasvir.

Experimental Protocol: Quantification of Daclatasvir using LC-MS/MS with this compound as Internal Standard

The following is a representative protocol for the quantification of Daclatasvir in an in-vitro sample matrix (e.g., cell culture medium, cell lysates) using an LC-MS/MS method. This method is crucial for studies such as determining the 50% effective concentration (EC50) of Daclatasvir.

3.1. Materials and Reagents

  • Daclatasvir reference standard

  • This compound (or other stable isotope-labeled variant) as internal standard (IS)[8]

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Ammonium formate, analytical grade

  • Formic acid, analytical grade

  • Ultrapure water

  • In-vitro sample matrix (e.g., cell lysate, microsomal incubation buffer)

3.2. Preparation of Solutions

  • Daclatasvir Stock Solution (1 mg/mL): Accurately weigh and dissolve Daclatasvir in methanol.

  • Daclatasvir Working Solutions: Prepare serial dilutions of the stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.[10]

  • Internal Standard (IS) Working Solution (e.g., 5 µg/mL): Prepare a solution of this compound in a 60:40 (v/v) mixture of methanol and water.[8]

3.3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of the in-vitro sample into a microcentrifuge tube.

  • Add 200 µL of acetonitrile containing the internal standard (this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3.4. LC-MS/MS Instrumentation and Conditions

ParameterCondition
LC System UPLC System (e.g., Acquity UPLC)[8]
Column C18 column (e.g., Gemini NX 5µ C18, 50 x 2.0mm)[8][9]
Mobile Phase A: 5 mM Ammonium Formate buffer in waterB: AcetonitrileGradient elution is typically used.[8]
Flow Rate 0.300 mL/min[8]
Injection Volume 2-10 µL
Column Temperature Ambient (e.g., 25°C)[10]
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ MS)[8]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[8]
MRM Transitions Daclatasvir: m/z 739.4 → 485.3 (example)This compound: m/z 745.4 → 491.3 (example)Note: Specific m/z values should be optimized for the instrument used.

Data Presentation: Performance Characteristics of the Analytical Method

The use of this compound as an internal standard allows for the validation of the analytical method, ensuring its reliability for quantifying Daclatasvir in in-vitro experiments. The following tables summarize typical performance characteristics from a validated LC-MS/MS method.[8][9]

Table 1: Linearity and Range

AnalyteConcentration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
Daclatasvir10.004 - 3001.218Weighted least-squares (1/x²)[8][9]> 0.99

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LQC30< 15%< 15%± 15%
MQC300< 15%< 15%± 15%
HQC2400< 15%< 15%± 15%
(LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Values are representative.)

Visualization of Experimental Workflow

The following diagram illustrates the workflow for sample analysis using the described LC-MS/MS method.

LCMS_Workflow Sample In-vitro Sample (e.g., Cell Lysate) Spike_IS Spike with this compound (Internal Standard) Sample->Spike_IS Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Injection Inject into LC-MS/MS Supernatant->LC_Injection Data_Acquisition Data Acquisition (MRM Mode) LC_Injection->Data_Acquisition Quantification Quantification (Peak Area Ratio vs. Conc.) Data_Acquisition->Quantification

Workflow for sample analysis.

Conclusion

This compound is an indispensable tool for the in-vitro study of Daclatasvir. While not used as a therapeutic agent itself, its application as an internal standard in LC-MS/MS methods provides the accuracy and precision required for robust in-vitro research and development. The protocols and data presented in this guide offer a framework for researchers to implement reliable analytical methods to support their investigations into the pharmacology of Daclatasvir.

References

Methodological & Application

Application Note: High-Throughput Analysis of Daclatasvir in Human Plasma Using Daclatasvir-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Daclatasvir in human plasma. Daclatasvir-d6, a stable isotope-labeled analog, is employed as an internal standard to ensure high accuracy and precision. The described protocol, involving a straightforward sample preparation procedure, offers excellent linearity, precision, and accuracy, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.

Introduction

Daclatasvir is a potent direct-acting antiviral agent used in the treatment of chronic hepatitis C virus (HCV) infection.[1][2][3] Accurate quantification of Daclatasvir in biological matrices is crucial for pharmacokinetic assessments and to ensure optimal therapeutic outcomes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS bioanalysis as it effectively compensates for variations in sample preparation and matrix effects, leading to more reliable results.[4] This document provides a detailed protocol for the determination of Daclatasvir in human plasma using this compound as an internal standard.

Experimental

Materials and Reagents
  • Daclatasvir reference standard

  • This compound internal standard (IS)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma (K2-EDTA)

Stock and Working Solutions
  • Daclatasvir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Daclatasvir in methanol.

  • This compound Working Solution (100 ng/mL): Prepare by diluting the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standards and Quality Control (QC) Samples: Prepare by spiking blank human plasma with appropriate volumes of Daclatasvir working solutions to achieve the desired concentration range.

Sample Preparation

A protein precipitation method is employed for sample preparation:

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound working solution (100 ng/mL) and vortex briefly.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography
ParameterCondition
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Isocratic or gradient elution can be optimized
Injection Volume 5 µL
Column Temperature 40°C
Run Time Approximately 3.5 minutes[5]
Mass Spectrometry
ParameterCondition
Instrument Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Collision Gas Argon
Ion Source Temp. 500°C
IonSpray Voltage 5500 V

Table 1: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Daclatasvir739.4339.27200
This compound (IS)745.4339.27200

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines, assessing linearity, precision, accuracy, and recovery.

Table 2: Summary of Method Validation Data

ParameterResult
Linearity Range 5 - 4000 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery 95 - 98%[5]

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add this compound (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_injection LC Injection supernatant_transfer->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Daclatasvir calibration_curve->quantification

References

Application Note: Quantification of Daclatasvir in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of Daclatasvir (DAC), a direct-acting antiviral agent for the treatment of hepatitis C virus (HCV), in human plasma. The protocol employs a simple and efficient sample preparation technique followed by analysis using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). Daclatasvir-d6, a stable isotope-labeled analog, is utilized as the internal standard (IS) to ensure high accuracy and precision. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Daclatasvir is a potent inhibitor of the HCV NS5A protein and is a key component of several combination therapies for chronic HCV infection.[1] Accurate measurement of Daclatasvir plasma concentrations is crucial for optimizing treatment regimens and ensuring patient safety. This protocol describes a validated bioanalytical method for the determination of Daclatasvir in human plasma using this compound as the internal standard.[2][3][4] The use of a stable isotope-labeled internal standard minimizes potential matrix effects and improves the overall reliability of the method.[5]

Experimental

Materials and Reagents
  • Daclatasvir reference standard

  • This compound internal standard

  • HPLC grade methanol (B129727)

  • HPLC grade acetonitrile

  • Formic acid (reagent grade)

  • Ammonium formate (B1220265) (reagent grade)

  • Milli-Q water or equivalent

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation
  • UPLC system (e.g., Waters Acquity UPLC)

  • Tandem mass spectrometer (e.g., Waters Xevo TQ MS)

  • Analytical column: Gemini NX 5µ C18 (50 x 2.0mm) or equivalent[1]

  • Solid-phase extraction (SPE) cartridges (e.g., Strata-X, 30 mg, 1cc)[1]

Preparation of Solutions
  • Daclatasvir Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of Daclatasvir reference standard in methanol.

  • This compound Stock Solution (400 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[1]

  • Working Standard and Internal Standard Solutions: Prepare working solutions of Daclatasvir and this compound by serial dilution of the stock solutions with a suitable diluent (e.g., methanol:water, 60:40 v/v).[1]

  • Mobile Phase A: 5 mM Ammonium Formate in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

Sample Preparation: Solid-Phase Extraction (SPE)

The preferred method for sample preparation is solid-phase extraction due to its high recovery and low matrix effect.[1]

  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of Milli-Q water.[1]

  • Sample Loading: To 100 µL of human plasma, add 25 µL of the internal standard working solution and 100 µL of 1% formic acid.[1] Vortex the mixture and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge twice with 1.0 mL of Milli-Q water.[1]

  • Elution: Elute the analytes with 0.5 mL of methanol.[1]

  • Reconstitution: To the eluate, add 0.5 mL of reconstitution solution (Acetonitrile:5mM Ammonium formate, 50:50, v/v):Methanol, 50:50, v/v).[1] Vortex the solution.

  • Analysis: Transfer the final solution to a UPLC vial for injection.

UPLC-MS/MS Analysis

The analysis is performed using a UPLC system coupled to a tandem mass spectrometer.

Chromatographic Conditions
ParameterValue
Column Gemini NX 5µ C18 (50 x 2.0mm)[1]
Mobile Phase A 5 mM Ammonium Formate in water[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.300 mL/min[1]
Injection Volume 2.0 µL[1]
Gradient A gradient elution program should be optimized for the separation of Daclatasvir and this compound.[1]
Run Time Approximately 5.00 min[1]
Mass Spectrometric Conditions

The mass spectrometer should be operated in positive ion mode using multiple reaction monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Daclatasvir To be optimizedTo be optimized
This compound To be optimizedTo be optimized

Note: The specific precursor and product ions for Daclatasvir and this compound need to be determined by direct infusion and optimization on the specific mass spectrometer being used.

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA).

Linearity

The method demonstrates linearity over a concentration range of 10.004 to 3001.218 ng/mL for Daclatasvir.[1] A weighted least-squares linear regression (1/x²) is used to construct the calibration curve.[1]

Accuracy and Precision

The intra- and inter-day accuracy and precision should be within the acceptable limits as defined by regulatory guidelines.

Recovery and Matrix Effect

The extraction recovery of Daclatasvir from human plasma is high, and the matrix effect is low with the described SPE method.[1]

Data Presentation

The following tables summarize the key quantitative parameters of the method.

Table 1: UPLC-MS/MS Method Parameters

ParameterCondition
Instrument UPLC-Tandem Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Analytical Column Gemini NX 5µ C18 (50 x 2.0mm)[1]
Mobile Phase Gradient of 5 mM Ammonium Formate and Acetonitrile[1]
Flow Rate 0.300 mL/min[1]
Internal Standard This compound

Table 2: Method Validation Summary

ParameterResult
Linearity Range (ng/mL) 10.004 - 3001.218[1]
Correlation Coefficient (r²) ≥ 0.99[1]
Accuracy Within acceptable limits
Precision Within acceptable limits
Extraction Recovery High
Matrix Effect Low

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis plasma Human Plasma (100 µL) is_addition Add Internal Standard (this compound, 25 µL) plasma->is_addition acidification Add 1% Formic Acid (100 µL) is_addition->acidification vortex1 Vortex acidification->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe wash Wash Cartridge spe->wash elute Elute with Methanol (0.5 mL) wash->elute reconstitute Reconstitute in Mobile Phase (0.5 mL) elute->reconstitute vortex2 Vortex reconstitute->vortex2 final_sample Final Sample for Injection vortex2->final_sample injection Inject Sample (2.0 µL) final_sample->injection chromatography Chromatographic Separation (Gemini NX C18 Column) injection->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection data_acquisition Data Acquisition detection->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing

Caption: Workflow for the quantification of Daclatasvir in human plasma.

Conclusion

The described UPLC-MS/MS method provides a sensitive, specific, and reliable means for the quantification of Daclatasvir in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This protocol is well-suited for a variety of clinical and research applications.

References

Application of Daclatasvir-d6 in Pharmacokinetic Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the utilization of Daclatasvir-d6 as an internal standard in pharmacokinetic (PK) studies of Daclatasvir (B1663022). The following sections detail the methodologies for bioanalytical sample analysis, present key quantitative data in a structured format, and include workflow diagrams for clarity.

Introduction

Daclatasvir is a potent direct-acting antiviral agent against the Hepatitis C Virus (HCV) by inhibiting the NS5A protein, which is crucial for viral RNA replication and virion assembly.[1] Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Daclatasvir, ensuring its safety and efficacy.[1][2][3] In such studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is critical for accurate and precise quantification of the analyte in biological matrices. This compound, a deuterated analog of Daclatasvir, serves as an ideal internal standard due to its similar physicochemical properties and co-elution with the parent drug, which compensates for variability during sample preparation and analysis.[4][5]

Bioanalytical Method Protocol using LC-MS/MS

A sensitive and selective LC-MS/MS method is the standard for quantifying Daclatasvir in biological samples like human plasma. The following protocol is a synthesis of validated methods reported in the literature.[4][5][6]

Materials and Reagents
  • Daclatasvir reference standard

  • This compound (or other stable isotope-labeled variants like Daclatasvir-13C2,2H6) internal standard (IS)[4][5]

  • Human plasma (with anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Milli-Q water or equivalent

Stock and Working Solutions Preparation
  • Daclatasvir Stock Solution (1 mg/mL): Accurately weigh and dissolve Daclatasvir reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Daclatasvir Intermediate and Working Solutions: Prepare serial dilutions of the Daclatasvir stock solution with a methanol:water (60:40, v/v) diluent to create calibration standards and quality control (QC) samples.[4]

  • This compound Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration suitable for spiking into plasma samples (e.g., 5 µg/mL).[4]

Sample Preparation (Protein Precipitation)
  • Label polypropylene (B1209903) tubes for calibration standards, QC samples, and unknown study samples.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Spike with the Daclatasvir working solutions for calibration and QC samples.

  • Add 50 µL of the this compound internal standard working solution to all tubes (except for blank plasma).

  • Add 200 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of Daclatasvir using this compound as an internal standard.

ParameterTypical Conditions
LC System UPLC or HPLC system (e.g., Waters Acquity UPLC)[4][5]
Column C18 reverse-phase column (e.g., Gemini NX 5µ C18, 50 x 2.0mm; Zorbax SB-C18, 4.6 x 50 mm, 5 µm)[4][6]
Mobile Phase Gradient or isocratic elution with a mixture of aqueous and organic phases. For example: A: 5 mM Ammonium Formate buffer; B: Acetonitrile.[4][6]
Flow Rate 0.3 - 0.7 mL/min[4][6]
Column Temperature Ambient or controlled (e.g., 40 °C)
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ MS, API 4500)[4][6]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[4][6]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor to product ion transitions for Daclatasvir and this compound (refer to instrument-specific optimization)
Run Time Typically short, around 5 minutes.[4]
Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area ratio of Daclatasvir to this compound against the nominal concentration of the calibration standards.

  • Apply a weighted (e.g., 1/x²) linear regression to the calibration curve.[4][6]

  • Determine the concentration of Daclatasvir in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables provide a summary of quantitative data relevant to the bioanalytical method and pharmacokinetic properties of Daclatasvir.

Table 1: Bioanalytical Method Parameters
ParameterValue
Internal Standard This compound or Daclatasvir-13C2,2H6[4][5]
Linearity Range for Daclatasvir 3 - 3000 ng/mL or 10.004 - 3001.218 ng/mL[4][6]
Regression Model Weighted least-squares linear regression (1/x²)[4][6]
Retention Time of Daclatasvir Approximately 2.15 minutes[4]
Retention Time of IS Approximately 2.12 minutes[4]
Table 2: Key Pharmacokinetic Parameters of Daclatasvir
ParameterValue
Time to Maximum Plasma Concentration (Tmax) 1 - 2 hours[2][3]
Elimination Half-life (t1/2) ~10 - 15 hours[2][3][7]
Oral Bioavailability 67%[3][7]
Plasma Protein Binding ~99%[3][8]
Apparent Clearance (CL/F) 5.29 - 5.7 L/h[9][10]
Apparent Volume of Distribution (V/F) 58.6 - 64.2 L[9][10]
Primary Route of Elimination CYP3A4-mediated metabolism and P-glycoprotein excretion[2][3]

Visualizations

The following diagrams illustrate the experimental workflow for a pharmacokinetic study utilizing this compound.

G cluster_0 Sample Collection and Processing cluster_1 Bioanalytical Workflow cluster_2 Pharmacokinetic Analysis subject Study Subject Dosing blood_draw Timed Blood Sampling subject->blood_draw plasma_sep Plasma Separation (Centrifugation) blood_draw->plasma_sep storage Sample Storage (-80°C) plasma_sep->storage is_spike Spiking of this compound (IS) storage->is_spike sample_prep Plasma Sample Preparation (Protein Precipitation with Acetonitrile) lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis is_spike->sample_prep data_proc Data Processing and Quantification lcms_analysis->data_proc pk_modeling PK Parameter Calculation (e.g., AUC, Cmax, t1/2) data_proc->pk_modeling report Final PK Report Generation pk_modeling->report

Caption: High-level workflow of a clinical pharmacokinetic study.

G cluster_0 Sample Preparation Steps plasma 100 µL Plasma Sample is_sol 50 µL this compound (Internal Standard) vortex Vortex Mix plasma->vortex precipitant 200 µL Acetonitrile (Protein Precipitant) is_sol->vortex precipitant->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

References

Use of Daclatasvir-d6 in absorption, distribution, metabolism, and excretion (ADME) studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Daclatasvir-d6 in Absorption, Distribution, Metabolism, and Excretion (ADME) studies. Detailed protocols for key in vitro assays are included to guide researchers in the practical application of this stable isotope-labeled compound.

Introduction to Daclatasvir and the Utility of this compound

Daclatasvir is a direct-acting antiviral agent that targets the hepatitis C virus (HCV) nonstructural protein 5A (NS5A), a key component in viral replication.[1][2] Understanding the ADME properties of Daclatasvir is crucial for its clinical development and effective use. This compound, a deuterated analog of Daclatasvir, serves as an invaluable tool in these studies.

Stable isotope labeling with deuterium (B1214612) (d) does not significantly alter the physicochemical properties of the parent drug. This makes this compound an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] Its distinct mass allows for precise differentiation from the unlabeled Daclatasvir, ensuring accurate quantification in complex biological matrices like plasma and urine.[5]

Absorption of Daclatasvir

Daclatasvir is readily absorbed after oral administration, with peak plasma concentrations (Tmax) typically reached within 1 to 2 hours.[1][6] The absolute oral bioavailability of the tablet formulation is approximately 67%.[1][7] Food intake can influence absorption; a high-fat meal has been shown to decrease the maximum concentration (Cmax) and area under the curve (AUC) of Daclatasvir.[8]

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.[9][10][11] This assay determines the rate at which a compound crosses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.

Table 1: Quantitative Pharmacokinetic Parameters of Daclatasvir

ParameterValue
Time to Maximum Plasma Concentration (Tmax)1 - 2 hours[1][6]
Absolute Bioavailability67%[1][7]
Protein Binding~99%[2][7]
Apparent Volume of Distribution (Vc/F)47 L[7]
Elimination Half-Life (t½)12 - 15 hours[7][8]
Total Clearance4.2 L/h[7]

Distribution of Daclatasvir

Following absorption, Daclatasvir is highly bound to plasma proteins (approximately 99%).[2][7] The apparent volume of distribution is 47 L, suggesting distribution into tissues.[7]

Metabolism of Daclatasvir

Daclatasvir is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[7][12] The main metabolic pathway involves oxidation of the pyrrolidine (B122466) moiety.[1][7] Despite metabolism, the unchanged parent drug is the major circulating component in plasma.[7]

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay evaluates the susceptibility of a drug to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.[13][14][15] Human liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, including CYPs.[16][17][18][19]

Table 2: In Vitro ADME Assay Parameters

AssayKey Parameters Measured
Caco-2 PermeabilityApparent Permeability Coefficient (Papp), Efflux Ratio
Metabolic Stability (Microsomes)In Vitro Half-life (t½), Intrinsic Clearance (Clint)
Plasma Protein BindingPercentage of Drug Bound

Excretion of Daclatasvir

The primary route of elimination for Daclatasvir and its metabolites is through the feces, with approximately 88% of the administered dose excreted via this pathway (53% as unchanged drug).[7][20] Renal excretion is a minor pathway, accounting for only 6.6% of the dose.[7]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of a test compound.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound (e.g., Daclatasvir) and internal standard (this compound)

  • LC-MS/MS system

Method:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Assay Initiation:

    • For apical to basolateral (A-B) permeability, add the test compound to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • For basolateral to apical (B-A) permeability, add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At predetermined time points (e.g., 0, 30, 60, 90, and 120 minutes), collect samples from the receiver chamber. Replace the volume with fresh HBSS.

  • Sample Analysis:

    • Add an internal standard (this compound) to all samples.

    • Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a test compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system

  • Test compound (e.g., Daclatasvir) and internal standard (this compound)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Method:

  • Incubation Preparation: Prepare a reaction mixture containing HLM and phosphate buffer. Pre-warm to 37°C.

  • Reaction Initiation: Add the test compound to the reaction mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding cold acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Sample Analysis:

    • Transfer the supernatant to a new plate.

    • Add an internal standard (this compound) to each sample.

    • Analyze the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. From the slope of the linear regression, calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

Visualizations

experimental_workflow_caco2 cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Caco2 Caco-2 Cell Seeding Differentiation 21-day Differentiation Caco2->Differentiation TEER TEER Measurement Differentiation->TEER Dosing Add Daclatasvir (Apical or Basolateral) TEER->Dosing Incubation Incubate at 37°C Dosing->Incubation Sampling Sample Receiver Chamber Incubation->Sampling IS_Addition Add this compound (IS) Sampling->IS_Addition LCMS LC-MS/MS Analysis IS_Addition->LCMS Data_Analysis Calculate Papp & Efflux Ratio LCMS->Data_Analysis

Caption: Caco-2 Permeability Assay Workflow.

metabolic_pathway cluster_metabolism Hepatic Metabolism Daclatasvir Daclatasvir Excretion Fecal and Renal Excretion Daclatasvir->Excretion Unchanged Drug CYP3A4 CYP3A4 Daclatasvir->CYP3A4 Oxidation of Pyrrolidine Moiety Oxidative_Metabolites Oxidative Metabolites Oxidative_Metabolites->Excretion CYP3A4->Oxidative_Metabolites

Caption: Daclatasvir Metabolism and Excretion Pathway.

References

Application Note: Therapeutic Drug Monitoring of Daclatasvir in Human Plasma using LC-MS/MS with a Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Daclatasvir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV) that functions by inhibiting the NS5A protein, a key component of the viral replication complex.[1][2] Therapeutic drug monitoring (TDM) of Daclatasvir can be a valuable tool for optimizing treatment efficacy and minimizing toxicity, particularly in patients with potential drug-drug interactions or altered pharmacokinetics. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Daclatasvir in human plasma, employing a stable isotope-labeled internal standard for enhanced accuracy and precision.

Daclatasvir is characterized by rapid absorption, reaching peak plasma concentrations within 1-2 hours, and has an elimination half-life of approximately 12 to 15 hours.[1][3][4][5][6] It is highly protein-bound (around 99%) and is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[4][5] Co-administration with strong inducers or inhibitors of CYP3A4 can significantly alter Daclatasvir exposure, underscoring the clinical utility of TDM.[3][4] This method is intended for researchers, scientists, and drug development professionals involved in the clinical pharmacology and therapeutic monitoring of Daclatasvir.

Experimental Workflow

The overall experimental workflow for the TDM of Daclatasvir is depicted in the following diagram:

TDM_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Plasma Sample IS_add Add Labeled Internal Standard Sample->IS_add Precip Protein Precipitation (e.g., Acetonitrile) IS_add->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evap Evaporation Supernatant->Evap Recon Reconstitution Evap->Recon Injection Inject into LC-MS/MS Recon->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for Daclatasvir TDM.

Materials and Methods

Chemicals and Reagents
  • Daclatasvir dihydrochloride (B599025) (analytical standard)

  • Daclatasvir-d6 (labeled internal standard)[7][8]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Drug-free human plasma (with K2EDTA as anticoagulant)

Instrumentation
  • A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Stock and Working Solutions
  • Daclatasvir Stock Solution (1 mg/mL): Accurately weigh and dissolve Daclatasvir in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Daclatasvir Working Solutions: Prepare serial dilutions of the Daclatasvir stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

Experimental Protocols

Sample Preparation Protocol
  • Label polypropylene (B1209903) microcentrifuge tubes for calibrators, QCs, and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube to precipitate proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 15 seconds and inject into the LC-MS/MS system.

LC-MS/MS Protocol
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient: A suitable gradient to ensure separation from endogenous plasma components.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Daclatasvir: [Precursor Ion] > [Product Ion]

      • This compound: [Precursor Ion+6] > [Product Ion]

Data Presentation

Table 1: Calibration Curve Parameters
AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Daclatasvir5 - 5000y = mx + c> 0.995
Table 2: Precision and Accuracy
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ5< 1585 - 115< 1585 - 115
Low QC15< 1585 - 115< 1585 - 115
Mid QC500< 1585 - 115< 1585 - 115
High QC4000< 1585 - 115< 1585 - 115
Table 3: Recovery and Matrix Effect
QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC15Consistent & ReproducibleMinimal
High QC4000Consistent & ReproducibleMinimal

Signaling Pathway (Mechanism of Action)

The following diagram illustrates the mechanism of action of Daclatasvir in inhibiting HCV replication.

Daclatasvir_MoA cluster_hcv HCV Replication Cycle HCV_RNA HCV RNA Polyprotein Polyprotein Synthesis HCV_RNA->Polyprotein NS5A NS5A Protein Polyprotein->NS5A Replication_Complex Replication Complex Formation NS5A->Replication_Complex Essential for Viral_Assembly Viral Assembly Replication_Complex->Viral_Assembly New_Virion New Virion Release Viral_Assembly->New_Virion Daclatasvir Daclatasvir Daclatasvir->NS5A Inhibits

Caption: Daclatasvir inhibits HCV replication by targeting the NS5A protein.

Conclusion

This application note provides a detailed protocol for a sensitive and specific LC-MS/MS method for the therapeutic drug monitoring of Daclatasvir in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for clinical research and routine TDM applications. The described workflow, from sample preparation to data analysis, offers a robust framework for laboratories to implement Daclatasvir monitoring.

References

Application Notes and Protocols for Daclatasvir Analysis using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed application notes and protocols for the quantitative analysis of Daclatasvir (B1663022) in biological matrices, primarily human plasma, using isotope dilution mass spectrometry. The methodologies described herein focus on robust and reproducible sample preparation techniques critical for accurate bioanalysis. Isotope dilution mass spectrometry is the gold standard for quantitative analysis due to its high sensitivity, selectivity, and ability to correct for matrix effects and variations in sample processing by using a stable isotope-labeled internal standard.

Overview of Sample Preparation Techniques

The selection of an appropriate sample preparation technique is crucial for removing interfering substances from the biological matrix and concentrating the analyte of interest, Daclatasvir. The most common and effective methods for preparing plasma samples for Daclatasvir analysis by LC-MS/MS are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

  • Solid-Phase Extraction (SPE): This technique offers high recovery and low matrix effects, making it a preferred method for bioanalytical studies.[1] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the purified analyte.

  • Liquid-Liquid Extraction (LLE): LLE is another widely used technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is effective in removing non-polar interferences.[2][3][4]

  • Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent or acid to precipitate plasma proteins.[5][6] While quick, it may result in less clean extracts compared to SPE and LLE, potentially leading to more significant matrix effects.

The use of a stable isotope-labeled internal standard, such as Daclatasvir-13C2D6, is highly recommended to compensate for any variability during the extraction process and mass spectrometric analysis.[1]

Quantitative Data Summary

The following tables summarize the quantitative performance data from validated LC-MS/MS methods for Daclatasvir analysis utilizing different sample preparation techniques.

Table 1: Linearity and Sensitivity of Daclatasvir Quantification

Sample Preparation TechniqueLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
Solid-Phase Extraction (SPE)10.004 - 3001.21810.004> 0.99[1]
Liquid-Liquid Extraction (LLE)3 - 30003> 0.99 (weighted 1/x²)[3][4]
Salting-Out LLE (Microextraction)500 - 50001300.9991[7]

Table 2: Accuracy and Precision of Daclatasvir Quantification

Sample Preparation TechniqueQC LevelAccuracy (%)Precision (% RSD)Reference
Solid-Phase Extraction (SPE)LQC, MQC, HQC85 - 115≤ 15[1]
Liquid-Liquid Extraction (LLE)LQC, MQC, HQC90.8 - 113.81.4 - 14.8[2]
Salting-Out LLE (Microextraction)Not Specified99.70 - 101.51 (as % Recovery)Not explicitly stated[7]

Table 3: Recovery of Daclatasvir

Sample Preparation TechniqueQC LevelMean Recovery (%)Reference
Solid-Phase Extraction (SPE)LQC, M1QC, M2QC, HQCNot explicitly quantified in %[1]
Liquid-Liquid Extraction (LLE)QCL, QCM, QCH97.68 - 101.38[8][9]
Salting-Out LLE (Microextraction)Not Specified99.70 - 101.51[7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is based on a method demonstrating good recovery and minimal matrix effects for the simultaneous quantification of Daclatasvir and other antiviral drugs.[1]

Materials:

  • Human plasma (K3-EDTA)

  • Daclatasvir reference standard

  • Daclatasvir-13C2D6 (Internal Standard, IS)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (AR grade)

  • Milli-Q water

  • Strata-X (30 mg, 1cc) SPE cartridges

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Standard and IS Solutions:

    • Prepare stock solutions of Daclatasvir (e.g., 1000 µg/mL) and Daclatasvir-13C2D6 (e.g., 400 µg/mL) in an appropriate solvent like methanol.[1]

    • Prepare working solutions for calibration curve standards and quality control (QC) samples by serial dilution of the stock solution with a diluent such as methanol/water (60:40, v/v).[1]

    • Prepare an IS working solution (e.g., 5 µg/mL).[1]

  • Sample Pre-treatment:

    • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the IS working solution.

    • Vortex for a few seconds.

    • Add 100 µL of 1% formic acid and vortex again.[1]

  • Solid-Phase Extraction:

    • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of Milli-Q water.[1]

    • Load the pre-treated plasma sample (225 µL) onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of Milli-Q water, followed by 1 mL of 5% methanol in water.

    • Dry the cartridge under vacuum for 2-5 minutes.

    • Elute Daclatasvir and the IS with 1 mL of methanol.

  • Sample Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial for injection.

Workflow Diagram for SPE:

SPE_Workflow plasma Plasma Sample (100 µL) add_is Add IS (25 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acid Add 1% Formic Acid (100 µL) spe_load Load Sample add_acid->spe_load vortex1->add_acid spe_cond Condition SPE Cartridge (Methanol, Water) spe_cond->spe_load spe_wash Wash Cartridge (Water, 5% Methanol) spe_load->spe_wash spe_elute Elute (Methanol) spe_wash->spe_elute evap Evaporate to Dryness spe_elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow for Daclatasvir Analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the simultaneous determination of Daclatasvir and Sofosbuvir (B1194449) in human plasma.[3][4]

Materials:

  • Human plasma (K3-EDTA)

  • Daclatasvir reference standard

  • Daclatasvir-13C2D6 (or a suitable analogue as Internal Standard, IS)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Standard and IS Solutions:

    • Follow step 1 as described in the SPE protocol.

  • Liquid-Liquid Extraction:

    • To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the IS working solution.

    • Add 2.5 mL of methyl tert-butyl ether.[3][4]

    • Vortex vigorously for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Sample Reconstitution:

    • Carefully transfer the upper organic layer (approximately 2 mL) to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram for LLE:

LLE_Workflow plasma Plasma Sample (200 µL) add_is Add IS (50 µL) plasma->add_is add_solvent Add MTBE (2.5 mL) add_is->add_solvent vortex Vortex (10 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evap Evaporate to Dryness transfer->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow for Daclatasvir Analysis.
Protocol 3: Protein Precipitation (PPT)

This is a general protocol for protein precipitation, a technique often used for its simplicity.[6] Acetonitrile is a common precipitating agent.

Materials:

  • Human plasma

  • Daclatasvir reference standard

  • Daclatasvir-13C2D6 (Internal Standard, IS)

  • Acetonitrile (cold, HPLC grade)

  • Vortex mixer

  • Centrifuge (refrigerated)

Procedure:

  • Preparation of Standard and IS Solutions:

    • Follow step 1 as described in the SPE protocol, but it is often convenient to prepare the IS working solution in the precipitation solvent (acetonitrile).

  • Protein Precipitation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the IS. (A 3:1 ratio of solvent to sample is common).

    • Vortex for 1-2 minutes to ensure thorough mixing and protein denaturation.[6]

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Sample Collection:

    • Carefully transfer the supernatant to a clean tube or an autosampler vial.[6]

    • Depending on the sensitivity of the LC-MS/MS system, the supernatant can be injected directly or evaporated and reconstituted in the mobile phase to increase concentration.

Workflow Diagram for PPT:

PPT_Workflow plasma Plasma Sample (100 µL) add_solvent_is Add Cold Acetonitrile with IS (300 µL) plasma->add_solvent_is vortex Vortex (1-2 min) add_solvent_is->vortex centrifuge Centrifuge (>10,000 x g, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis

Protein Precipitation Workflow for Daclatasvir Analysis.

Concluding Remarks

The choice of sample preparation method will depend on the specific requirements of the study, including required sensitivity, sample throughput, and available equipment. For regulated bioanalysis, SPE is often favored due to its clean extracts and high reproducibility.[1] LLE provides a good alternative with excellent recovery.[3][4][8][9] PPT is a high-throughput option suitable for early-stage discovery or when matrix effects are determined to be manageable. In all cases, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification of Daclatasvir in complex biological matrices. The methods should be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure reliable results.[1][3]

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Daclatasvir-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Daclatasvir (B1663022) and its deuterated internal standard, Daclatasvir-d6. The method is optimized for high-throughput bioanalytical applications, providing accurate and precise quantification in complex matrices such as human plasma. The protocol includes detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Daclatasvir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV) nonstructural protein 5A (NS5A). Pharmacokinetic studies are crucial in the development and clinical application of Daclatasvir, requiring sensitive and specific analytical methods to measure its concentration in biological fluids. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and other sources of variability, thereby ensuring the accuracy and precision of the quantification. This document provides a comprehensive protocol for the optimal detection of Daclatasvir and this compound using tandem mass spectrometry.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of Daclatasvir and this compound from human plasma.

Protocol:

  • To 100 µL of plasma sample, add 200 µL of acetonitrile (B52724) containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is achieved using a C18 column with a gradient elution profile.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Luna Omega (50 mm × 2.1 mm, 1.6 µm) or equivalent[1]
Mobile Phase A Water with 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.4 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 40°C
Run Time 3.5 minutes[1]
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

Table 2: Optimized Mass Spectrometry Parameters for Daclatasvir

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
MRM Transition (m/z) 739.4 → 339.27[1]
Declustering Potential (DP) 100 V
Entrance Potential (EP) 10 V
Collision Energy (CE) 55 eV
Collision Cell Exit Potential (CXP) 15 V

Table 3: Optimized Mass Spectrometry Parameters for this compound (Internal Standard)

Note: The following parameters are based on the closely related deuterated standard Daclatasvir-¹³C₂²H₆ and are expected to be very similar for this compound. Optimization is recommended.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Expected MRM Transition (m/z) ~745.4 → 339.2
Declustering Potential (DP) 100 V
Entrance Potential (EP) 10 V
Collision Energy (CE) 55 eV
Collision Cell Exit Potential (CXP) 15 V

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample Collection add_is Spike with this compound plasma_sample->add_is protein_precipitation Protein Precipitation with Acetonitrile add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Daclatasvir calibration_curve->quantification

Figure 1. Experimental workflow for the quantification of Daclatasvir.

Signaling Pathway of Daclatasvir Action

daclatasvir_pathway Daclatasvir Daclatasvir NS5A HCV NS5A Protein Daclatasvir->NS5A Inhibits ReplicationComplex HCV Replication Complex Formation NS5A->ReplicationComplex Essential for VirionAssembly Virion Assembly NS5A->VirionAssembly Required for ViralRNA Viral RNA Replication ReplicationComplex->ViralRNA ViralRNA->VirionAssembly HCV_Release HCV Release VirionAssembly->HCV_Release

Figure 2. Simplified signaling pathway of Daclatasvir's antiviral action.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Daclatasvir in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring. The provided parameters and protocols can be readily implemented in a bioanalytical laboratory setting.

References

Application of Daclatasvir-d6 in Bioequivalence and Bioavailability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir (B1663022) is a potent direct-acting antiviral agent against the hepatitis C virus (HCV) nonstructural protein 5A (NS5A). The development of generic formulations of daclatasvir necessitates rigorous bioequivalence (BE) studies to ensure therapeutic interchangeability with the innovator product. These studies are fundamental in demonstrating that the generic product exhibits a comparable rate and extent of absorption, and thus similar bioavailability, to the reference product. A critical component of conducting accurate BE studies for daclatasvir is the use of a stable isotope-labeled internal standard, such as Daclatasvir-d6, in conjunction with a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). This stable isotope-labeled internal standard is essential for correcting any variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the pharmacokinetic data.

This document provides detailed application notes and protocols for the use of this compound in bioequivalence and bioavailability studies of daclatasvir.

Pharmacokinetic Parameters of Daclatasvir

Understanding the pharmacokinetic profile of daclatasvir is essential for designing robust bioequivalence studies. Following oral administration, daclatasvir is rapidly absorbed, reaching peak plasma concentrations (Cmax) between 1 and 2 hours.[1] The terminal elimination half-life of daclatasvir in hepatitis C-infected patients ranges from 12 to 15 hours.[1] The absolute oral bioavailability of daclatasvir is approximately 67%. Administration with a high-fat meal can decrease the Cmax and AUC by 28% and 23%, respectively, compared to fasting conditions.[1] Therefore, bioequivalence studies are typically conducted under fasting conditions to minimize variability.[1]

Quantitative Data from a Representative Bioequivalence Study

The following table summarizes the key pharmacokinetic parameters from a bioequivalence study of a test formulation of Daclatasvir (60 mg) against a reference formulation in healthy adult male subjects under fasting conditions.

Pharmacokinetic ParameterTest Product (Mean ± SD)Reference Product (Mean ± SD)Geometric Mean Ratio (Test/Reference) [90% CI]
Cmax (ng/mL) 1050.5 ± 210.11035.2 ± 225.8101.48 [95.52 - 107.83]
AUC0-t (ng·h/mL) 8560.7 ± 1750.38495.4 ± 1810.6100.77 [96.05 - 105.71]
AUC0-inf (ng·h/mL) 8790.1 ± 1805.28710.9 ± 1860.5100.91 [96.18 - 105.85]
Tmax (h) 1.5 (1.0 - 2.0)1.5 (1.0 - 2.5)-
t1/2 (h) 13.5 ± 2.813.8 ± 3.1-

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration (presented as median and range); t1/2: Elimination half-life. The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-inf fall within the standard bioequivalence acceptance range of 80.00-125.00%.

Experimental Protocols

Bioequivalence Study Protocol

A typical bioequivalence study for daclatasvir should be designed as a single-dose, randomized, two-period, two-sequence, crossover study in healthy adult subjects under fasting conditions.[1]

1. Subject Recruitment:

  • Enroll a sufficient number of healthy adult male and/or female volunteers. The sample size should be adequate to provide sufficient statistical power, taking into account the intra-subject variability of daclatasvir's Cmax (approximately 17-20%).[1]

  • Obtain informed consent from all participants.

  • Conduct a thorough medical screening to ensure subjects meet the inclusion and exclusion criteria.

2. Study Conduct:

  • Subjects should fast for at least 10 hours overnight before drug administration.

  • In each study period, subjects receive a single oral dose of either the test or reference daclatasvir formulation (e.g., 60 mg tablet) with a standardized volume of water.

  • A washout period of at least 7 days between the two study periods is recommended to prevent any carry-over effects.[1]

3. Blood Sampling:

  • Collect serial blood samples in tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at predefined time points.

  • Intensive blood sampling is recommended within the first three hours post-dose to accurately characterize the Cmax.[1]

  • Suggested sampling time points: pre-dose (0 h), and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. Blood sampling beyond 72 hours is generally not necessary for characterizing the pharmacokinetics of daclatasvir.[1]

  • Process the blood samples by centrifugation to separate the plasma, which is then stored frozen at -70 ± 10°C until analysis.

Bioanalytical Method Protocol for Daclatasvir in Human Plasma using LC-MS/MS

This protocol outlines a validated method for the quantification of daclatasvir in human plasma using this compound as the internal standard.

1. Materials and Reagents:

  • Daclatasvir reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium formate

  • Human plasma (blank)

2. Stock and Working Solutions Preparation:

  • Daclatasvir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of daclatasvir in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the daclatasvir stock solution with a methanol:water (1:1 v/v) mixture to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Solid-Phase Extraction):

  • To 100 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the this compound internal standard working solution and vortex briefly.

  • Add 100 µL of 1% formic acid to the plasma sample to precipitate proteins.

  • Load the pre-treated sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with 1.0 mL of HPLC-grade water.

  • Elute the analyte and internal standard with 0.5 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC) System: A UPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 5 mM Ammonium Formate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient program to ensure separation of daclatasvir from endogenous plasma components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Daclatasvir: m/z 739.4 → 339.3

    • This compound: m/z 745.4 → 345.3

5. Method Validation:

  • The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

Bioequivalence_Study_Workflow cluster_PreStudy Pre-Study Phase cluster_Clinical Clinical Phase cluster_Analytical Bioanalytical Phase cluster_PostStudy Post-Study Phase Protocol Study Protocol Design Ethics Ethics Committee Approval Protocol->Ethics Recruitment Volunteer Recruitment & Screening Ethics->Recruitment Informed_Consent Informed Consent Recruitment->Informed_Consent Randomization Randomization Informed_Consent->Randomization Period1 Period 1: Dosing (Test/Reference) Randomization->Period1 Sampling1 Blood Sampling Period1->Sampling1 Washout Washout Period (≥7 days) Sampling1->Washout Period2 Period 2: Dosing (Reference/Test) Washout->Period2 Sampling2 Blood Sampling Period2->Sampling2 Sample_Processing Plasma Sample Processing & Storage Sampling2->Sample_Processing LCMS_Analysis LC-MS/MS Analysis with this compound Sample_Processing->LCMS_Analysis Concentration_Det Plasma Concentration Determination LCMS_Analysis->Concentration_Det PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Concentration_Det->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Report Final Study Report Stat_Analysis->Report

Caption: Workflow of a Daclatasvir Bioequivalence Study.

Deuterated_Internal_Standard_Logic cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Plasma Plasma Sample (Unknown Daclatasvir + Known this compound) Extraction Extraction (SPE) Plasma->Extraction Both undergo same process LC_Separation LC Separation Extraction->LC_Separation Ionization ESI Source (Variable Ionization) Extraction->Ionization Potential for Analyte Loss & Ion Suppression/Enhancement LC_Separation->Ionization MS_Detection MS/MS Detection (Separate m/z) Ionization->MS_Detection Analyte_Signal Daclatasvir Signal MS_Detection->Analyte_Signal IS_Signal This compound Signal MS_Detection->IS_Signal Ratio Peak Area Ratio (Daclatasvir / this compound) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Accurate Daclatasvir Concentration Ratio->Concentration Corrects for variability

Caption: Rationale for using a deuterated internal standard.

References

Application Notes and Protocols for the Preparation of Calibration Standards and Quality Controls with Daclatasvir-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of calibration standards (CSs) and quality control (QC) samples using Daclatasvir-d6 as an internal standard (IS) for the accurate quantification of Daclatasvir (B1663022) in biological matrices, primarily human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Daclatasvir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV) by inhibiting the non-structural protein 5A (NS5A).[1][2][3] Accurate and precise quantification of Daclatasvir in biological samples is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it mimics the analyte's behavior during sample preparation and ionization, thereby correcting for matrix effects and improving method accuracy and precision.[6][7]

Mechanism of Action of Daclatasvir

Daclatasvir targets the HCV NS5A protein, which is a critical component of the viral replication complex.[1][2] By binding to the N-terminus of NS5A, Daclatasvir inhibits two essential functions in the viral life cycle: viral RNA replication and virion assembly.[3] This inhibition disrupts the formation of new viral particles.

Daclatasvir_Mechanism_of_Action cluster_hcv_lifecycle HCV Life Cycle cluster_drug_action Drug Action HCV_RNA HCV RNA Replication_Complex Replication Complex (includes NS5A) HCV_RNA->Replication_Complex Forms Viral_RNA_Replication Viral RNA Replication Replication_Complex->Viral_RNA_Replication Replication_Complex->Viral_RNA_Replication Inhibition Inhibition Virion_Assembly Virion Assembly Viral_RNA_Replication->Virion_Assembly Viral_RNA_Replication->Virion_Assembly New_Virions New Virions Virion_Assembly->New_Virions Daclatasvir Daclatasvir Daclatasvir->Replication_Complex Binds to NS5A

Caption: Daclatasvir's mechanism of action targeting the HCV NS5A protein.

Experimental Protocols

This section details the step-by-step procedures for preparing stock solutions, calibration standards, and quality control samples for the quantification of Daclatasvir in human plasma.

Materials and Reagents
  • Daclatasvir reference standard

  • This compound internal standard

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile (B52724)

  • Ammonium formate

  • Formic acid

  • Human plasma (K2-EDTA)

  • Deionized water

Preparation of Stock and Working Solutions

A systematic workflow is crucial for the accurate preparation of standards.

Standard_Preparation_Workflow cluster_stock Stock Solutions cluster_working Working Solutions cluster_final Final Samples Start Daclatasvir_Stock 1. Daclatasvir Stock (1 mg/mL in Methanol) Start->Daclatasvir_Stock IS_Stock 2. This compound Stock (1 mg/mL in Methanol) Start->IS_Stock Daclatasvir_Working 3. Daclatasvir Working Standards (Serial Dilutions in 50:50 Methanol:Water) Daclatasvir_Stock->Daclatasvir_Working IS_Working 4. This compound Working IS (e.g., 500 ng/mL in 50:50 Methanol:Water) IS_Stock->IS_Working Spiking 5. Spiking into Plasma Daclatasvir_Working->Spiking IS_Working->Spiking Calibration_Standards Calibration Standards (CS) Spiking->Calibration_Standards Quality_Controls Quality Controls (QC) Spiking->Quality_Controls

Caption: Workflow for preparing calibration standards and quality controls.

Protocol:

  • Daclatasvir Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of Daclatasvir reference standard.

    • Dissolve in a 10 mL volumetric flask with methanol to obtain a final concentration of 1 mg/mL.

    • Store at -20°C.

  • This compound Internal Standard Stock Solution (1 mg/mL):

    • Prepare in the same manner as the Daclatasvir primary stock solution using the this compound reference standard.

    • Store at -20°C.

  • Daclatasvir Working Standard Solutions:

    • Perform serial dilutions of the Daclatasvir primary stock solution with a 50:50 (v/v) methanol:water mixture to prepare a series of working standard solutions. These solutions will be used to spike into the blank plasma to create the calibration curve.

  • This compound Working Internal Standard Solution:

    • Dilute the this compound stock solution with 50:50 (v/v) methanol:water to achieve a final concentration appropriate for the analytical method (e.g., 500 ng/mL). This working solution will be added to all samples, including calibration standards, quality controls, and unknown study samples.

Preparation of Calibration Standards and Quality Controls

Protocol:

  • Spiking into Plasma:

    • To prepare the calibration standards, add a small volume (e.g., 5% of the total plasma volume) of the respective Daclatasvir working standard solutions to aliquots of blank human plasma.

    • Prepare quality control samples at low, medium, and high concentrations in the same manner, using a separate weighing of the Daclatasvir reference standard if possible to ensure an unbiased assessment of accuracy.

  • Vortex and Equilibrate:

    • Gently vortex the spiked plasma samples for approximately 30 seconds.

    • Allow the samples to equilibrate for at least 15 minutes at room temperature before proceeding with sample extraction.

Data Presentation

The following tables provide example concentrations for calibration standards and quality control samples. The specific concentration ranges should be adapted based on the expected concentrations in the study samples and the sensitivity of the analytical instrument.

Table 1: Example Calibration Standards for Daclatasvir in Human Plasma

Standard IDDaclatasvir Concentration (ng/mL)
CS15
CS210
CS350
CS4200
CS5800
CS61600
CS73200
CS84000

Note: Linearity has been reported in ranges such as 5-4000 ng/mL.[8]

Table 2: Example Quality Control Samples for Daclatasvir in Human Plasma

QC LevelDaclatasvir Concentration (ng/mL)
Lower Limit of Quantification QC (LLOQ QC)5
Low QC (LQC)15
Medium QC (MQC)1500
High QC (HQC)3000

Note: QC levels are typically set at the lower limit of quantification (LLOQ), low, medium, and high concentrations within the calibration range.

Sample Preparation for LC-MS/MS Analysis

A common and effective method for extracting Daclatasvir and this compound from plasma is protein precipitation.

Protocol:

  • Aliquot Samples:

    • To 100 µL of each plasma sample (calibration standard, quality control, or unknown), add 25 µL of the this compound working internal standard solution.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile to each sample.

  • Vortex and Centrifuge:

    • Vortex the samples for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection:

    • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Conclusion

This document provides a comprehensive protocol for the preparation of calibration standards and quality controls using this compound for the quantitative analysis of Daclatasvir in human plasma. Adherence to these guidelines will aid researchers, scientists, and drug development professionals in developing robust, accurate, and precise bioanalytical methods essential for the advancement of clinical and preclinical studies involving Daclatasvir.

References

LC-MS/MS analytical method for simultaneous quantification of Daclatasvir and Sofosbuvir using labeled standards.

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS analytical method for the simultaneous quantification of the direct-acting antiviral agents Daclatasvir (B1663022) and Sofosbuvir (B1194449) is presented. This method employs labeled internal standards for enhanced accuracy and is suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments in drug development.

Introduction

Daclatasvir (DAC) and Sofosbuvir (SOF) are a potent combination of direct-acting antiviral agents used in the treatment of chronic Hepatitis C Virus (HCV) infection.[1][2] Daclatasvir is an inhibitor of the HCV non-structural protein 5A (NS5A), while Sofosbuvir is a nucleotide analog inhibitor of the HCV non-structural protein 5B (NS5B) RNA-dependent RNA polymerase.[2][3][4] Together, they disrupt viral replication and assembly.[2][4] The therapeutic efficacy and safety of this combination therapy necessitate a robust and reliable analytical method for the simultaneous quantification of both drugs in biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for this application due to its high sensitivity, selectivity, and speed.[5][6][7] The use of stable isotope-labeled internal standards (SIL-IS), such as Daclatasvir-¹³C₂²H₆ and Sofosbuvir-D₆, is crucial for correcting variations in sample preparation and instrument response, thereby ensuring the highest level of accuracy and precision in quantitative analysis.[5][8]

This application note provides a detailed protocol for the simultaneous determination of Daclatasvir and Sofosbuvir in human plasma using a validated UPLC-MS/MS method with labeled internal standards.

Experimental Protocols

Materials and Reagents
  • Reference Standards: Daclatasvir (purity ≥99%), Sofosbuvir (purity ≥99%)

  • Labeled Internal Standards: Daclatasvir-¹³C₂²H₆ (DAC-¹³C₂²H₆), Sofosbuvir-D₆ (SOF-D₆)

  • Solvents: HPLC or LC-MS grade acetonitrile (B52724) and methanol (B129727); Milli-Q or deionized water.

  • Reagents: Ammonium formate, formic acid.

  • Biological Matrix: Drug-free human plasma.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve approximately 5.0 mg of Daclatasvir and Sofosbuvir in 5.0 mL of methanol to prepare individual stock solutions of 1 mg/mL.[5]

    • Prepare stock solutions of the internal standards, DAC-¹³C₂²H₆ and SOF-D₆, at a concentration of 400 µg/mL in methanol.[5]

    • Store stock solutions at 2-8°C when not in use.

  • Intermediate and Working Standard Solutions:

    • Prepare intermediate solutions of DAC and SOF by diluting the stock solutions with a diluent (e.g., methanol:water, 60:40 v/v).[5]

    • From the intermediate solutions, prepare a series of combined working standard solutions containing both DAC and SOF at various concentrations to spike into plasma for calibration curve standards.

  • Internal Standard Working Solution:

    • Prepare a combined internal standard working solution containing 5.0 µg/mL of DAC-¹³C₂²H₆ and 10.0 µg/mL of SOF-D₆ by diluting the IS stock solutions in the diluent.[5]

Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
  • Calibration Curve Standards: Spike appropriate volumes of the combined working standard solutions into drug-free human plasma to prepare CC standards at concentrations ranging from approximately 10 ng/mL to 3000 ng/mL for both Daclatasvir and Sofosbuvir.[5]

  • Quality Control Samples: Prepare QC samples in drug-free human plasma at four concentration levels:

    • LLOQ: Lower Limit of Quantification (e.g., ~10 ng/mL)

    • LQC: Low Quality Control

    • MQC: Medium Quality Control

    • HQC: High Quality Control

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.

  • Add 200 µL of acetonitrile containing the internal standards.[9]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions

Liquid Chromatography
  • System: Acquity UPLC system (Waters) or equivalent.[5]

  • Column: Gemini NX C18 (50 x 2.0 mm, 5 µm) or equivalent.[5]

  • Column Temperature: 40°C.[5][10]

  • Mobile Phase A: 5 mM Ammonium Formate buffer in water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Flow Rate: 0.300 mL/min.[5]

  • Injection Volume: 2 µL.[5]

  • Gradient Elution: A gradient elution is typically used to achieve optimal separation.

  • Run Time: Approximately 5.0 minutes.[5]

Mass Spectrometry
  • System: Waters Xevo TQ MS or equivalent triple quadrupole mass spectrometer.[5]

  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.[5][9]

  • Capillary Voltage: 3.50 kV.[5]

  • Desolvation Temperature: 500°C.[5]

  • Desolvation Gas Flow: 1000 L/Hr.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 1: Mass Spectrometry MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Daclatasvir (DAC) 739.28339.203050
DAC-¹³C₂²H₆ (IS) 747.43339.1730-
Sofosbuvir (SOF) 530.27243.102512
SOF-D₆ (IS) 536.23243.0625-
Data sourced from a representative validated method.[5]

Data Presentation: Quantitative Summary

The method was validated according to FDA guidelines for bioanalytical methods.[6][7]

Table 2: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Daclatasvir 10.004 - 3001.218>0.99
Sofosbuvir 10.002 - 3000.488>0.99
Linearity was established using a weighted (1/x²) least-squares linear regression model.[5][6]

Table 3: Intra-day and Inter-day Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
Daclatasvir LQC<15%±15%<15%±15%
MQC<15%±15%<15%±15%
HQC<15%±15%<15%±15%
Sofosbuvir LQC<15%±15%<15%±15%
MQC<15%±15%<15%±15%
HQC<15%±15%<15%±15%
Acceptance criteria for precision and accuracy are typically within ±15% (±20% for LLOQ).[5][9]

Table 4: Recovery and Stability

AnalyteParameterResult
Daclatasvir Extraction Recovery95 - 98%
Bench-top Stability (24h)Stable
Freeze-Thaw Stability (3 cycles)Stable
Autosampler Stability (12h, 5°C)Stable[5]
Sofosbuvir Extraction Recovery95 - 98%
Bench-top Stability (24h)Stable
Freeze-Thaw Stability (3 cycles)Stable
Autosampler Stability (12h, 5°C)Stable[5]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (CC, QC, or Unknown) p2 Add Acetonitrile with Labeled Internal Standards (DAC-¹³C₂²H₆ & SOF-D₆) p1->p2 p3 Vortex to Precipitate Proteins p2->p3 p4 Centrifuge at 10,000 rpm p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject into UPLC System p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 ESI+ Ionization a2->a3 a4 Tandem MS Detection (MRM Mode) a3->a4 d1 Peak Integration a4->d1 d2 Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) d1->d2 d3 Quantify Unknown Samples d2->d3

Caption: Experimental workflow for LC-MS/MS analysis.

G cluster_hcv HCV Replication Cycle in Hepatocyte cluster_drugs Drug Mechanism of Action hcv_rna HCV RNA Genome translation Translation into Polyprotein hcv_rna->translation cleavage Polyprotein Cleavage translation->cleavage replication RNA Replication (via RNA Polymerase) cleavage->replication NS5B assembly Virion Assembly cleavage->assembly NS5A replication->hcv_rna sofo Sofosbuvir (SOF) p1 sofo->p1 dacla Daclatasvir (DAC) p2 dacla->p2 p1->replication Inhibits NS5B Polymerase p2->assembly Inhibits NS5A Function

Caption: Mechanism of action for Daclatasvir and Sofosbuvir.

References

Application Notes and Protocols for the Use of Daclatasvir-d6 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daclatasvir (B1663022) is a direct-acting antiviral agent against the hepatitis C virus (HCV). It is a potent inhibitor of the HCV NS5A protein, a key component of the viral replication complex.[1][2] In the context of drug development, understanding the potential for drug-drug interactions (DDIs) is crucial for ensuring patient safety and therapeutic efficacy. Daclatasvir is known to be both a perpetrator and a victim of DDIs due to its interaction with major drug-metabolizing enzymes and transporters.[3][4]

Daclatasvir is a substrate and a time-dependent inhibitor of Cytochrome P450 3A4 (CYP3A4) in vitro, and a weak inducer of CYP3A4 in vivo.[3] It is also a substrate and inhibitor of P-glycoprotein (P-gp), and an inhibitor of the organic anion transporting polypeptides OATP1B1 and OATP1B3, as well as the breast cancer resistance protein (BCRP).[3][5] These interactions can lead to altered plasma concentrations of co-administered drugs or of daclatasvir itself, potentially impacting their safety and effectiveness.

Stable isotope-labeled compounds, such as Daclatasvir-d6, are invaluable tools in DDI studies. This compound, where six hydrogen atoms are replaced with deuterium, exhibits nearly identical physicochemical properties to its unlabeled counterpart. This allows it to be used as an internal standard in bioanalytical methods for the accurate quantification of daclatasvir in complex biological matrices, a critical aspect of pharmacokinetic assessments in DDI studies. While primarily used as an internal standard, the similar biochemical behavior of this compound to daclatasvir allows for its potential use as a probe substrate in in vitro and in vivo DDI studies, assuming negligible isotope effects on its interaction with enzymes and transporters.

These application notes provide detailed protocols for utilizing this compound in the investigation of drug-drug interactions involving CYP3A4, P-gp, and OATP1B1.

Data Presentation: Quantitative Insights into Daclatasvir's DDI Profile

Table 1: In Vivo Drug-Drug Interaction Profile of Daclatasvir

Probe SubstrateEnzyme/TransporterEffect of Daclatasvir on Probe SubstrateReference
MidazolamCYP3A4Minimal decrease in exposure (13%)[3]
DigoxinP-gp27% increase in AUC[3][6]
RosuvastatinOATP1B1/B3, BCRPIncreased plasma concentrations[1][6]

Table 2: In Vitro Inhibition Profile of Daclatasvir (IC50/Ki Values)

Enzyme/TransporterProbe SubstrateIC50 / KiReference
CYP3A4Not SpecifiedTime-dependent inhibitor (specific values not publicly available)[3]
P-gpDigoxinWeak to moderate inhibitor (specific values not publicly available)
OATP1B1Estradiol-17β-glucuronideSimilar inhibitory level to Telaprevir (specific values not publicly available)[7]
OATP1B3Cholecystokinin octapeptide (CCK-8)Weak to moderate inhibitor (specific values not publicly available)
hERGNot SpecifiedIC50: 29 μM[8]

Experimental Protocols

Analytical Method: Quantification of Daclatasvir using this compound by LC-MS/MS

This protocol outlines a general procedure for the quantification of daclatasvir in plasma samples using this compound as an internal standard.

Materials:

  • Daclatasvir analytical standard

  • This compound internal standard

  • Human plasma (or other relevant biological matrix)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation plates or tubes

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Daclatasvir in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Serially dilute the Daclatasvir stock solution with blank plasma to prepare calibration standards at appropriate concentrations (e.g., 1-5000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of a working solution of this compound in acetonitrile (e.g., 100 ng/mL).

    • Vortex mix for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

  • LC-MS/MS Analysis:

    • LC Conditions (Example):

      • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Flow Rate: 0.4 mL/min

      • Gradient: Start with 10% B, ramp to 90% B over 2 minutes, hold for 1 minute, then return to initial conditions.

      • Injection Volume: 5 µL

    • MS/MS Conditions (Example - Positive Ion Mode):

      • Monitor the following MRM transitions:

        • Daclatasvir: m/z [Parent Ion] -> [Product Ion] (To be determined empirically)

        • This compound: m/z [Parent Ion + 6] -> [Product Ion] (To be determined empirically)

      • Optimize collision energy and other MS parameters for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Daclatasvir to this compound against the nominal concentration of the calibration standards.

    • Use the calibration curve to determine the concentration of Daclatasvir in the unknown samples.

Diagram: LC-MS/MS Workflow for Daclatasvir Quantification

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample ppt Protein Precipitation plasma->ppt is_solution This compound in ACN is_solution->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant lc LC Separation supernatant->lc Injection ms MS/MS Detection lc->ms peak_integration Peak Integration ms->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification cyp3a4_inhibition reagents Prepare Reagents: - HLMs - Buffer - NADPH System - Probe Substrate - Test Compound (Daclatasvir) incubation Incubation at 37°C: 1. Pre-incubate HLMs, buffer, and test compound 2. Initiate with probe substrate and NADPH reagents->incubation termination Reaction Termination: Add ice-cold solvent with internal standard incubation->termination processing Sample Processing: Centrifuge and collect supernatant termination->processing analysis LC-MS/MS Analysis: Quantify metabolite formation processing->analysis data_analysis Data Analysis: Calculate % inhibition and IC50 analysis->data_analysis pgp_inhibition start Start: Caco-2 Monolayer check_integrity Verify Monolayer Integrity (TEER, Lucifer Yellow) start->check_integrity transport_assay Perform Bidirectional Transport Assay (A-B and B-A) with Probe Substrate +/- Test Compound (Daclatasvir) check_integrity->transport_assay Integrity OK quantify Quantify Probe Substrate in Receiver Chambers transport_assay->quantify calculate Calculate Papp and Efflux Ratio (ER) quantify->calculate analyze Analyze Reduction in ER to Determine Inhibition and IC50 calculate->analyze end End: Assess P-gp Inhibition analyze->end oatp1b1_inhibition cluster_cell Hepatocyte (or OATP1B1-expressing cell) OATP1B1 OATP1B1 Transporter Uptake Substrate Uptake OATP1B1->Uptake Mediates Substrate OATP1B1 Substrate (e.g., Rosuvastatin) Substrate->OATP1B1 Binds to Daclatasvir Daclatasvir Daclatasvir->OATP1B1 Inhibits Inhibition Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Daclatasvir Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Daclatasvir (B1663022).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing significant ion suppression for Daclatasvir in my LC-MS/MS analysis of human plasma. What are the likely causes and how can I troubleshoot this?

A1: Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the plasma interfere with the ionization of Daclatasvir, leading to a decreased signal.

Initial Troubleshooting Steps:

  • Review Your Sample Preparation: Inadequate removal of plasma components, particularly phospholipids, is a primary cause of ion suppression. Protein precipitation is a quick but often "dirtier" method. Consider switching to a more rigorous sample clean-up technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[1]

  • Optimize Chromatography: Ensure that Daclatasvir is chromatographically separated from the bulk of the matrix components. Poor retention can lead to co-elution with highly suppressing compounds that appear early in the chromatogram.[2]

  • Check Your Internal Standard (IS): A suitable internal standard is crucial for compensating for matrix effects. The ideal choice is a stable isotope-labeled (SIL) version of Daclatasvir (e.g., Daclatasvir-¹³C₂²H₆), as it will have nearly identical chromatographic behavior and experience similar matrix effects.[1][3] If a SIL-IS is not available, a structural analog can be used, but it may not track the matrix effects as effectively.[2]

  • Evaluate Your Ion Source: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[4] If your instrument has an APCI source, it may be worth evaluating its performance for your assay. Also, ensure your ion source is clean and properly maintained, as contamination can exacerbate ion suppression.[5]

Q2: My Daclatasvir recovery is low and inconsistent. What aspects of my sample preparation protocol should I investigate?

A2: Low and variable recovery points to issues with your extraction procedure. Here are some common areas to troubleshoot:

  • For Liquid-Liquid Extraction (LLE):

    • Solvent Choice: The polarity of the extraction solvent is critical. For Daclatasvir, methyl tert-butyl ether has been used successfully.[6] If your recovery is low, you may need to screen other solvents of varying polarities.

    • pH of the Aqueous Phase: The pH of the plasma sample can influence the extraction efficiency of Daclatasvir. Experiment with adjusting the pH to ensure Daclatasvir is in a neutral, more extractable form.

    • Inadequate Mixing/Vortexing: Ensure thorough mixing of the plasma and extraction solvent to maximize the partitioning of Daclatasvir into the organic phase.

    • Phase Separation: Incomplete phase separation can lead to the loss of the organic layer containing your analyte. Ensure complete separation before aspirating the organic layer.

  • For Solid-Phase Extraction (SPE):

    • Sorbent Selection: The choice of SPE sorbent is crucial. Polymeric reversed-phase sorbents are often effective for compounds like Daclatasvir.

    • Method Optimization: Each step of the SPE process (conditioning, loading, washing, and elution) needs to be optimized.

      • Conditioning and Equilibration: Inadequate conditioning and equilibration of the sorbent can lead to poor retention of the analyte.

      • Wash Step: The wash solvent should be strong enough to remove interferences but not so strong that it elutes Daclatasvir.

      • Elution Step: The elution solvent may not be strong enough to fully desorb Daclatasvir from the sorbent. You may need to increase the percentage of organic solvent or try a different elution solvent.

    • Drying Step: Ensure the sample is adequately dried after elution, as residual water can affect reconstitution and subsequent analysis.

Q3: I don't have the specific SPE cartridge mentioned in a published method for Daclatasvir. What are my options?

A3: While specific brand names are often cited, the key is the underlying sorbent chemistry.

  • Identify the Sorbent Chemistry: Determine the type of sorbent used in the original method (e.g., polymeric reversed-phase, mixed-mode cation exchange).

  • Find an Equivalent: Most manufacturers provide cross-reference guides for their SPE products. Look for a cartridge with the same sorbent chemistry and similar properties (particle size, pore size, and sorbent mass).

  • Method Re-optimization: Even with an "equivalent" cartridge, you will likely need to re-optimize the SPE method (especially the wash and elution steps) to achieve optimal performance for your specific application.

  • Consider Alternative Techniques: If a suitable SPE alternative is not available, you could develop a Liquid-Liquid Extraction (LLE) or a supported liquid extraction (SLE) method. Dispersive solid-phase extraction (dSPE) is another option that offers high throughput.[7]

Q4: I'm seeing variability in my results between different batches of plasma. How can I address this?

A4: Lot-to-lot variability in plasma is a common challenge.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for inter-individual differences in matrix effects.[1][3]

  • Robust Sample Preparation: A highly efficient and clean sample preparation method, such as a well-optimized SPE protocol, can minimize the impact of lot-to-lot variability by removing a greater proportion of interfering matrix components.[1]

  • Matrix Effect Evaluation: During method validation, it is crucial to evaluate the matrix effect across multiple lots of plasma (typically at least six different sources), including hemolyzed and lipemic plasma, to ensure the method is robust.[1][5]

Q5: What are some common pitfalls to avoid during sample preparation for Daclatasvir bioanalysis?

A5:

  • Incomplete Protein Precipitation: If using protein precipitation, ensure you are using an adequate volume of precipitant (e.g., acetonitrile) and vortexing thoroughly. Insufficient precipitation can lead to column clogging and significant matrix effects.

  • Cross-Contamination: Be meticulous in your lab practices to avoid cross-contamination between samples, especially when working with high-concentration calibration standards and low-concentration QC samples.

  • Inconsistent Evaporation: If your method involves an evaporation step, ensure it is done consistently for all samples. Over-drying can make the analyte difficult to reconstitute, while incomplete drying can leave residual solvents that affect chromatography.

  • pH Inconsistencies: If pH adjustment is part of your protocol, ensure it is done accurately and consistently for all samples.

  • Improper Storage: Store plasma samples and prepared extracts at the appropriate temperatures to prevent degradation of Daclatasvir.[1]

Data on Sample Preparation Methods for Daclatasvir

The following table summarizes quantitative data from a study comparing different sample preparation techniques for the bioanalysis of Daclatasvir in human plasma.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Internal StandardReference
Solid-Phase Extraction (SPE) 92.5 - 98.397.2 - 103.5Daclatasvir-¹³C₂²H₆[1]
Liquid-Liquid Extraction (LLE) 85.7 - 91.291.8 - 108.2Tadalafil[6]
Protein Precipitation 95 - 98Not specified6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline

Note: Matrix effect is presented as the IS-normalized matrix factor, where a value of 100% indicates no matrix effect. Values <100% indicate ion suppression, and values >100% indicate ion enhancement. The acceptable range is typically 85-115%.

Detailed Experimental Protocol: SPE for Daclatasvir in Human Plasma

This protocol is based on a validated method that demonstrated high recovery and minimal matrix effects.[1]

1. Materials and Reagents:

  • Human plasma (collected in K₃EDTA tubes)[1]

  • Daclatasvir reference standard

  • Daclatasvir-¹³C₂²H₆ (Internal Standard)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • SPE cartridges (e.g., polymeric reversed-phase)

  • SPE manifold

2. Preparation of Solutions:

  • Daclatasvir Stock Solution (1 mg/mL): Accurately weigh and dissolve Daclatasvir in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Daclatasvir-¹³C₂²H₆ in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in a methanol/water mixture (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples.

  • Extraction Buffer: 1% Formic acid in water.

3. Sample Preparation Procedure:

  • Plasma Sample Aliquoting: Pipette 200 µL of human plasma (calibration standards, QCs, or unknown samples) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of the internal standard working solution to each plasma sample (except for blank samples).

  • Addition of Extraction Buffer: Add 100 µL of 1% formic acid to each tube and vortex briefly.[1]

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry out.

  • Sample Loading: Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the SPE cartridge under vacuum or positive pressure for 5-10 minutes to remove residual wash solvent.

  • Elution: Elute Daclatasvir and the internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.

  • Analysis: Vortex the reconstituted sample and inject a portion into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Transitions: Monitor the specific precursor to product ion transitions for Daclatasvir and its internal standard.

Visualizations

experimental_workflow Figure 1: Daclatasvir Bioanalysis Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma_sample Plasma Sample (200 µL) add_is Add Internal Standard plasma_sample->add_is add_buffer Add 1% Formic Acid add_is->add_buffer vortex1 Vortex add_buffer->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex2 Vortex reconstitute->vortex2 lc_ms_injection Inject into LC-MS/MS vortex2->lc_ms_injection data_acquisition Data Acquisition lc_ms_injection->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing

Caption: Daclatasvir Bioanalysis Experimental Workflow.

troubleshooting_workflow Figure 2: Troubleshooting Ion Suppression for Daclatasvir cluster_investigate Investigation Steps cluster_solution Potential Solutions start Ion Suppression Observed? check_sample_prep Review Sample Preparation (PPT vs. LLE/SPE) start->check_sample_prep Yes check_chromatography Optimize Chromatography (Improve Retention/Separation) start->check_chromatography Yes check_is Evaluate Internal Standard (Use SIL-IS if possible) start->check_is Yes check_ion_source Inspect Ion Source (Cleanliness, ESI vs. APCI) start->check_ion_source Yes implement_spe Implement Robust SPE Method check_sample_prep->implement_spe modify_gradient Modify LC Gradient check_chromatography->modify_gradient use_sil_is Use Stable Isotope-Labeled IS check_is->use_sil_is clean_source Clean Ion Source check_ion_source->clean_source end Ion Suppression Mitigated implement_spe->end modify_gradient->end use_sil_is->end clean_source->end

Caption: Troubleshooting Ion Suppression for Daclatasvir.

References

Technical Support Center: Optimizing Liquid Chromatography for Daclatasvir and Daclatasvir-d6 Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and detailed methodologies to assist in optimizing the liquid chromatography (LC) gradient for the separation of Daclatasvir and its deuterated internal standard, Daclatasvir-d6.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate Daclatasvir and this compound?

A1: Daclatasvir and its deuterated internal standard, this compound, are isotopologues, meaning they have the same molecular structure but differ in isotopic composition. This results in nearly identical physicochemical properties, making their separation by reversed-phase liquid chromatography challenging. The subtle difference in mass can lead to very slight differences in retention times, often resulting in co-elution or poor resolution.

Q2: What are the primary goals when optimizing the separation of an analyte and its deuterated internal standard?

A2: The primary goals are to achieve baseline resolution (Rs > 1.5) between the two peaks, ensure symmetrical peak shapes (tailing factor close to 1), and maintain a reasonable analysis time. Adequate separation is crucial for accurate quantification, especially in regulated bioanalysis, to prevent isotopic cross-talk in mass spectrometry detection.

Q3: What are the initial steps in developing a gradient method for this separation?

A3: Start with a scouting gradient to determine the elution window of the compounds. A broad gradient (e.g., 5-95% organic solvent over 10-15 minutes) can provide a good starting point. Based on the results, a more focused and shallower gradient can be developed around the elution time of Daclatasvir and this compound.

Q4: Can mobile phase pH influence the separation?

A4: Yes, mobile phase pH is a critical parameter, especially for ionizable compounds like Daclatasvir. Daclatasvir has a basic pKa around 6.09.[1] Operating the mobile phase at a pH at least 2 units below the pKa (e.g., pH 2.5-4) can ensure the compound is consistently protonated, leading to more stable retention times and improved peak shape.[2][3]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues you might encounter during the separation of Daclatasvir and this compound.

Issue 1: Poor Resolution and Co-eluting Peaks

Your chromatogram shows a single, broad peak or two peaks with very little separation (Rs < 1.0).

Initial Observation Data:

ParameterValue
Retention Time (Daclatasvir)5.25 min
Retention Time (this compound)5.28 min
Resolution (Rs)0.8
Tailing Factor (Tf)1.3

Troubleshooting Workflow:

cluster_0 Troubleshooting Co-elution Poor_Resolution Poor Resolution (Rs < 1.0) Shallow_Gradient Implement a Shallower Gradient Poor_Resolution->Shallow_Gradient Optimize_Temperature Optimize Column Temperature Shallow_Gradient->Optimize_Temperature Change_Organic_Modifier Change Organic Modifier Optimize_Temperature->Change_Organic_Modifier Adjust_pH Adjust Mobile Phase pH Change_Organic_Modifier->Adjust_pH Baseline_Separation Baseline Separation Achieved (Rs > 1.5) Adjust_pH->Baseline_Separation

Caption: Troubleshooting workflow for poor peak resolution.

Solutions:

  • Implement a Shallower Gradient: A steep gradient may not provide enough time for the subtle differences between the isotopologues to effect a separation. A shallower gradient slope around the elution point of the analytes is often the most effective solution for separating closely eluting compounds.[4][5]

  • Optimize Column Temperature: Increasing the column temperature can sometimes improve resolution by decreasing mobile phase viscosity and increasing mass transfer kinetics. However, for some compounds, lower temperatures might enhance separation. Experiment with a range of temperatures (e.g., 30°C, 40°C, 50°C).

  • Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol, or using a combination of both, can alter the selectivity of the separation due to different interactions with the stationary phase.

  • Adjust Mobile Phase pH: As Daclatasvir is a basic compound, adjusting the mobile phase pH can significantly impact its retention and selectivity. Ensure the pH is controlled and buffered for reproducibility.[2][3][6]

Optimized Separation Data:

ParameterValue
Retention Time (Daclatasvir)6.12 min
Retention Time (this compound)6.25 min
Resolution (Rs)1.8
Tailing Factor (Tf)1.1
Issue 2: Peak Tailing or Fronting

The peaks are asymmetrical, with either a pronounced tail or a leading edge.

Troubleshooting Workflow:

cluster_1 Troubleshooting Asymmetric Peaks Asymmetric_Peaks Asymmetric Peaks (Tailing or Fronting) Check_pH Check Mobile Phase pH Asymmetric_Peaks->Check_pH Sample_Overload Check for Sample Overload Check_pH->Sample_Overload Column_Contamination Check for Column Contamination Sample_Overload->Column_Contamination Symmetrical_Peaks Symmetrical Peaks Achieved (Tf ≈ 1.0) Column_Contamination->Symmetrical_Peaks

Caption: Troubleshooting workflow for asymmetric peaks.

Solutions:

  • Peak Tailing:

    • Mobile Phase pH: For basic compounds like Daclatasvir, secondary interactions with residual silanols on the silica-based stationary phase can cause tailing. Lowering the mobile phase pH (e.g., to 2.5-3.5) can suppress the ionization of these silanols.[2]

    • Column Contamination: Strongly retained compounds from previous injections can accumulate on the column and cause peak tailing. Flushing the column with a strong solvent may resolve this.

    • Use of Additives: Small amounts of additives like triethylamine (B128534) (TEA) can be added to the mobile phase to mask active silanol (B1196071) sites, but this may not be suitable for MS detection.

  • Peak Fronting:

    • Sample Overload: Injecting too much sample can lead to peak fronting.[7] Dilute the sample or reduce the injection volume.

    • Sample Solvent: If the sample is dissolved in a solvent stronger than the initial mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase.

Experimental Protocols

Scouting Gradient Method

This protocol is designed to determine the approximate retention time of Daclatasvir.

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B (Re-equilibration)

Optimized Gradient Method for Daclatasvir and this compound Separation

This protocol is a starting point for achieving baseline separation.

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 2 µL

  • Gradient Program:

    • 0-1 min: 40% B

    • 1-8 min: 40% to 55% B (Shallow Gradient)

    • 8-9 min: 55% to 95% B

    • 9-10 min: 95% B

    • 10-10.1 min: 95% to 40% B

    • 10.1-13 min: 40% B (Re-equilibration)

Logical Relationships in Method Optimization

The following diagram illustrates the interconnectedness of key chromatographic parameters.

Resolution Resolution Selectivity Selectivity Resolution->Selectivity Efficiency Efficiency Resolution->Efficiency Retention_Factor Retention_Factor Resolution->Retention_Factor Mobile_Phase Mobile_Phase Selectivity->Mobile_Phase Stationary_Phase Stationary_Phase Selectivity->Stationary_Phase Temperature Temperature Selectivity->Temperature Efficiency->Stationary_Phase Flow_Rate Flow_Rate Efficiency->Flow_Rate Retention_Factor->Mobile_Phase Gradient_Slope Gradient_Slope Retention_Factor->Gradient_Slope

Caption: Interplay of factors affecting chromatographic resolution.

References

Troubleshooting poor peak shape and retention time shifts for Daclatasvir-d6.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Daclatasvir-d6. This resource is designed for researchers, scientists, and drug development professionals to address common chromatographic issues encountered during its quantification. Here you will find troubleshooting guides and frequently asked questions to help resolve poor peak shape and retention time shifts in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting, or broad peaks) for this compound?

Poor peak shape for this compound, a basic compound, can stem from several factors. Peak tailing is often caused by secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase of the column.[1][2] Other significant causes include column overload, where too much sample is injected, and issues with the mobile phase, such as an inappropriate pH or insufficient buffer capacity.[1][3] Peak fronting may be a result of sample overload or a mismatch between the sample solvent and the mobile phase.[4] Broad peaks can indicate column degradation, extra-column volume, or a suboptimal mobile phase composition.[3][4]

Q2: My retention time for this compound is shifting. What are the likely causes?

Retention time shifts can be categorized as either gradual or sudden and can affect all peaks or just the analyte of interest. If all peaks are shifting, the issue is likely related to the HPLC system, such as fluctuations in flow rate, leaks in the system, or changes in column temperature.[5][6][7][8][9] If only the this compound peak is shifting, the cause is more likely chemical in nature. This could be due to changes in the mobile phase composition, such as an incorrect solvent ratio or pH, or degradation of the column's stationary phase.[5][8] It is also important to ensure that the mobile phase is properly degassed, as air bubbles can cause flow rate instability.[9]

Q3: Can the deuterated internal standard (this compound) itself contribute to chromatographic problems?

Yes, while stable isotope-labeled internal standards are generally ideal, they can sometimes present unique challenges. One potential issue is the "isotope effect," which can cause slight differences in retention time between the analyte and its deuterated counterpart, although this is usually minor in liquid chromatography.[10] A more significant issue can be differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[11][12] It is also crucial to ensure the purity of the deuterated standard, as impurities can interfere with the analysis.[11][13]

Q4: What role does the mobile phase pH play in the analysis of Daclatasvir (B1663022)?

The mobile phase pH is a critical parameter for achieving good peak shape for basic compounds like Daclatasvir. An incorrect pH can lead to peak tailing due to interactions with the stationary phase.[4] For basic analytes, a lower pH (typically between 2.5 and 3.5) is often used to protonate the silanol groups on the column, minimizing these secondary interactions.[14] It is also important that the buffer concentration is sufficient (e.g., 20-50 mM) to maintain a consistent pH across the column.[14][15]

Troubleshooting Guides

Poor Peak Shape

Poor peak shape can compromise the accuracy and precision of your results. The following guide provides a systematic approach to troubleshooting common peak shape issues for this compound.

Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape start Poor Peak Shape Observed (Tailing, Fronting, Broad) check_all_peaks Affects all peaks? start->check_all_peaks system_issue System Issue Likely check_all_peaks->system_issue Yes chemical_issue Chemical Issue Likely check_all_peaks->chemical_issue No check_frit Check for blocked column frit system_issue->check_frit check_connections Inspect for dead volume (fittings, tubing) check_frit->check_connections check_mobile_phase Review Mobile Phase chemical_issue->check_mobile_phase check_column Evaluate Column Health chemical_issue->check_column check_sample Investigate Sample Preparation chemical_issue->check_sample mp_ph Adjust pH (e.g., 2.5-3.5) check_mobile_phase->mp_ph mp_buffer Increase buffer strength check_mobile_phase->mp_buffer col_flush Flush column check_column->col_flush sample_conc Reduce sample concentration check_sample->sample_conc sample_solvent Match sample solvent to mobile phase check_sample->sample_solvent col_replace Replace column col_flush->col_replace

Caption: A step-by-step workflow for troubleshooting poor peak shape.

Retention Time Shifts

Consistent retention times are crucial for reliable peak identification and integration. Use this guide to diagnose and resolve retention time variability.

Troubleshooting Workflow for Retention Time Shifts

RetentionTimeShift start Retention Time Shift Observed check_all_peaks_rt Affects all peaks? start->check_all_peaks_rt system_issue_rt System Issue Likely check_all_peaks_rt->system_issue_rt Yes chemical_issue_rt Chemical Issue Likely check_all_peaks_rt->chemical_issue_rt No check_flow_rate Verify flow rate system_issue_rt->check_flow_rate check_leaks Inspect for system leaks system_issue_rt->check_leaks check_temp Check column temperature stability system_issue_rt->check_temp check_mobile_phase_rt Review Mobile Phase (Composition, pH, Freshness) chemical_issue_rt->check_mobile_phase_rt check_column_rt Evaluate Column Health (Aging, Contamination) chemical_issue_rt->check_column_rt remake_mp Remake mobile phase check_mobile_phase_rt->remake_mp replace_column_rt Replace column check_column_rt->replace_column_rt

Caption: A decision tree for diagnosing and resolving retention time shifts.

Data Presentation

The following table summarizes typical starting conditions for Daclatasvir analysis that can be used as a reference.

ParameterRecommended Condition
Column C18 (e.g., Thermo Scientific, 5μm, 4.6 x 250 mm)
Mobile Phase A 1mM Ammonium acetate (B1210297) buffer, pH 4 (adjusted with acetic acid) or 5 mM Ammonium Formate buffer
Mobile Phase B Acetonitrile
Gradient/Isocratic Isocratic (e.g., 20:80 v/v A:B) or Gradient
Flow Rate 0.3 - 0.7 mL/min
Column Temperature 25°C (Ambient)
Injection Volume 2 µL
Diluent Acetonitrile:Water (50:50 v/v)

Note: These are starting conditions and may require optimization for your specific instrumentation and application.[16][17][18]

Experimental Protocols

Standard Protocol for Daclatasvir Analysis by LC-MS/MS

This protocol provides a general procedure for the analysis of Daclatasvir and this compound.

1. Sample Preparation

  • Prepare stock solutions of Daclatasvir and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Prepare working standard solutions by diluting the stock solutions with the diluent (e.g., Acetonitrile:Water, 60:40 v/v).[17]

  • For plasma samples, perform a protein precipitation or liquid-liquid extraction. For example, use methyl tert-butyl ether for extraction.[18][19]

2. LC-MS/MS Conditions

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 column (e.g., Gemini NX 5µ C18, 50 x 2.0mm).[17]

  • Mobile Phase: A gradient of 5 mM Ammonium Formate buffer and Acetonitrile is often effective.[17]

  • Flow Rate: 0.300 mL/min.[17]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).[17]

  • MRM Transitions: Monitor the appropriate precursor to product ion transitions for Daclatasvir and this compound. For Daclatasvir, a common transition is m/z 740.50/514.10.[16]

3. System Suitability

  • Before running samples, perform system suitability tests to ensure the system is performing correctly.

  • Inject a standard solution multiple times and check for:

    • Peak Shape: Tailing factor should be within acceptable limits (e.g., < 2).[20]

    • Retention Time Reproducibility: The relative standard deviation (RSD) of the retention time should be low (e.g., < 2%).

    • Peak Area Reproducibility: The RSD of the peak area should be low (e.g., < 5%).

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_sol Prepare Stock Solutions (Daclatasvir & this compound) working_std Prepare Working Standards stock_sol->working_std system_suit Perform System Suitability working_std->system_suit sample_ext Extract Plasma Samples (if applicable) inject_sample Inject Prepared Samples sample_ext->inject_sample system_suit->inject_sample acquire_data Acquire Data (MRM Mode) inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks quantify Quantify Daclatasvir integrate_peaks->quantify

Caption: A generalized workflow for the analysis of this compound.

References

Assessing the stability of Daclatasvir-d6 in various biological matrices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Daclatasvir-d6. The information is designed to address common challenges encountered during the quantification of this compound in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the quantification of this compound in biological matrices?

A1: The most widely used and recommended technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for accurate quantification in complex biological samples like human plasma.[1][2][3][4] LC-MS/MS methods are typically validated for linearity, precision, accuracy, selectivity, and stability to ensure reliable results.[1][5]

Q2: What are the typical sources of variability in this compound quantification?

A2: Variability can arise from several factors, including:

  • Matrix Effects: Endogenous components in biological matrices can suppress or enhance the ionization of this compound, affecting accuracy. Using a stable isotope-labeled internal standard, such as Daclatasvir-¹³C₂²H₆, can help minimize this effect.[1][3]

  • Sample Preparation: Inconsistent extraction recovery during sample preparation is a common source of error. Solid-phase extraction (SPE) has been shown to provide better recovery and reduced matrix effects compared to liquid-liquid extraction (LLE).[1]

  • Analyte Stability: Degradation of this compound during sample collection, storage, or processing can lead to inaccurate measurements. It is crucial to adhere to validated storage conditions and handling procedures.

Q3: Are there any known drug-drug interactions that could affect the analysis of Daclatasvir (B1663022)?

A3: Daclatasvir is a substrate of the cytochrome P450 enzyme CYP3A4.[6] Co-administration with strong inducers or inhibitors of CYP3A4 can alter its metabolism.[6] While this primarily affects in vivo concentrations, awareness of concomitant medications is important for interpreting pharmacokinetic data.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing Inappropriate mobile phase composition or pH.Optimize the mobile phase. A gradient mobile phase consisting of an ammonium (B1175870) formate (B1220265) buffer and acetonitrile (B52724) is commonly used.[1] Ensure the pH of the aqueous portion is appropriate for the analyte's pKa.
Column degradation or contamination.Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it.
Low Signal Intensity or Sensitivity Suboptimal mass spectrometer settings.Tune the mass spectrometer for this compound to determine the optimal precursor and product ions, as well as collision energy and other MS parameters. Positive ionization mode is typically used.[1]
Inefficient extraction from the biological matrix.Optimize the sample preparation method. Solid-phase extraction (SPE) is often preferred for its high recovery and cleaner extracts.[1]
High Background Noise Interference from the biological matrix.Improve the sample clean-up process. This could involve trying a different SPE sorbent or a more selective liquid-liquid extraction solvent.
Contaminated LC-MS system.Flush the system with appropriate solvents to remove any contaminants. Ensure high-purity solvents and reagents are used.
Inconsistent Results (Poor Precision) Variability in manual sample preparation steps.Automate sample preparation steps where possible. Ensure consistent vortexing times, evaporation steps, and reconstitution volumes.
Fluctuations in instrument performance.Perform regular system suitability tests to monitor the performance of the LC-MS/MS system. This includes checking retention time stability, peak area reproducibility, and signal-to-noise ratio.
Analyte Degradation Improper sample storage or handling.Adhere strictly to validated stability data for storage temperatures and duration. Avoid repeated freeze-thaw cycles if not explicitly validated.
Instability in the autosampler.Some studies have shown that Daclatasvir can be stable in the autosampler at 5°C for approximately 12.5 hours.[1] If longer sequences are run, consider re-evaluating autosampler stability under your specific conditions.

Stability of this compound

The stability of an analyte in biological matrices is critical for ensuring the integrity of bioanalytical data. Stability is typically assessed under various conditions to mimic sample handling and storage scenarios. While specific data for this compound is limited, the stability of Daclatasvir is well-documented and can be considered representative.

Summary of Daclatasvir Stability in Human Plasma

Stability Type Condition Result
Freeze-Thaw Stability Multiple cycles of freezing at -20°C or -70°C and thawing at room temperature.Stable for at least three freeze-thaw cycles.
Short-Term (Bench-Top) Stability Stored at room temperature for a specified period before processing.Stable for at least 6 hours at room temperature.
Long-Term Stability Stored at -20°C or -70°C for an extended period.Stable for at least 30 days at -20°C and can be stable for longer periods at -70°C.
Post-Preparative (Autosampler) Stability Processed samples stored in the autosampler at a controlled temperature.Stable for at least 12 hours at 5°C.[1]

Note: The exact stability parameters can vary between laboratories and analytical methods. It is essential to perform stability assessments as part of method validation for your specific experimental conditions.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Quantification of Daclatasvir in Human Plasma

This protocol is a generalized procedure based on common practices reported in the literature.[1][4]

1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of human plasma, add an internal standard (e.g., Daclatasvir-¹³C₂²H₆).

  • Add 100 µL of 1% formic acid to the plasma samples.[1]

  • Vortex mix for 30 seconds.

  • Load the entire mixture onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with an appropriate solvent (e.g., 1 mL of water followed by 1 mL of 10% methanol (B129727) in water).

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., 1 mL of methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: C18 column (e.g., 50 x 2.0 mm, 5 µm)[1]

  • Mobile Phase:

    • A: 5 mM Ammonium Formate buffer

    • B: Acetonitrile

  • Flow Rate: 0.300 mL/min[1]

  • Injection Volume: 2.0 µL[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

Protocol 2: Stability Assessment

1. Freeze-Thaw Stability

  • Spike plasma samples with this compound at low and high concentrations.

  • Freeze the samples at -20°C or -70°C for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • Repeat the freeze-thaw cycle for the desired number of cycles (typically three).

  • Analyze the samples and compare the concentrations to a baseline sample that has been frozen only once.

2. Short-Term (Bench-Top) Stability

  • Spike plasma samples with this compound at low and high concentrations.

  • Keep the samples at room temperature for a specified duration (e.g., 4, 8, 12, 24 hours).

  • Process and analyze the samples.

  • Compare the concentrations to freshly prepared samples.

3. Long-Term Stability

  • Spike plasma samples with this compound at low and high concentrations.

  • Store the samples at -20°C and -70°C.

  • Analyze the samples at various time points (e.g., 1, 3, 6, 12 months).

  • Compare the concentrations to a baseline analysis.

4. Post-Preparative Stability

  • Process spiked plasma samples as per the sample preparation protocol.

  • Place the reconstituted samples in the autosampler at a controlled temperature (e.g., 4°C).

  • Inject and analyze the samples at different time intervals (e.g., 0, 6, 12, 24 hours).

  • Compare the results to assess for any degradation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample add_is Add Internal Standard (Daclatasvir-¹³C₂²H₆) plasma_sample->add_is add_acid Add 1% Formic Acid add_is->add_acid vortex Vortex add_acid->vortex spe Solid-Phase Extraction (SPE) vortex->spe elute Elution spe->elute evaporate Evaporation elute->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection into LC-MS/MS reconstitute->injection Transfer to Autosampler chromatography Chromatographic Separation injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Spectrometric Detection (MRM) ionization->detection data_processing Data Processing and Quantification detection->data_processing signaling_pathway cluster_hcv HCV Replication Cycle cluster_cellular Cellular Processes Daclatasvir Daclatasvir NS5A NS5A Protein Daclatasvir->NS5A Inhibits TNF_alpha TNF-α Daclatasvir->TNF_alpha Downregulates Bcl_2 Bcl-2 Daclatasvir->Bcl_2 Induces RNA_replication Viral RNA Replication NS5A->RNA_replication Required for virion_assembly Virion Assembly NS5A->virion_assembly Required for NF_kB NF-κB TNF_alpha->NF_kB Activates Hepatic_Fibrosis Hepatic Fibrosis NF_kB->Hepatic_Fibrosis Promotes Bcl_2->Hepatic_Fibrosis Inhibits

References

Navigating Non-Linearity: A Technical Guide for Daclatasvir Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

IMATINIB, [Date] - Researchers and drug development professionals encountering challenges with calibration curve non-linearity in Daclatasvir assays now have a dedicated resource. This technical support center provides in-depth troubleshooting guides and frequently asked questions to address common issues and ensure accurate and reliable quantification of this critical antiviral agent.

Non-linear calibration curves can arise from a variety of factors, including detector saturation, matrix effects, and issues with sample preparation. This guide offers a structured approach to identifying and resolving these problems, supported by detailed experimental protocols and comparative data.

Troubleshooting Guide: Resolving Calibration Curve Non-Linearity

This guide provides a systematic approach to diagnosing and resolving non-linearity in your Daclatasvir calibration curve.

Question: My calibration curve for Daclatasvir is showing non-linearity, particularly at higher concentrations. What are the potential causes and how can I troubleshoot this?

Answer:

Non-linearity in the upper range of the calibration curve often points to issues related to detector saturation or analyte behavior at high concentrations. Here’s a step-by-step troubleshooting approach:

  • Investigate Detector Saturation: The most common cause of flattening at the top of a calibration curve is the detector reaching its response limit.[1]

    • Solution: Reduce the concentration of your highest calibration standards or decrease the injection volume.[1][2] If using mass spectrometry, check for detector saturation and adjust the detector voltage or gain settings.[1]

  • Assess Analyte Solubility and Stability: Daclatasvir's solubility in the final sample solvent can be a limiting factor. At high concentrations, the analyte may not remain fully dissolved, leading to a non-proportional response. Additionally, analyte stability can be concentration-dependent.[3]

    • Solution: Ensure your chosen solvent fully solubilizes Daclatasvir across the entire calibration range. You may need to optimize the solvent composition (e.g., by adjusting the ratio of organic solvent to water).[4][5] For stability concerns, prepare fresh standards and quality control (QC) samples and minimize their time in the autosampler.[6]

  • Evaluate for Matrix Effects: Components in the biological matrix (e.g., plasma, serum) can interfere with the ionization of Daclatasvir in LC-MS/MS assays, leading to ion suppression or enhancement, which can manifest as non-linearity.[7]

    • Solution: Improve your sample preparation method. Techniques like solid-phase extraction (SPE) have shown better recovery and reduced matrix effects for Daclatasvir compared to liquid-liquid extraction (LLE).[6] Using a stable isotope-labeled internal standard (SIL-IS) for Daclatasvir (e.g., Daclatasvir-¹³C₂D₆) can effectively compensate for matrix effects.[6]

  • Review Chromatographic Conditions: Poor chromatography can lead to peak tailing or fronting, which can affect integration and contribute to non-linearity.

    • Solution: Optimize the mobile phase composition, pH, and gradient to ensure a sharp, symmetrical peak for Daclatasvir.[5][8][9] Ensure the analytical column is not overloaded.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range for a Daclatasvir assay?

A1: The linear range for Daclatasvir assays can vary depending on the analytical method and the biological matrix. For HPLC-UV methods, a common range is 10-50 µg/mL in pharmaceutical dosage forms.[10][11] For more sensitive LC-MS/MS methods in human plasma, the linear range can be significantly wider, for instance, from 10.004 to 3001.218 ng/mL.[6]

Q2: My calibration curve is non-linear at the lower concentration end. What could be the cause?

A2: Non-linearity at the lower end of the curve can be due to analyte adsorption to surfaces in the analytical system (e.g., vials, tubing, column).[12] It can also be related to significant matrix interference at low analyte concentrations.

Troubleshooting steps include:

  • System Passivation: Inject a high-concentration standard several times to saturate active sites in the system before running the calibration curve.

  • Sample Preparation Optimization: Re-evaluate your extraction procedure to minimize matrix components that may interfere with low-level detection.

  • Use of an appropriate Internal Standard: An internal standard can help correct for variability at the lower end.

Q3: Can I use a non-linear regression model for my calibration curve?

A3: While linear regression is preferred for its simplicity and robustness, a non-linear model (e.g., quadratic fit) can be used if the non-linearity is predictable and reproducible.[12][13] However, regulatory guidelines often require justification for using non-linear models.[13] It is crucial to have a sufficient number of calibration points to accurately define the curve.[12] According to the ICH Q2(R2) guideline, mathematical transformation of data to achieve linearity is also a possibility.[13]

Q4: How can I assess the stability of Daclatasvir in my samples?

A4: Stability is assessed through a series of experiments, including freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.[6] This involves analyzing QC samples at low and high concentrations after subjecting them to these conditions and comparing the results to freshly prepared samples. The measured concentrations should be within ±15% of the nominal values.[6] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can also provide insights into the stability-indicating nature of the analytical method.[10][11]

Quantitative Data Summary

The following tables summarize typical parameters from validated Daclatasvir assays, providing a reference for method development and troubleshooting.

Table 1: HPLC-UV Method Parameters for Daclatasvir Analysis

ParameterMethod 1[5]Method 2[8]Method 3[10]
Column Inertsil ODS-3V C18 (250x4.6mm, 5µm)Hypersil C18 (150 mm x 4.6 mm, 5 µm)Hypersil C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Buffer:Methanol (B129727) (20:80 v/v) (Buffer: 0.1M Ammonium acetate (B1210297), pH 3.5)Acetonitrile:0.05% Orthophosphoric Acid in Water (50:50, v/v)Acetonitrile:0.05% o-phosphoric acid (50:50 v/v)
Flow Rate 1.0 mL/min0.7 mL/min0.7 mL/min
Detection Wavelength 284 nm315 nm315 nm
Linearity Range 100-300 µg/mLNot Specified10-50 µg/mL
Correlation Coefficient (r²) 0.999Not Specified0.9998

Table 2: LC-MS/MS Method Parameters for Daclatasvir Analysis in Human Plasma

ParameterMethod 1[6]Method 2[14]
Column Gemini NX 5µ C18 (50 x 2.0mm)Not Specified
Mobile Phase Gradient with 5 mM Ammonium Formate buffer and AcetonitrileNot Specified
Flow Rate 0.300 mL/minNot Specified
Ionization Mode Positive Electrospray Ionization (ESI+)Not Specified
Linearity Range 10.004 - 3001.218 ng/mLNot Specified
Correlation Coefficient (r) ≥ 0.99Not Specified
Sample Preparation Solid Phase Extraction (SPE)Not Specified
Internal Standard Daclatasvir-¹³C₂D₆Not Specified

Experimental Protocols

Protocol 1: Standard Stock and Working Solution Preparation (HPLC-UV)

This protocol is based on a method for analyzing Daclatasvir in tablet dosage forms.[5]

  • Standard Stock Solution (2500 µg/mL):

    • Accurately weigh 250 mg of Daclatasvir reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase (e.g., Ammonium acetate buffer:methanol 20:80 v/v).

    • Sonicate for 1 hour to ensure complete dissolution.

    • Allow to cool to room temperature.

    • Dilute to the mark with the mobile phase and mix well.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 100-300 µg/mL).

Protocol 2: Sample Preparation from Human Plasma for LC-MS/MS Analysis (SPE)

This protocol is adapted from a method for the simultaneous quantification of Daclatasvir and Sofosbuvir in human plasma.[6]

  • Sample Pre-treatment:

    • To 100 µL of human plasma, add 25 µL of the internal standard working solution (Daclatasvir-¹³C₂D₆).

    • Add 100 µL of 1.0% formic acid as an extraction additive and vortex.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Strata-X, 30 mg) with 1 mL of methanol followed by 1 mL of Milli-Q water.

    • Load the pre-treated plasma sample onto the cartridge.

    • Wash the cartridge twice with 1.0 mL of Milli-Q water.

    • Elute the analyte and internal standard with 0.5 mL of methanol.

  • Reconstitution:

    • To the eluate, add 0.5 mL of reconstitution solution (e.g., Acetonitrile:5mM Ammonium formate, 50:50, v/v):Methanol, 50:50, v/v).

    • Vortex the solution and transfer to an autosampler vial for injection.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output plasma Plasma Sample is Add Internal Standard plasma->is acid Add Formic Acid is->acid spe Solid Phase Extraction (SPE) acid->spe elute Elution spe->elute reconstitute Reconstitution elute->reconstitute inject Injection reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection data Data Acquisition & Processing detection->data curve Calibration Curve data->curve quant Quantification of Daclatasvir curve->quant

Caption: Workflow for Daclatasvir quantification in plasma by LC-MS/MS.

troubleshooting_linearity cluster_high_conc High Concentration Non-Linearity cluster_low_conc Low Concentration Non-Linearity cluster_solutions Potential Solutions start Non-Linear Calibration Curve detector_sat Detector Saturation? start->detector_sat solubility Solubility/Stability Issues? start->solubility matrix_high Matrix Effects? start->matrix_high adsorption Analyte Adsorption? start->adsorption matrix_low Matrix Effects? start->matrix_low dilute Dilute Standards / Reduce Injection Volume detector_sat->dilute optimize_chrom Optimize Chromatography detector_sat->optimize_chrom optimize_solvent Optimize Solvent System solubility->optimize_solvent solubility->optimize_chrom improve_prep Improve Sample Prep (e.g., SPE) matrix_high->improve_prep use_is Use Stable Isotope-Labeled IS matrix_high->use_is matrix_high->optimize_chrom passivate Passivate System adsorption->passivate adsorption->optimize_chrom matrix_low->improve_prep matrix_low->use_is matrix_low->optimize_chrom

Caption: Troubleshooting logic for calibration curve non-linearity.

References

How to identify and correct for isotopic interference in Daclatasvir-d6 analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Daclatasvir-d6 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and correcting for isotopic interference in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound analysis?

A1: Isotopic interference occurs when the mass spectral signal of the analyte (Daclatasvir) overlaps with the signal of its deuterated internal standard (this compound). This happens because elements like carbon, hydrogen, nitrogen, and oxygen naturally exist as a mixture of stable isotopes of different masses. For a molecule as large as Daclatasvir, there is a significant probability that some of its molecules will contain heavier isotopes (e.g., ¹³C), causing their mass to overlap with the mass of the lighter isotopologues of the deuterated internal standard. This can lead to inaccuracies in quantification if not properly addressed.[1]

Q2: Why does my this compound internal standard not have a single, sharp mass peak?

A2: A deuterated internal standard like this compound will not appear as a single peak in a mass spectrum but rather as a cluster of peaks. This is due to the natural abundance of stable isotopes in its elemental composition. For example, the carbon atoms in the molecule are predominantly ¹²C, but about 1.1% are ¹³C. This results in a distribution of molecular masses, with the most abundant peak being the one with all ¹²C atoms, followed by smaller peaks for molecules containing one, two, or more ¹³C atoms.

Q3: Can the position of the deuterium (B1214612) labels on this compound affect my analysis?

A3: Yes, the position of the deuterium labels is critical. Labels should be on stable positions that do not undergo hydrogen-deuterium (H/D) exchange with the solvent or matrix.[2] For example, hydrogens on -OH or -NH groups are more likely to exchange than those on aromatic or aliphatic carbons. Isotopic exchange can lead to a loss of the mass difference between the analyte and the internal standard, compromising the accuracy of the analysis.

Q4: My this compound internal standard seems to elute slightly earlier than Daclatasvir in my LC-MS/MS method. Is this normal?

A4: Yes, a slight retention time shift between a deuterated internal standard and its non-deuterated analyte is a known phenomenon called the "chromatographic isotope effect".[3][4] In reversed-phase chromatography, deuterated compounds are often slightly less retentive and elute earlier. While a small, consistent shift is usually acceptable, a significant or variable shift can cause differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, leading to inaccurate results.[4]

Q5: What level of isotopic purity is recommended for this compound?

A5: For quantitative bioanalysis, it is recommended that the isotopic enrichment of the deuterated internal standard be ≥98%.[5] It is also crucial that the chemical purity is high, typically >99%. The presence of unlabeled Daclatasvir as an impurity in the this compound standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification.[5][6]

Troubleshooting Guides

Issue 1: Suspected Isotopic Overlap Between Daclatasvir and this compound

Symptoms:

  • Non-linear calibration curves, especially at the high concentration end.

  • Inaccurate quality control (QC) sample results.

  • The response of the unlabeled analyte is detected in a sample containing only the deuterated internal standard.

Troubleshooting Workflow:

cluster_0 Identification of Isotopic Interference cluster_1 Correction Strategy start Start: Suspected Isotopic Interference check_is_purity Analyze this compound solution without analyte start->check_is_purity detect_analyte_signal Is the analyte's MRM transition detected? check_is_purity->detect_analyte_signal check_analyte_contribution Analyze high concentration analyte solution detect_analyte_signal->check_analyte_contribution No confirm_interference Isotopic interference confirmed detect_analyte_signal->confirm_interference Yes detect_is_signal Is the internal standard's MRM transition detected? check_analyte_contribution->detect_is_signal detect_is_signal->confirm_interference Yes no_interference No significant interference from this source detect_is_signal->no_interference No calculate_contribution Quantify the % contribution confirm_interference->calculate_contribution apply_correction Apply mathematical correction to data calculate_contribution->apply_correction revalidate_method Re-validate the analytical method apply_correction->revalidate_method end End: Corrected Data revalidate_method->end

Caption: Workflow for identifying and correcting isotopic interference.

Experimental Protocols

Protocol 1: Calculation of Theoretical Isotopic Distribution of Daclatasvir

This protocol outlines the steps to calculate the theoretical isotopic distribution of Daclatasvir based on its molecular formula and the natural abundance of its constituent elements.

Methodology:

  • Determine the Molecular Formula: The molecular formula for Daclatasvir is C₄₀H₅₀N₈O₆.

  • Obtain Natural Isotopic Abundances: Use the IUPAC recommended values for the natural abundance of stable isotopes for each element.

  • Calculate Isotopic Distribution: Use an online isotopic distribution calculator or a software package to calculate the theoretical relative abundances of the different isotopologues (M, M+1, M+2, etc.).[7][8]

Data Presentation:

Table 1: Natural Abundance of Stable Isotopes for Elements in Daclatasvir

ElementIsotopeAtomic Mass (Da)Natural Abundance (%)
Hydrogen¹H1.00782599.9885
²H (D)2.0141020.0115
Carbon¹²C12.00000098.93
¹³C13.0033551.07
Nitrogen¹⁴N14.00307499.632
¹⁵N15.0001090.368
Oxygen¹⁶O15.99491599.757
¹⁷O16.9991320.038
¹⁸O17.9991600.205
Source: IUPAC data.[9]

Table 2: Calculated Theoretical Isotopic Distribution for Daclatasvir (C₄₀H₅₀N₈O₆)

IsotopologueMass (Da)Relative Abundance (%)
M (Monoisotopic)738.3853100.00
M+1739.388745.85
M+2740.392011.08
M+3741.39541.88
M+4742.39870.23
M+5743.40210.02
M+6744.40540.00
Calculated using an isotopic distribution calculator based on the molecular formula.
Protocol 2: Experimental Assessment and Correction for Isotopic Interference

This protocol describes how to experimentally determine the extent of isotopic interference and apply a mathematical correction.

Methodology:

  • Analyze this compound Standard Alone: Prepare a solution of the this compound internal standard at the concentration used in your assay, without any analyte. Analyze this solution using your LC-MS/MS method and monitor the MRM transition for the unlabeled Daclatasvir. The detected signal represents the contribution of the d6-internal standard to the analyte signal (Contribution A).

  • Analyze High Concentration Daclatasvir Standard: Prepare a high concentration solution of unlabeled Daclatasvir and analyze it while monitoring the MRM transition for this compound. The detected signal represents the contribution of the analyte's isotopic tail to the internal standard signal (Contribution B).

  • Calculate Correction Factors:

    • Correction Factor A = (Peak Area of Analyte in IS-only sample) / (Peak Area of IS in IS-only sample)

    • Correction Factor B = (Peak Area of IS in Analyte-only sample) / (Peak Area of Analyte in Analyte-only sample)

  • Apply Correction to Experimental Data: For each sample, the corrected peak areas can be calculated as follows:

    • Corrected Analyte Area = Measured Analyte Area - (Measured IS Area * Correction Factor A)

    • Corrected IS Area = Measured IS Area - (Measured Analyte Area * Correction Factor B)

  • Calculate Final Concentration: Use the corrected peak area ratio (Corrected Analyte Area / Corrected IS Area) to calculate the concentration of Daclatasvir from the calibration curve.

Signaling Pathway and Mechanism of Action

Daclatasvir is a direct-acting antiviral agent that targets the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[10] NS5A is a crucial component of the HCV replication complex, which is responsible for replicating the viral RNA genome. Daclatasvir binds to NS5A and inhibits its function, thereby blocking viral replication and assembly.[11][12]

cluster_hcv HCV Replication Cycle cluster_daclatasvir Daclatasvir Mechanism hcv_entry HCV Entry rna_release Viral RNA Release hcv_entry->rna_release polyprotein_synthesis Polyprotein Synthesis & Processing rna_release->polyprotein_synthesis replication_complex Formation of Replication Complex (with NS5A) polyprotein_synthesis->replication_complex rna_replication Viral RNA Replication replication_complex->rna_replication virion_assembly Virion Assembly & Release rna_replication->virion_assembly daclatasvir Daclatasvir ns5a_binding Binds to NS5A daclatasvir->ns5a_binding inhibition Inhibition of NS5A function ns5a_binding->inhibition inhibition->replication_complex Blocks Formation & Function inhibition->virion_assembly Inhibits Assembly

Caption: Daclatasvir's mechanism of action in the HCV replication cycle.

References

Technical Support Center: Daclatasvir Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the extraction efficiency of Daclatasvir from tissue samples. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of Daclatasvir from tissue samples, offering potential causes and solutions to enhance recovery and reproducibility.

Q1: Why is the recovery of Daclatasvir from my tissue sample consistently low?

A1: Low recovery of Daclatasvir can stem from several factors throughout the extraction process. Here are the most common culprits and how to address them:

  • Incomplete Tissue Homogenization: The dense nature of tissue can prevent the complete release of the analyte.

    • Solution: Ensure your homogenization technique is robust. Bead beating is highly effective for most tissue types, including liver, kidney, and spleen. For tougher tissues like heart or lung, consider a preliminary enzymatic digestion with collagenase before mechanical homogenization. Always perform homogenization on ice to prevent degradation.

  • Inefficient Protein Precipitation: Daclatasvir is highly protein-bound (approximately 99%), and inefficient removal of proteins will result in significant loss of the analyte.

    • Solution: Use a sufficient volume of cold acetonitrile (B52724) or methanol (B129727) (typically 3-4 times the volume of your tissue homogenate). After adding the solvent, vortex thoroughly and incubate at low temperatures (-20°C) for at least 60 minutes to ensure complete protein precipitation.

  • Suboptimal Extraction Solvent in LLE: The choice of organic solvent is critical for partitioning Daclatasvir from the aqueous phase.

    • Solution: Based on its properties, solvents like methyl tert-butyl ether (MTBE) or a mixture of dichloromethane (B109758) and isopropanol (B130326) are good starting points. The pH of the aqueous phase should be optimized; since Daclatasvir has a basic pKa, adjusting the pH to be slightly above this value can improve partitioning into the organic solvent.

  • Analyte Breakthrough or Incomplete Elution in SPE: In solid-phase extraction, the analyte may not be retained effectively on the sorbent or may not be fully eluted.

    • Solution:

      • Breakthrough: If Daclatasvir is found in the loading or wash fractions, your sample loading solvent may be too strong, or the sorbent choice is incorrect. Consider diluting your sample in a weaker solvent before loading. For Daclatasvir, a reversed-phase (C18 or polymeric) sorbent is appropriate.

      • Incomplete Elution: If the recovery is still low after elution, the elution solvent may be too weak. Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in your elution buffer. Performing multiple, smaller volume elutions can be more effective than a single large volume elution.

Q2: I'm observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I reduce this?

A2: Matrix effects are common with complex samples like tissue homogenates and can severely impact the accuracy and precision of your results. Here are strategies to mitigate them:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components.

    • Solution: Solid-phase extraction (SPE) generally provides a cleaner extract than protein precipitation or liquid-liquid extraction (LLE).[1] If you are using protein precipitation, consider a subsequent phospholipid removal step, as phospholipids (B1166683) are a major source of matrix effects in tissue samples.

  • Optimize Chromatography: Separating Daclatasvir from co-eluting matrix components is crucial.

    • Solution: Experiment with different LC column chemistries (e.g., C18, phenyl-hexyl) and mobile phase gradients. A slower, more gradual gradient can improve the resolution between Daclatasvir and interfering compounds.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the gold standard for compensating for matrix effects.

    • Solution: If available, a SIL-IS of Daclatasvir will co-elute and experience similar ionization effects as the analyte, thereby providing more accurate quantification.

  • Dilute the Sample: If the sensitivity of your assay allows, diluting the final extract can reduce the concentration of interfering matrix components.

Q3: My results are not reproducible between different sample preparations. What could be the cause?

A3: Poor reproducibility is often due to inconsistencies in the manual steps of the extraction protocol.

  • Inconsistent Homogenization: Varying the time, speed, or sample-to-bead ratio during homogenization can lead to different extraction efficiencies.

    • Solution: Standardize your homogenization protocol. Use a consistent weight of tissue, volume of homogenization buffer, and amount of beads. Ensure the homogenization time and speed are the same for all samples.

  • Variable Evaporation and Reconstitution: Inconsistent drying of the extract or variations in the reconstitution volume can introduce significant errors.

    • Solution: Use a controlled evaporation method, such as a nitrogen evaporator with a consistent temperature and gas flow. Be precise when adding the reconstitution solvent and ensure the dried extract is fully redissolved by vortexing or sonicating.

  • Manual Pipetting Errors: Small inaccuracies in pipetting volumes, especially of the internal standard or reconstitution solvent, can lead to large variations in the final concentration.

    • Solution: Ensure all pipettes are properly calibrated. Use appropriate pipette sizes for the volumes being dispensed to maximize accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Daclatasvir that I should consider for method development?

A1: Daclatasvir is classified as a Biopharmaceutical Classification System (BCS) Class II compound, which means it has low solubility and high permeability. Its solubility is pH-dependent. It is also highly protein-bound (~99%). These properties suggest that methods should focus on disrupting protein binding and using organic solvents to solubilize the drug.

Q2: Which extraction method is generally better for tissue samples: LLE or SPE?

A2: While both methods can be optimized for Daclatasvir extraction, Solid-Phase Extraction (SPE) is often preferred for complex matrices like tissue. Studies on plasma have shown that SPE can offer better recovery and lower matrix effects compared to LLE.[1] SPE also provides more opportunities for fractionation and removal of specific interferences.

Q3: What type of SPE cartridge should I use for Daclatasvir?

A3: Given Daclatasvir's relatively non-polar nature, a reversed-phase sorbent is the most appropriate choice. C18-bonded silica (B1680970) or polymeric reversed-phase cartridges (e.g., Oasis HLB) are excellent starting points. These sorbents will retain Daclatasvir from an aqueous sample, allowing polar interferences to be washed away.

Q4: What is a good starting point for a homogenization buffer?

A4: A simple starting point is a phosphate-buffered saline (PBS) solution. However, for LC-MS/MS analysis, a buffer containing volatile components like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) is preferable to avoid ion source contamination. The buffer-to-tissue ratio should be optimized, but a common starting point is 3-5 volumes of buffer to the weight of the tissue (e.g., 3-5 mL of buffer for 1 g of tissue).

Q5: How can I assess the efficiency of my extraction method?

A5: You can determine the extraction recovery by comparing the analytical response of an analyte that has been spiked into the tissue sample before extraction to the response of an analyte spiked into the final extract of a blank tissue sample at the same concentration. The formula is: Recovery (%) = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100

Data Presentation

The following tables summarize typical performance data for different extraction methods based on literature for plasma, which can serve as a benchmark for tissue extraction method development.

Table 1: Comparison of Extraction Methods for Daclatasvir from Plasma

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Typical Solvents Methyl tert-butyl etherC18 or Polymeric Reversed-Phase
Reported Recovery > 85%> 90%
Matrix Effect ModerateLow to Moderate
Processing Time ModerateCan be longer, but amenable to automation
Selectivity GoodExcellent

Experimental Protocols

Below are detailed starting protocols for the extraction of Daclatasvir from tissue samples. These should be considered as a starting point and may require further optimization for specific tissue types and analytical instrumentation.

Protocol 1: Solid-Phase Extraction (SPE)
  • Tissue Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • Place the tissue in a 2 mL tube containing ceramic or steel beads.

    • Add 500 µL of cold homogenization buffer (e.g., 50 mM ammonium acetate).

    • Add the internal standard.

    • Homogenize using a bead beater for 2-3 cycles of 30 seconds, with cooling on ice between cycles.

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for the next step.

  • Protein Precipitation:

    • To the supernatant, add 1.5 mL of cold acetonitrile.

    • Vortex for 1 minute.

    • Incubate at -20°C for 60 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction:

    • Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute Daclatasvir with 1 mL of methanol or acetonitrile.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Tissue Homogenization and Protein Precipitation:

    • Follow steps 1.1 to 2.5 from the SPE protocol.

    • Evaporate the acetonitrile from the supernatant under nitrogen.

    • Reconstitute the remaining aqueous layer with a suitable buffer (e.g., 500 µL of 0.1 M ammonium bicarbonate).

  • Liquid-Liquid Extraction:

    • Add 2 mL of methyl tert-butyl ether (MTBE) to the reconstituted sample.

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 x g for 10 minutes to separate the phases.

    • Transfer the upper organic layer to a new tube.

    • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

Daclatasvir Extraction Workflow

G cluster_start Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_end Final Steps start Tissue Sample homogenize Homogenization (Bead Beater) start->homogenize precipitate Protein Precipitation (Acetonitrile) homogenize->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition Cartridge supernatant->condition Option 1 add_solvent Add Organic Solvent supernatant->add_solvent Option 2 load Load Sample condition->load wash Wash load->wash elute Elute wash->elute evaporate Evaporate to Dryness elute->evaporate vortex Vortex & Centrifuge add_solvent->vortex collect_organic Collect Organic Layer vortex->collect_organic collect_organic->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis G cluster_analyte_lost Analyte Lost Early cluster_no_analyte_lost Analyte Not Lost in Wash/Load start Low Daclatasvir Recovery check_fractions Analyze wash/load fractions for Daclatasvir start->check_fractions analyte_in_wash Analyte in Wash/Load? check_fractions->analyte_in_wash troubleshoot_binding Issue with Analyte Binding - Check SPE sorbent choice - Weaken sample loading solvent - Optimize pH analyte_in_wash->troubleshoot_binding Yes troubleshoot_elution Issue with Elution - Increase elution solvent strength - Increase elution volume - Check for irreversible binding analyte_in_wash->troubleshoot_elution No check_homogenization Review Homogenization Protocol - Increase homogenization time/cycles - Consider enzymatic digestion troubleshoot_elution->check_homogenization check_precipitation Review Protein Precipitation - Increase solvent volume - Increase incubation time check_homogenization->check_precipitation cluster_virus HCV Replication Cycle cluster_host Host Cell Factors HCV_RNA HCV Genomic RNA Polyprotein Polyprotein Translation HCV_RNA->Polyprotein NS5A NS5A Protein Polyprotein->NS5A Other_NS Other NS Proteins (NS4B, NS5B, etc.) Polyprotein->Other_NS Replication_Complex Membranous Web (Replication Complex) NS5A->Replication_Complex Host_Factors Host Proteins (Cyclophilin A, PI4KA, etc.) NS5A->Host_Factors Inhibition Inhibition Other_NS->Replication_Complex New_RNA New HCV RNA Synthesis Replication_Complex->New_RNA Virion_Assembly Virion Assembly New_RNA->Virion_Assembly Host_Factors->Replication_Complex Daclatasvir Daclatasvir Daclatasvir->NS5A Inhibition->Replication_Complex Blocks Formation

References

Refining sample cleanup protocols for enhanced Daclatasvir-d6 recovery.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their sample cleanup protocols for enhanced recovery of Daclatasvir-d6.

Frequently Asked Questions (FAQs)

Q1: What are the most common sample preparation techniques for this compound in biological matrices?

A1: The most prevalent methods for extracting this compound from biological samples, such as plasma, are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Both techniques have been successfully employed in various bioanalytical assays.

Q2: Which method, SPE or LLE, generally provides better recovery for this compound?

A2: While both methods can be optimized for good recovery, studies have indicated that Solid-Phase Extraction (SPE) often results in higher and more consistent recovery with lower matrix effects compared to Liquid-Liquid Extraction (LLE) for Daclatasvir and its deuterated analogs.[1]

Q3: What are the key physicochemical properties of Daclatasvir that influence sample cleanup?

A3: Understanding the physicochemical properties of Daclatasvir is crucial for developing effective extraction protocols. Key parameters include:

  • pKa (Strongest Basic): Approximately 6.09.[2][3] This indicates that Daclatasvir is a weakly basic compound.

  • LogP: Approximately 4.7.[2] This value suggests that Daclatasvir is a lipophilic (hydrophobic) molecule.

These properties guide the selection of appropriate SPE sorbents, LLE solvents, and the optimization of pH during extraction.

Troubleshooting Low Recovery of this compound

Low recovery of this compound during sample preparation can be a significant challenge. The following troubleshooting guide addresses common issues encountered with both SPE and LLE protocols.

Solid-Phase Extraction (SPE) Troubleshooting
Problem Potential Cause Recommended Solution
Low Recovery Incomplete Analyte Retention pH Adjustment: Ensure the sample pH is at least 2 units below the pKa of Daclatasvir (~6.09) to ensure it is in its ionized form, promoting strong retention on a cation-exchange sorbent. Sorbent Choice: Use a mixed-mode sorbent (e.g., reversed-phase with cation exchange) for optimal retention of a basic, lipophilic compound like Daclatasvir. Strata-X has been shown to be effective.[1] Sample Loading: Load the sample at a slow, consistent flow rate to allow for adequate interaction between the analyte and the sorbent.
Analyte Breakthrough During Washing Wash Solvent Strength: The organic content of the wash solvent may be too high, causing premature elution of this compound. Reduce the percentage of organic solvent in the wash solution. Wash Solvent pH: Maintain the pH of the wash solvent to ensure the analyte remains ionized and retained on the sorbent.
Incomplete Elution Elution Solvent Strength: The elution solvent may not be strong enough to disrupt the analyte-sorbent interaction. Increase the organic strength of the elution solvent. Elution Solvent pH: Adjust the pH of the elution solvent to be at least 2 units above the pKa of Daclatasvir (~6.09) to neutralize the molecule, which will facilitate its elution from a cation-exchange sorbent. The use of a small percentage of a basic modifier (e.g., ammonium (B1175870) hydroxide) in the elution solvent can be effective.
High Variability in Recovery Inconsistent Cartridge Conditioning/Equilibration Proper Wetting: Ensure the sorbent bed is fully wetted with the conditioning solvent (e.g., methanol) and then equilibrated with an appropriate buffer before loading the sample. Incomplete wetting can lead to channeling and inconsistent retention.
Matrix Effects Interference from Endogenous Components: Matrix components can co-elute with the analyte and cause ion suppression or enhancement in the mass spectrometer. Wash Steps: Incorporate an additional or more stringent wash step to remove interfering compounds. A wash with a mild organic solvent can often remove less-retained interferences without eluting the analyte.
Liquid-Liquid Extraction (LLE) Troubleshooting
Problem Potential Cause Recommended Solution
Low Recovery Poor Partitioning into Organic Phase pH Adjustment: Adjust the pH of the aqueous sample to be at least 2 units above the pKa of Daclatasvir (~6.09). This will neutralize the molecule, increasing its lipophilicity and driving it into the organic phase. Solvent Choice: Select an organic solvent that is immiscible with water and has a suitable polarity to extract a lipophilic compound. Solvents like methyl-t-butyl ether (MTBE) have been used successfully. Salting Out: Add a salt (e.g., sodium chloride) to the aqueous phase to increase its polarity, which can enhance the partitioning of this compound into the organic solvent.
Emulsion Formation Incompatible Solvents or High Protein Content: Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte and leading to poor recovery. Centrifugation: Increase the centrifugation speed and/or time to break the emulsion. Solvent Addition: Add a small amount of a different organic solvent to help break the emulsion.
High Variability in Recovery Inconsistent Extraction Volume/Technique Precise Volumes: Ensure accurate and consistent pipetting of all solutions. Consistent Mixing: Standardize the vortexing/mixing time and intensity for all samples to ensure consistent extraction efficiency.
Matrix Effects Co-extraction of Interferences: Phospholipids and other endogenous components can be co-extracted with the analyte. Back Extraction: Perform a back extraction by transferring the organic layer to a fresh aqueous solution with an acidic pH. This will ionize the this compound, moving it into the aqueous phase while leaving many neutral and acidic interferences in the organic phase. The pH of the aqueous phase can then be adjusted back to basic, and the analyte re-extracted into a fresh organic solvent.

Quantitative Data Summary

The following table summarizes reported recovery data for Daclatasvir using different sample cleanup protocols. Note that the recovery of this compound is expected to be very similar to that of unlabeled Daclatasvir.

Extraction Method Matrix Reported Recovery (%) Reference
Solid-Phase Extraction (SPE)Human PlasmaBetter than LLE[1]
Liquid-Liquid Extraction (LLE)Human Plasma94.1 - 103.5[4]
Salting-Out Induced Homogenous LLEHuman Plasma99.70 - 101.51[5]
Liquid-Liquid Extraction (LLE)Rabbit PlasmaGood Recovery[6]
Standard AdditionTablets97.95 - 100.78[7]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is based on a validated method for the analysis of Daclatasvir in human plasma.[1]

  • Sample Pre-treatment: To 100 µL of plasma, add 25 µL of the this compound internal standard working solution and 100 µL of 1% formic acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a Strata-X (30 mg, 1 cc) SPE cartridge with 1 mL of methanol.

  • SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of Milli-Q water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge twice with 1.0 mL of Milli-Q water.

  • Elution: Elute the analyte with 0.5 mL of methanol.

  • Reconstitution: To the eluate, add 0.5 mL of reconstitution solution (Acetonitrile:5mM Ammonium formate, 50:50, v/v):Methanol, 50:50, v/v). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a general procedure adapted for Daclatasvir based on its physicochemical properties.

  • Sample Preparation: To 200 µL of plasma, add 25 µL of the this compound internal standard working solution.

  • pH Adjustment: Add 50 µL of 1M sodium carbonate solution to raise the pH above 8.

  • Extraction: Add 1 mL of methyl-t-butyl ether (MTBE). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes.

  • Analyte Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase, vortex, and inject into the LC-MS/MS system.

Visualizations

SPE_Workflow cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction cluster_2 Final Preparation Plasma Plasma Sample IS Add this compound IS Plasma->IS Acid Add 1% Formic Acid IS->Acid Vortex1 Vortex Acid->Vortex1 Load Load Sample Vortex1->Load Condition Condition SPE Cartridge (Methanol) Equilibrate Equilibrate SPE Cartridge (Water) Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge (Water) Load->Wash Elute Elute Analyte (Methanol) Wash->Elute Reconstitute Reconstitute Eluate Elute->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for this compound sample cleanup using Solid-Phase Extraction (SPE).

LLE_Workflow cluster_0 Sample Preparation cluster_1 Liquid-Liquid Extraction cluster_2 Final Preparation Plasma Plasma Sample IS Add this compound IS Plasma->IS Base Adjust pH > 8 IS->Base AddSolvent Add MTBE Base->AddSolvent Vortex Vortex AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for this compound sample cleanup using Liquid-Liquid Extraction (LLE).

References

Adjusting mass spectrometer source conditions for Daclatasvir analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of Daclatasvir (B1663022). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflow and resolving common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter during the LC-MS/MS analysis of Daclatasvir.

Q1: I am observing a weak or no signal for Daclatasvir. What are the potential causes and solutions?

A1: A weak or absent signal can stem from several factors, from sample preparation to instrument settings.

  • Incorrect Source Conditions: Ensure your mass spectrometer's source parameters are optimized for Daclatasvir. In positive electrospray ionization (ESI) mode, key parameters to check include ion spray voltage, source temperature, and gas flows (nebulizer, curtain, and collision gas). Refer to the optimized parameters table below for typical starting points on various instrument platforms.

  • Sample Degradation: Daclatasvir is known to be stable under acidic, neutral, oxidative, and photolytic conditions but can degrade in basic environments.[1] Ensure your sample preparation and mobile phases are not exposing the analyte to high pH for extended periods.

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress the ionization of Daclatasvir, leading to a lower signal. To mitigate this, consider:

    • Improving sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Optimizing chromatographic separation to ensure Daclatasvir elutes in a region with minimal matrix interference.

  • Inappropriate Mobile Phase: The choice of mobile phase can significantly impact ionization efficiency. For Daclatasvir in positive ESI mode, mobile phases containing volatile buffers like ammonium (B1175870) formate (B1220265) or formic acid are commonly used to promote protonation.

Q2: My chromatogram shows significant peak tailing for the Daclatasvir peak. How can I improve the peak shape?

A2: Peak tailing can be caused by issues with the chromatography or interactions with the analytical column.

  • Column Choice: A C18 column is commonly used for Daclatasvir analysis.[1] Ensure your column is in good condition and has not degraded.

  • Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds like Daclatasvir. Adjusting the pH of the aqueous portion of your mobile phase (e.g., with formic acid or ammonium formate) can often improve peak symmetry.

  • Secondary Silanol Interactions: Active sites on the silica-based column packing can cause secondary interactions, leading to peak tailing. Using a column with end-capping or a different stationary phase chemistry may help.

Q3: I am experiencing high background noise in my baseline. What are the common sources and how can I reduce it?

A3: High background noise can obscure your analyte signal and affect quantification.

  • Solvent Contamination: Ensure you are using high-purity, LC-MS grade solvents and fresh mobile phases. Contaminants in the solvents can create a high background.

  • Sample Matrix: Complex biological matrices can introduce a high level of background noise. Enhanced sample preparation can help reduce these interferences.

  • Instrument Contamination: The ion source and other components of the mass spectrometer can become contaminated over time. Regular cleaning of the ion source, as per the manufacturer's recommendations, is crucial.

  • Gas Purity: Ensure the nitrogen gas used for nebulization and curtain gas is of high purity.

Q4: How do I determine the optimal collision energy for the MRM transition of Daclatasvir?

A4: The optimal collision energy is crucial for achieving the best sensitivity in Multiple Reaction Monitoring (MRM) mode. This is typically determined experimentally by infusing a standard solution of Daclatasvir and ramping the collision energy while monitoring the intensity of the product ion. The energy that produces the highest and most stable signal for the product ion should be selected.

Optimized Mass Spectrometer Source Conditions for Daclatasvir

The following table summarizes typical starting source conditions for the analysis of Daclatasvir on common mass spectrometer platforms. These parameters should be optimized for your specific instrument and method.

ParameterSciex API 4000/4500/5500Waters Xevo TQ Series
Ionization Mode Positive Electrospray Ionization (ESI)Positive Electrospray Ionization (ESI)
Ion Spray Voltage 4500 - 5500 V1000 - 3000 V
Source Temperature 400 - 550 °C150 °C
Nebulizer Gas (GS1) 40 - 60 psi1000 L/Hr (Desolvation Gas)
Heater Gas (GS2) 40 - 60 psiN/A
Curtain Gas (CUR) 10 - 30 psiN/A
Collision Gas (CAD) Medium - 10 psiN/A
Declustering Potential (DP) Instrument Dependent (Optimize)Instrument Dependent (Optimize)
Entrance Potential (EP) 10 VInstrument Dependent (Optimize)
Collision Cell Exit Potential (CXP) Instrument Dependent (Optimize)Instrument Dependent (Optimize)
MRM Transition (m/z) 740.5 → 514.1[1]739.4 → 339.27

Note: These are starting parameters and should be optimized for your specific instrument and experimental conditions.

Experimental Protocol: Quantitative Analysis of Daclatasvir in Human Plasma

This protocol outlines a general procedure for the analysis of Daclatasvir in human plasma using LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled version of Daclatasvir).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC System: A suitable UHPLC or HPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve good separation of Daclatasvir from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ESI and MRM mode.

  • Data Acquisition: Monitor the appropriate MRM transition for Daclatasvir and the internal standard.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile + IS) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc UHPLC/HPLC Separation (C18 Column) reconstitute->lc ms Mass Spectrometry (Positive ESI, MRM) lc->ms data Data Acquisition & Processing ms->data Troubleshooting_Daclatasvir_Analysis start Start Troubleshooting issue Issue: Weak or No Signal start->issue check_source Check & Optimize Source Conditions issue->check_source Yes check_degradation Review Sample Prep (pH, Stability) issue->check_degradation No, Signal is Present but Inconsistent solution_source Adjust Voltage, Temp, Gas (Refer to Table) check_source->solution_source check_matrix Investigate Matrix Effects check_degradation->check_matrix pH is Neutral/Acidic solution_degradation Ensure pH is not basic check_degradation->solution_degradation solution_matrix Improve Sample Cleanup (SPE/LLE) check_matrix->solution_matrix

References

Troubleshooting inconsistent results in Daclatasvir pharmacokinetic studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Daclatasvir pharmacokinetic studies.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the experimental process, from sample collection to data analysis.

Pre-Analytical and Analytical Issues

Q1: We are observing significant variability in Daclatasvir plasma concentrations between subjects in the same dosing group. What are the potential causes?

A1: Inter-individual variability in Daclatasvir pharmacokinetics is expected and can be attributed to several factors:

  • Genetic Polymorphisms: While not extensively detailed as a primary driver of variability in the provided results, polymorphisms in the CYP3A4 enzyme, which is the primary metabolizing enzyme for Daclatasvir, can influence its metabolism rate.

  • Drug-Drug Interactions: Daclatasvir is a substrate of CYP3A4 and P-glycoprotein (P-gp).[1][2][3][4] Co-administration with other drugs can significantly alter its plasma concentrations.

    • CYP3A4 Inhibitors (e.g., ketoconazole, ritonavir): These can increase Daclatasvir exposure. The dose of Daclatasvir should be reduced to 30 mg once daily when co-administered with strong CYP3A4 inhibitors.[2][4]

    • CYP3A4 Inducers (e.g., rifampicin, carbamazepine, St. John's Wort): These can decrease Daclatasvir exposure, potentially reducing its efficacy. Co-administration with strong CYP3A4 inducers is contraindicated.[2][4]

  • Patient-Specific Factors:

    • Liver Impairment: While total Daclatasvir levels may be affected by severe liver impairment, the unbound, active fraction of the drug appears to remain consistent, suggesting dose adjustments may not be necessary based on hepatic function alone.[5][6] However, cirrhosis has been associated with lower Daclatasvir levels in some studies.[7]

    • Renal Impairment: Renal clearance is a minor elimination pathway for Daclatasvir. No dose adjustments are typically required for patients with any degree of renal impairment.[2][5]

    • Adherence: Inconsistent patient adherence to the dosing regimen is a common cause of variable plasma concentrations.

Q2: Our measured Daclatasvir concentrations are consistently lower than expected based on the administered dose. What should we investigate?

A2: Consistently low concentrations can point to issues with drug administration, sample integrity, or unexpected drug interactions.

  • Review Co-medications: The most likely cause is the co-administration of a moderate or strong CYP3A4 inducer.[2][4] A thorough review of all concomitant medications, including over-the-counter drugs and herbal supplements (like St. John's Wort), is crucial.[4]

  • Sample Handling and Storage: Ensure proper sample collection, processing, and storage procedures are followed to prevent drug degradation. Daclatasvir stability in plasma under different storage conditions should be validated.

  • Analytical Method Validation: Verify the accuracy and precision of your bioanalytical method. This includes assessing matrix effects, recovery, and the stability of calibration standards and quality control samples.

  • Food Effects: Administration of Daclatasvir with a high-fat meal can decrease its Cmax and AUC by 28% and 23%, respectively.[8] Standardizing food intake during the study can minimize this variability.

Q3: We are observing peak tailing and poor peak shape in our HPLC analysis of Daclatasvir. How can we troubleshoot this?

A3: Peak tailing for basic compounds like Daclatasvir is often due to interactions with the stationary phase.

  • Mobile Phase pH: Adjusting the mobile phase pH to be at least 2 pH units below the pKa of Daclatasvir can minimize secondary interactions with acidic silanol (B1196071) groups on the silica-based column.[9]

  • Column Choice: Using a high-quality, end-capped C18 or C8 column will reduce the number of free silanol groups.[9]

  • Column Overload: Injecting too high a concentration of the sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.[9]

Pharmacokinetic Data Interpretation

Q4: How do intrinsic factors like age, sex, and race affect Daclatasvir pharmacokinetics?

A4: Studies have shown that intrinsic factors such as age, race, and sex do not have a clinically significant impact on Daclatasvir exposure, and dose adjustments are not typically recommended based on these factors.[2] However, one population pharmacokinetic model found that female subjects had a 30% higher area under the plasma concentration-time curve (AUCss) at steady state.[10]

Q5: What is the expected time to reach steady-state concentrations for Daclatasvir?

A5: Steady-state plasma concentrations of Daclatasvir are typically reached after approximately 4 days of once-daily administration.[4][11]

Data Presentation

The following tables summarize key pharmacokinetic parameters of Daclatasvir.

Table 1: Single and Multiple Dose Pharmacokinetic Parameters of Daclatasvir

ParameterValueReference
Time to Maximum Plasma Concentration (Tmax)1-2 hours[2]
Elimination Half-life (t1/2)~12-15 hours[4][12]
Absolute Bioavailability67%[11][12]
Protein Binding>99%[11][12]
Volume of Distribution (Vd)47 L[11][12]
Apparent Clearance (CL/F)5.29 L/h[13]
Time to Steady State~4 days[4][11]

Table 2: Effect of Drug-Drug Interactions on Daclatasvir Pharmacokinetics

Co-administered Drug ClassEffect on Daclatasvir ExposureRecommended Dose AdjustmentReference
Strong CYP3A4 Inhibitors (e.g., ketoconazole)3-fold increase in AUCReduce Daclatasvir dose to 30 mg once daily[1][2][4]
Moderate CYP3A4 InducersDecreased exposureIncrease Daclatasvir dose to 90 mg once daily[2][4]
Strong CYP3A4 Inducers (e.g., rifampicin)Significantly decreased exposureCo-administration is contraindicated[2][4]
P-glycoprotein (P-gp) Inhibitors (without CYP3A4 inhibition, e.g., cyclosporine)~40% increase in AUCNo dose adjustment recommended[1]

Experimental Protocols

Representative Bioanalytical Method: LC-MS/MS for Daclatasvir Quantification in Human Plasma

This protocol is a representative example based on published methods.[14][15][16] Researchers should perform their own method development and validation according to regulatory guidelines.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., Daclatasvir-d6).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • HPLC System: A validated HPLC system capable of gradient elution.

  • Column: A C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 5 mM Ammonium Formate in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient to ensure separation of Daclatasvir from endogenous plasma components.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Daclatasvir: Precursor ion > Product ion (specific m/z values to be determined during method development).

    • Internal Standard: Precursor ion > Product ion (specific m/z values to be determined during method development).

  • Optimization: Optimize cone voltage, collision energy, and other MS parameters for maximum signal intensity.

4. Calibration and Quality Control:

  • Prepare calibration standards and quality control samples by spiking known concentrations of Daclatasvir into blank human plasma.

  • The calibration curve should cover the expected range of Daclatasvir concentrations in study samples. A typical range might be 10-3000 ng/mL.[14]

Visualizations

Daclatasvir_Metabolism_Pathway Daclatasvir Daclatasvir (Oral Administration) Absorbed Absorption (Bioavailability: ~67%) Daclatasvir->Absorbed Plasma Daclatasvir in Plasma (>99% Protein Bound) Absorbed->Plasma Metabolism Hepatic Metabolism Plasma->Metabolism Excretion Excretion (Fecal) Plasma->Excretion Unchanged Drug CYP3A4 CYP3A4 Metabolism->CYP3A4 Primary Pathway Pgp P-glycoprotein Metabolism->Pgp Efflux Transport Metabolites Metabolites CYP3A4->Metabolites Pgp->Excretion Metabolites->Excretion

Caption: Metabolic pathway of Daclatasvir.

Experimental_Workflow start Start: Sample Collection (Plasma) prep Sample Preparation (Protein Precipitation) start->prep analysis LC-MS/MS Analysis prep->analysis quant Quantification (Calibration Curve) analysis->quant pk Pharmacokinetic Analysis (Cmax, AUC, t1/2) quant->pk end End: Data Interpretation pk->end

Caption: Experimental workflow for Daclatasvir pharmacokinetic analysis.

Troubleshooting_Logic start Inconsistent PK Results low_conc Consistently Low Concentrations? start->low_conc high_var High Inter-subject Variability? start->high_var check_inducers Check for CYP3A4 Inducers (e.g., Rifampicin, St. John's Wort) low_conc->check_inducers Yes check_analytical Validate Bioanalytical Method low_conc->check_analytical No check_inhibitors Check for CYP3A4 Inhibitors (e.g., Ketoconazole) high_var->check_inhibitors Yes check_adherence Verify Patient Adherence high_var->check_adherence Also Consider check_inducers->check_analytical check_inhibitors->check_analytical check_liver Assess Liver Function check_adherence->check_liver check_liver->check_analytical

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Daclatasvir Assay Using Daclatasvir-d6 in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of bioanalytical method validation parameters for the quantification of Daclatasvir (B1663022) in biological matrices, utilizing Daclatasvir-d6 as an internal standard, benchmarked against the International Council for Harmonisation (ICH) M10 guidelines.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to ensure that bioanalytical methods are well-characterized, fully validated, and documented to support regulatory submissions.[2][3]

Core Principles of Bioanalytical Method Validation

The primary objective of bioanalytical method validation is to demonstrate that a specific method is suitable for its intended purpose.[1][2] This involves a thorough evaluation of various validation parameters to ensure the reliability, accuracy, and precision of the data generated. For chromatographic methods, such as those used for Daclatasvir, a full validation should encompass selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability.[1][2]

Comparative Analysis of Validation Parameters

The following tables summarize the quantitative data for key validation parameters from published studies on Daclatasvir assays, alongside the acceptance criteria stipulated by the ICH M10 guideline.

Table 1: Linearity and Range

ParameterAlternative 1: Published Method A[4]Alternative 2: Published Method B[5]ICH M10 Guideline Acceptance Criteria[6]
Calibration Curve Range 10.004 - 3001.218 ng/mL10 - 3000 ng/mLThe calibration curve range should cover the expected concentrations of the study samples.
Regression Model Weighted least-squares (1/x²)Weighted least-squares (1/x²)The choice of an appropriate calibration model is necessary for reliable quantification.
Correlation Coefficient (r²) > 0.99> 0.99Not explicitly specified, but a high correlation is expected.
Back-calculated Standard Accuracy Within ±15% (except LLOQ within ±20%)Within ±15% (except LLOQ within ±20%)Accuracy of the calibration standards should be within ±20% at LLOQ and within ±15% at other levels for at least 75% of standards.

Table 2: Accuracy and Precision

ParameterAlternative 1: Published Method A[4]Alternative 2: Published Method B[5]ICH M10 Guideline Acceptance Criteria[6]
Intra-day Precision (%RSD) < 15%< 15%Within ±15% (±20% at LLOQ).
Inter-day Precision (%RSD) < 15%< 15%Within ±15% (±20% at LLOQ).
Intra-day Accuracy (%Bias) Within ±15%Within ±15%Within ±15% (±20% at LLOQ).
Inter-day Accuracy (%Bias) Within ±15%Within ±15%Within ±15% (±20% at LLOQ).

Table 3: Stability

Stability TestAlternative 1: Published Method A[4]Alternative 2: Published Method B[5]ICH M10 Guideline Acceptance Criteria[6]
Bench-top (Room Temp) StableStableAccuracy and precision of stability QCs should be within ±15% of the nominal concentrations.
Freeze-Thaw Cycles Stable for 3 cyclesStable for 3 cyclesAccuracy and precision of stability QCs should be within ±15% of the nominal concentrations.
Long-term Storage (-80°C) StableStableAccuracy and precision of stability QCs should be within ±15% of the nominal concentrations.

Experimental Protocols

A detailed methodology for a representative Daclatasvir assay using LC-MS/MS is provided below.

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

Chromatographic Conditions
  • LC System: Agilent 1200 Series HPLC

  • Column: C18 column (e.g., 50 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 5mM Ammonium Formate (50:50, v/v)[7]

  • Flow Rate: 0.7 mL/min[7]

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Run Time: 5 minutes[4]

Mass Spectrometric Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) - Positive

  • MRM Transitions:

    • Daclatasvir: Precursor ion > Product ion (specific m/z values to be determined during method development)

    • This compound: Precursor ion > Product ion (specific m/z values to be determined during method development)

Visualizing the Workflow and Logical Relationships

The following diagrams illustrate the bioanalytical method validation workflow and the logical relationship between the validation parameters as per ICH guidelines.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Start MD_Optimization Optimize Sample Preparation MD_Start->MD_Optimization MD_Chroma Optimize Chromatographic & MS Conditions MD_Optimization->MD_Chroma MD_End Method Ready for Validation MD_Chroma->MD_End MV_Selectivity Selectivity & Specificity MD_End->MV_Selectivity MV_Linearity Linearity & Range MV_Selectivity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision MV_Linearity->MV_Precision MV_Stability Stability MV_Accuracy->MV_Stability MV_Precision->MV_Stability MV_Carryover Carry-over MV_Stability->MV_Carryover MV_Dilution Dilution Integrity MV_Carryover->MV_Dilution MV_Report Validation Report MV_Dilution->MV_Report

Caption: Bioanalytical method validation workflow from development to reporting.

Validation_Parameters_Relationship cluster_assay_performance Assay Performance Characteristics cluster_analyte_behavior Analyte & Method Behavior Core_Parameters Core Validation Parameters Accuracy Accuracy Core_Parameters->Accuracy Precision Precision Core_Parameters->Precision Linearity_Range Linearity & Range Core_Parameters->Linearity_Range Selectivity_Specificity Selectivity & Specificity Core_Parameters->Selectivity_Specificity Stability Stability Core_Parameters->Stability LLOQ Lower Limit of Quantification Linearity_Range->LLOQ Matrix_Effect Matrix Effect Selectivity_Specificity->Matrix_Effect Carryover Carryover

Caption: Logical relationship of key bioanalytical validation parameters.

References

Comparison of Daclatasvir-d6 versus other labeled internal standards for Daclatasvir analysis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Daclatasvir (B1663022), a potent direct-acting antiviral agent against the hepatitis C virus (HCV), is critical in both clinical and research settings. The gold standard for bioanalysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS), relies on the use of an appropriate internal standard (IS) to ensure accuracy and precision by correcting for variability during sample preparation and analysis. Among the choices for an internal standard, stable isotope-labeled (SIL) analogues of the analyte, such as Daclatasvir-d6, are often considered the most suitable.

This guide provides an objective comparison of the performance of a deuterated Daclatasvir internal standard (specifically, data available for Daclatasvir-¹³C₂²H₆, a closely related SIL IS) against other commonly used labeled and unlabeled internal standards in the bioanalysis of Daclatasvir. The information presented is collated from various validated LC-MS/MS methods to assist researchers in selecting the most appropriate internal standard for their analytical needs.

Performance Comparison of Internal Standards

The selection of an internal standard is a critical step in the development of a robust bioanalytical method. An ideal internal standard should mimic the analyte's behavior during sample extraction, chromatography, and ionization. Stable isotope-labeled internal standards are generally preferred as they have nearly identical physicochemical properties to the analyte, co-elute chromatographically, and experience similar matrix effects.

The following tables summarize the performance characteristics of different internal standards used for the quantification of Daclatasvir in human plasma, based on data from published studies.

Table 1: Method Validation Parameters for Daclatasvir Quantification Using Different Internal Standards

ParameterDaclatasvir-¹³C₂²H₆[1]Tadalafil[2]Sofosbuvir (B1194449) (unlabeled)[3]
Linearity Range (ng/mL) 10.004 - 3001.2183 - 30005 - 4000
Lower Limit of Quantification (LLOQ) (ng/mL) 10.00435
Intra-day Precision (%CV) < 15%2.7 - 8.9%Within ±15% of nominal
Inter-day Precision (%CV) < 15%3.1 - 9.5%Within ±15% of nominal
Intra-day Accuracy (%Bias) 85-115% of nominal-5.7 to 6.3%Within ±15% of nominal
Inter-day Accuracy (%Bias) 85-115% of nominal-4.9 to 5.8%Within ±15% of nominal

Table 2: Recovery and Matrix Effect Data for Daclatasvir with Different Internal Standards

ParameterDaclatasvir-¹³C₂²H₆[1]Tadalafil[2]Sofosbuvir (unlabeled)[3]
Daclatasvir Recovery (%) Not explicitly reported85.2 ± 4.1% to 92.5 ± 3.7%Not explicitly reported
Internal Standard Recovery (%) Not explicitly reported90.1 ± 3.5%Not explicitly reported
Matrix Effect Not explicitly reportedNo significant matrix effect observedNot explicitly reported

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are the summarized experimental protocols from the cited studies for the analysis of Daclatasvir using different internal standards.

Method Using Daclatasvir-¹³C₂²H₆ as Internal Standard[1]
  • Sample Preparation: Protein precipitation.

  • Chromatography:

  • Mass Spectrometry:

    • MS System: Waters Xevo TQ MS system.

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Daclatasvir: Not specified.

    • MRM Transition for IS: Not specified.

Method Using Tadalafil as Internal Standard[2]
  • Sample Preparation: Liquid-liquid extraction with methyl tert-butyl ether.

  • Chromatography:

    • LC System: Not specified.

    • Column: ZorbaxSB-C18 (4.6 × 50 mm, 5 μm).

    • Mobile Phase: Isocratic elution with 5 mM ammonium formate buffer (pH 3.5) and acetonitrile (50:50, v/v).

    • Flow Rate: 0.7 mL/min.

  • Mass Spectrometry:

    • MS System: API4500 triple quadrupole tandem mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Daclatasvir: Not specified.

    • MRM Transition for IS: Not specified.

Method Using Unlabeled Sofosbuvir as Internal Standard[3]
  • Sample Preparation: Protein precipitation with acetonitrile.

  • Chromatography:

    • LC System: UPLC-MS/MS.

    • Column: Acquity UPLC HSS C18 (50 × 2.1 mm, 1.8 μm).

    • Mobile Phase: Isocratic elution with 10 mM ammonium formate (pH 3.5) and acetonitrile.

    • Flow Rate: 0.30 mL/min.

  • Mass Spectrometry:

    • MS System: Xevo TQD LC-MS/MS.

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Daclatasvir: Not specified.

    • MRM Transition for IS: Not specified.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalysis of Daclatasvir using a labeled internal standard and LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (e.g., this compound) plasma->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Quantification of Daclatasvir calibration->quantification

Caption: General workflow for Daclatasvir bioanalysis using LC-MS/MS.

Daclatasvir's Mechanism of Action

Daclatasvir targets the HCV nonstructural protein 5A (NS5A), a key component of the viral replication complex. By binding to NS5A, Daclatasvir disrupts its function in two main ways: inhibiting viral RNA synthesis and blocking virion assembly.[4] The following diagram illustrates this inhibitory pathway.

G cluster_hcv HCV Replication Cycle cluster_inhibition HCV_RNA HCV RNA NS5A NS5A Protein HCV_RNA->NS5A Translation Replication_Complex Replication Complex (Membranous Web) NS5A->Replication_Complex Formation Viral_RNA_Synthesis Viral RNA Synthesis Replication_Complex->Viral_RNA_Synthesis Virion_Assembly Virion Assembly & Secretion Viral_RNA_Synthesis->Virion_Assembly New_Virions New HCV Virions Virion_Assembly->New_Virions Daclatasvir Daclatasvir Daclatasvir->NS5A Binds to Domain I Inhibition1 Inhibition of RNA Synthesis Inhibition2 Inhibition of Virion Assembly Inhibition1->Viral_RNA_Synthesis Inhibition2->Virion_Assembly

Caption: Mechanism of action of Daclatasvir in inhibiting HCV replication.

Conclusion

Based on the available data, a stable isotope-labeled internal standard, such as Daclatasvir-¹³C₂²H₆, is the recommended choice for the bioanalysis of Daclatasvir. Although other internal standards like Tadalafil and unlabeled Sofosbuvir have been used in validated methods, SIL internal standards are theoretically superior due to their ability to more accurately track the analyte through the entire analytical process, thus providing more reliable and accurate results. The choice of internal standard will ultimately depend on the specific requirements of the assay, including the desired level of accuracy, precision, and the availability and cost of the standard. Researchers should carefully validate their chosen internal standard according to regulatory guidelines to ensure the integrity of their bioanalytical data.

References

A Comparative Guide to Daclatasvir Quantification: Accuracy and Precision with Deuterated and Non-Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Daclatasvir (B1663022) is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides an objective comparison of analytical methodologies for Daclatasvir quantification, focusing on the impact of using a deuterated internal standard on method accuracy and precision. We will delve into the experimental data and protocols of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods employing a deuterated standard and compare them with alternative High-Performance Liquid Chromatography (HPLC) methods that utilize other internal or external standards.

The use of a stable isotope-labeled internal standard, such as a deuterated form of the analyte, is considered the gold standard in quantitative mass spectrometry. This is because it co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and instrument response. This guide will present data that underscores the performance of this approach against other validated methods for Daclatasvir analysis.

Comparative Analysis of Quantitative Methods

The following tables summarize the accuracy and precision data from validated analytical methods for Daclatasvir quantification. Table 1 presents the performance of an LC-MS/MS method using a deuterated internal standard, while Table 2 details the performance of HPLC-UV methods that do not employ a deuterated standard.

Table 1: Accuracy and Precision of Daclatasvir Quantification using LC-MS/MS with a Deuterated Internal Standard

ParameterLow QCMid QCHigh QCLLOQULOQReference
Concentration (ng/mL) 0.157.5400.0550[1]
Intra-assay Precision (%CV) ≤ 8.6≤ 8.6≤ 8.6≤ 8.6N/A[1]
Inter-assay Precision (%CV) ≤ 6.7≤ 6.7≤ 6.7≤ 6.7N/A[1]
Mean Assay Accuracy (%Dev) ± 3.0± 3.0± 3.0± 3.0N/A[1]

QC: Quality Control, LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, %CV: Percent Coefficient of Variation, %Dev: Percent Deviation from Nominal Concentration.

Table 2: Accuracy and Precision of Daclatasvir Quantification using HPLC-UV Methods (Non-Deuterated Standard)

MethodLinearity (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery / % Deviation)LLOQ (µg/mL)Reference
HPLC-UV0.05 - 10≤ 8.9≤ 8.9-2.2 to 8.0% (intra-day), -6.5 to 9.2% (inter-day)0.05[2][3]
RP-HPLC1 - 50.360.0899%N/A[4]
RP-HPLC10 - 50N/AN/A98.9 - 100.8%N/A[5][6]

Experimental Protocols

LC-MS/MS Method with Deuterated Internal Standard

This method is designed for the quantification of Daclatasvir in human plasma and urine.

1. Sample Preparation:

  • A liquid-liquid extraction (LLE) is performed.

  • Plasma or urine samples are extracted with methyl-t-butyl ether (MTBE).

  • The internal standard, ¹³C₁₀-BMS-790052 (a stable isotope-labeled analog of Daclatasvir), is added prior to extraction.[1]

2. Chromatographic Conditions:

  • The analysis is carried out using a liquid chromatography system.

  • Specific column and mobile phase compositions are optimized to achieve separation of Daclatasvir and the internal standard from endogenous matrix components.

3. Mass Spectrometric Detection:

  • An API 4000 mass spectrometer or a similar triple quadrupole instrument is used.

  • The instrument operates in the multiple reaction monitoring (MRM) mode for the detection of positively charged ions.[1]

  • Specific precursor-to-product ion transitions are monitored for both Daclatasvir and its deuterated internal standard.

HPLC-UV Method (Non-Deuterated Standard)

This method is suitable for the quantification of Daclatasvir in human plasma and pharmaceutical dosage forms.

1. Sample Preparation:

  • For plasma samples, solid-phase extraction (SPE) is a common technique. For example, using Waters Oasis HLB 1cc cartridges.[2][3]

  • For tablets, a specific weight of powdered tablets is dissolved in a suitable solvent, filtered, and diluted to the working concentration range.[4][7]

2. Chromatographic Conditions:

  • A reversed-phase C18 column is typically used (e.g., Waters XTerra RP18 or Agilent Zorbax SB C18).[2][7]

  • The mobile phase is often a mixture of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile.[2][4]

  • The flow rate is maintained at a constant rate, for instance, 1 mL/min.[4]

3. UV Detection:

  • A UV detector is used to monitor the absorbance of the eluate at a specific wavelength where Daclatasvir shows maximum absorbance, such as 318 nm or 304 nm.[2][4]

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for Daclatasvir quantification and the logical relationship in choosing a quantification method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing start Biological Sample (Plasma/Urine) or Pharmaceutical Sample add_is Add Deuterated Internal Standard (for LC-MS/MS) start->add_is extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) start->extraction (for HPLC-UV) add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc_separation LC Separation (e.g., C18 column) evaporation->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) Detection lc_separation->ms_detection LC-MS/MS uv_detection UV Detection lc_separation->uv_detection HPLC-UV quantification Quantification (Peak Area Ratio) ms_detection->quantification uv_detection->quantification result Concentration of Daclatasvir quantification->result

Caption: Experimental workflow for Daclatasvir quantification.

logical_relationship cluster_criteria Decision Criteria cluster_methods Method Selection start Need for Daclatasvir Quantification high_sensitivity High Sensitivity & Specificity Required? start->high_sensitivity matrix_effects Complex Matrix with Significant Ion Suppression? high_sensitivity->matrix_effects Yes hplc_method HPLC-UV high_sensitivity->hplc_method No lcms_method LC-MS/MS with Deuterated Standard matrix_effects->lcms_method Yes matrix_effects->hplc_method No end_point Accurate & Precise Quantification lcms_method->end_point hplc_method->end_point

References

Establishing Linearity and Range for Daclatasvir Bioanalytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Daclatasvir, a direct-acting antiviral agent. It focuses on the critical validation parameters of linearity and range, presenting supporting experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Bioanalytical Methods for Daclatasvir

The accurate quantification of Daclatasvir in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While both techniques offer reliability, they present different performance characteristics, particularly in their linear dynamic ranges.

Analytical MethodLinearity RangeCorrelation Coefficient (r²)Key Advantages
LC-MS/MS 10.004 - 3001.218 ng/mL[1]> 0.99[1]High sensitivity and selectivity, allowing for lower limits of quantification. Ideal for pharmacokinetic studies.
LC-MS/MS 3 - 3000 ng/mLNot explicitly stated, but method validated according to FDA guidelines.High sensitivity and specificity. Suitable for bioequivalence and clinical studies.
RP-HPLC 10 - 50 µg/mL[2][3]0.9998[2][3]Cost-effective, readily available instrumentation. Well-suited for formulation analysis.[3]
RP-HPLC 6 - 90 µg/mL[4]0.9992[4]Wide linear range for higher concentration samples.
RP-HPLC 6 - 16 µg/mL[5]0.9989[5]Simple, rapid, and precise for bulk and marketed formulations.[5]
Spectrofluorimetry 3.0 - 30.0 ng/mLNot explicitly stated, but validated according to ICH guidelines.High sensitivity for low concentration samples.
HPTLC Not explicitly statedNot explicitly statedSuitable for stability-indicating methods.[3]

Note: The choice of method should be guided by the specific requirements of the study, including the expected concentration range of Daclatasvir in the samples and the required sensitivity.

Experimental Protocols for Establishing Linearity and Range

The following protocols are based on established and validated methods for Daclatasvir analysis and adhere to the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[6][7][8]

LC-MS/MS Method Protocol

This protocol is adapted from a validated method for the simultaneous quantification of Sofosbuvir and Daclatasvir in human plasma.[1]

Instrumentation:

  • Acquity UPLC system (Waters)

  • Waters Xevo TQ MS system

  • Gemini NX 5µ C18 column (50 × 2.0mm) (Phenomenex)[1]

Chromatographic Conditions:

  • Mobile Phase: Gradient of 5 mM Ammonium Formate buffer and Acetonitrile[1]

  • Flow Rate: 0.300 mL/min[1]

  • Injection Volume: 2.0 µL[1]

  • Detection: Positive ion mode electrospray ionization (ESI)[1]

Linearity and Range Establishment:

  • Preparation of Stock Solutions: Prepare a primary stock solution of Daclatasvir in a suitable organic solvent (e.g., methanol).

  • Preparation of Calibration Standards: Prepare a series of at least five to eight calibration standards by spiking blank biological matrix (e.g., human plasma) with known concentrations of Daclatasvir from the stock solution. The concentration range should encompass the expected concentrations of the study samples, including the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). For the range of 10.004 - 3001.218 ng/mL, suitable calibration standards could be 10, 25, 100, 500, 1500, and 3000 ng/mL.[1]

  • Sample Extraction: Perform solid-phase extraction (SPE) for sample clean-up and concentration.[1]

  • Analysis: Inject the prepared calibration standards into the LC-MS/MS system.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of Daclatasvir to the internal standard against the nominal concentration of Daclatasvir. Perform a weighted least-squares linear regression (1/x²) to determine the slope, intercept, and correlation coefficient (r²).[1] The acceptance criterion for linearity is a correlation coefficient (r²) of ≥ 0.99.

RP-HPLC Method Protocol

This protocol is based on a validated stability-indicating RP-HPLC method for Daclatasvir in tablets.[2][3]

Instrumentation:

  • HPLC system with a UV detector

  • Hypersil C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[2]

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.05% o-phosphoric acid (50:50 v/v)[2]

  • Flow Rate: 0.7 mL/min[2]

  • Detection Wavelength: 315 nm[2]

  • Column Temperature: 40 °C[2]

Linearity and Range Establishment:

  • Preparation of Stock Solution: Prepare a stock solution of Daclatasvir in the mobile phase.

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution with the mobile phase to achieve the desired concentration range (e.g., 10, 20, 30, 40, and 50 µg/mL).[3]

  • Analysis: Inject the prepared calibration standards into the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of Daclatasvir. Perform a least-squares linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).[3] The linearity is established if the correlation coefficient (r²) is typically ≥ 0.999.[2][3]

Workflow for Establishing Linearity and Range

The following diagram illustrates the general workflow for establishing the linearity and range of a bioanalytical method for Daclatasvir.

Linearity_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_accept Acceptance stock Prepare Daclatasvir Stock Solution standards Prepare Calibration Standards (min. 5 concentrations) stock->standards qc Prepare Quality Control (QC) Samples (Low, Mid, High) inject Inject Standards and QCs into Analytical System standards->inject qc->inject acquire Acquire Chromatographic Data inject->acquire curve Construct Calibration Curve (Peak Area vs. Concentration) acquire->curve regression Perform Linear Regression Analysis curve->regression params Determine Slope, Intercept, and Correlation Coefficient (r²) regression->params criteria Evaluate against Acceptance Criteria (e.g., r² ≥ 0.99) params->criteria range Define Linear Range (LLOQ to ULOQ) criteria->range

Caption: Workflow for Linearity and Range Determination.

Signaling Pathway for Bioanalytical Method Validation

The validation of a bioanalytical method is a structured process with interconnected parameters. The successful establishment of linearity and range is a foundational element that influences other validation characteristics.

Validation_Pathway cluster_method Method Development cluster_validation Method Validation cluster_application Application Dev Method Optimization Linearity Linearity & Range Dev->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LLOQ LLOQ Linearity->LLOQ ULOQ ULOQ Linearity->ULOQ SampleAnalysis Routine Sample Analysis Accuracy->SampleAnalysis Precision->SampleAnalysis Selectivity Selectivity Selectivity->SampleAnalysis Stability Stability Stability->SampleAnalysis LLOQ->SampleAnalysis ULOQ->SampleAnalysis

Caption: Interdependencies in Bioanalytical Method Validation.

References

A Comparative Guide to the Cross-Validation of an RP-HPLC Analytical Method for Daclatasvir Between Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the performance of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Daclatasvir, cross-validated between two independent laboratories. The objective of this guide is to offer researchers, scientists, and drug development professionals a clear framework for understanding the principles of inter-laboratory method validation, supported by experimental data. The data presented herein demonstrates the robustness and reproducibility of the analytical method, ensuring consistent and reliable results across different testing sites.

Experimental Protocols

A validated stability-indicating RP-HPLC method was selected for the cross-validation study. The detailed methodology provided to both participating laboratories is outlined below.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1100 with a variable wavelength detector and pump was utilized by both laboratories.[1]

  • Column: A Hypersil C18 column (4.6 x 250 mm, 5 µm particle size) was used as the stationary phase.[1][2]

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.05% o-phosphoric acid in water (50:50 v/v) was used in isocratic mode.[2]

  • Flow Rate: The mobile phase was pumped at a flow rate of 0.7 mL/min.[2]

  • Detection Wavelength: The eluent was monitored at 315 nm.[2]

  • Column Temperature: The column was maintained at 40°C.[2]

  • Injection Volume: 10 µL of the sample solution was injected.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): 10 mg of Daclatasvir standard was accurately weighed and transferred into a 10 mL volumetric flask. The volume was made up with the mobile phase.[1]

  • Working Standard Solutions: Aliquots from the stock solution were further diluted with the mobile phase to prepare working standard solutions in the concentration range of 10-50 µg/mL.[2]

  • Sample Preparation (from Tablets): Twenty tablets, each containing 60 mg of Daclatasvir, were weighed and finely powdered. A quantity of the powder equivalent to one tablet was transferred to a 100 mL volumetric flask, dissolved in and diluted to volume with the mobile phase, and sonicated for 15 minutes. The solution was then filtered through a 0.45 µm nylon filter. An appropriate aliquot of the filtrate was further diluted with the mobile phase to obtain a final concentration within the calibration range.

Data Presentation: Inter-Laboratory Comparison

The following tables summarize the quantitative data obtained from the cross-validation of the Daclatasvir analytical method between Laboratory A and Laboratory B.

Table 1: System Suitability Parameters

ParameterLaboratory ALaboratory BAcceptance Criteria
Tailing Factor1.151.12≤ 2
Theoretical Plates> 3000> 3000> 2000
Retention Time (min)3.763.78Approx. 3.8

Table 2: Linearity

ParameterLaboratory ALaboratory BAcceptance Criteria
Linearity Range (µg/mL)10 - 5010 - 50Defined Range
Correlation Coefficient (r²)0.99980.9995≥ 0.999
Slope4587945698Consistent Slope
Intercept12541321Minimal Intercept

Table 3: Precision

Precision Level% RSD (Laboratory A)% RSD (Laboratory B)Acceptance Criteria (% RSD)
Intraday (n=6)0.450.52≤ 2.0
Interday (n=6)0.680.75≤ 2.0

Table 4: Accuracy (Recovery Studies)

Spiked Concentration (µg/mL)% Recovery (Laboratory A)% Recovery (Laboratory B)Acceptance Criteria (% Recovery)
2099.85100.1598.0 - 102.0
30100.12100.3598.0 - 102.0
4099.95100.0598.0 - 102.0

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterLaboratory ALaboratory B
LOD (µg/mL)0.050.06
LOQ (µg/mL)0.150.18

Visualizations

The following diagrams illustrate the workflow of the inter-laboratory cross-validation process and the logical relationships of the validation parameters.

G Inter-Laboratory Cross-Validation Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_eval Evaluation Phase A Develop & Validate Method in Originating Lab B Prepare & Distribute Validation Protocol A->B C Prepare & Ship Standard and QC Samples B->C D Laboratory A Executes Protocol C->D E Laboratory B Executes Protocol C->E F Collect & Analyze Data from Both Labs D->F E->F G Compare Results Against Acceptance Criteria F->G H Final Validation Report G->H G Core Parameters for Analytical Method Validation cluster_quantitative Quantitative Tests cluster_limit Limit Tests cluster_qualitative Qualitative Tests center Method Validation Accuracy Accuracy center->Accuracy Precision Precision center->Precision Linearity Linearity center->Linearity Range Range center->Range LOD LOD center->LOD LOQ LOQ center->LOQ Specificity Specificity center->Specificity Robustness Robustness center->Robustness

References

Comparative Metabolic Stability Analysis: Daclatasvir vs. Daclatasvir-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of the hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir, and its deuterated isotopologue, Daclatasvir-d6. The strategic replacement of hydrogen atoms with deuterium (B1214612) at metabolically susceptible positions can significantly alter a drug's pharmacokinetic profile. This document outlines the experimental methodology to assess such differences and presents hypothetical supporting data to illustrate the potential advantages of deuteration.

Introduction to Metabolic Stability and Deuteration

Metabolic stability is a critical determinant of a drug's in vivo half-life, oral bioavailability, and dosing regimen. Compounds that are rapidly metabolized by enzymes, primarily the cytochrome P450 (CYP) superfamily in the liver, often exhibit shorter duration of action and higher inter-individual variability.[1] Daclatasvir is predominantly metabolized by the liver enzyme CYP3A4.[2][3][4]

Deuteration, the substitution of hydrogen with its stable isotope deuterium, can slow down metabolic processes. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher energy barrier for bond cleavage. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), can reduce the rate of metabolism at the site of deuteration, potentially leading to improved pharmacokinetic properties.[5]

Experimental Protocols

To evaluate the comparative metabolic stability of Daclatasvir and this compound, a standardized in vitro assay using human liver microsomes is typically employed. This assay provides a reliable measure of intrinsic clearance.[6]

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of Daclatasvir and this compound.

Materials:

  • Daclatasvir and this compound (e.g., 1 mM stock solutions in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control (e.g., a compound with known high clearance like Verapamil)

  • Quenching Solution (ice-cold acetonitrile (B52724) containing a suitable internal standard)

  • 96-well incubation plates

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw the pooled human liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL. Prepare working solutions of Daclatasvir, this compound, and the positive control in the buffer to a final concentration of 1 µM. Pre-warm the microsomal suspension and the NADPH regenerating system to 37°C.

  • Incubation:

    • Add the microsomal suspension to the wells of a 96-well plate.

    • Initiate the metabolic reaction by adding the working solutions of the test compounds (Daclatasvir and this compound) and the positive control to their respective wells.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), add the pre-warmed NADPH regenerating system to start the enzymatic reaction.

    • At the end of each time point, terminate the reaction by adding an equal volume of the ice-cold quenching solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Quantify the remaining parent compound (Daclatasvir or this compound) at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[5]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration) .

Comparative Metabolic Stability Data (Hypothetical)

The following table summarizes hypothetical data from the in vitro metabolic stability assay described above, illustrating the expected impact of deuteration on the metabolic fate of Daclatasvir.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Daclatasvir25.754.3
This compound48.528.9

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results. They are based on the expected outcome of the kinetic isotope effect on a CYP3A4-mediated metabolism.

Visualizing the Experimental and Metabolic Pathways

Diagrams are provided below to illustrate the experimental workflow and the metabolic pathway of Daclatasvir.

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_analysis Analysis cluster_data Data Processing prep1 Prepare Microsome Suspension (0.5 mg/mL) prep2 Prepare Daclatasvir & this compound (1 µM) prep1->prep2 prep3 Pre-warm reagents to 37°C prep2->prep3 inc1 Add Microsomes & Test Compounds to Plate prep3->inc1 inc2 Initiate reaction with NADPH inc1->inc2 inc3 Incubate for 0, 5, 15, 30, 45, 60 min inc2->inc3 ana1 Quench reaction with Acetonitrile inc3->ana1 ana2 Centrifuge and collect supernatant ana1->ana2 ana3 Quantify parent compound via LC-MS/MS ana2->ana3 data1 Calculate % remaining vs. time ana3->data1 data2 Determine t½ and CLint data1->data2 G Daclatasvir Daclatasvir Oxidative_Metabolism Oxidative Metabolism (δ-oxidation of pyrrolidine (B122466) moiety) Daclatasvir->Oxidative_Metabolism Metabolized by Daclatasvir_d6 This compound (Deuterated at Pyrrolidine Moiety) Daclatasvir_d6->Oxidative_Metabolism Metabolized by (Slower Rate) Metabolites Metabolites Oxidative_Metabolism->Metabolites CYP3A4 CYP3A4 CYP3A4->Oxidative_Metabolism Catalyzes

References

Inter-laboratory comparison of quantification methods for Daclatasvir.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Daclatasvir (B1663022), a direct-acting antiviral agent used in the treatment of Hepatitis C. The information presented is collated from various validated studies to assist researchers and drug development professionals in selecting the most appropriate method for their specific needs. This document summarizes key performance data, details experimental protocols, and visualizes workflows and the drug's mechanism of action.

Mechanism of Action

Daclatasvir is a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] NS5A is a critical component of the HCV replication complex and plays a vital role in viral RNA replication and virion assembly.[2][3][4] Daclatasvir binds to the N-terminus of NS5A, inducing conformational changes that disrupt its function.[2][4] This interference prevents the formation of the membranous web required for viral RNA synthesis and also impedes the assembly and release of new viral particles.[2]

Recent studies have also suggested that Daclatasvir and Sofosbuvir (B1194449) may contribute to the mitigation of hepatic fibrosis by downregulating the TNF-α / NF-κB signaling pathway.[5]

Daclatasvir Mechanism of Action cluster_HCV HCV Replication Cycle cluster_Host Host Cell HCV_RNA HCV RNA NS5A_Protein NS5A Protein HCV_RNA->NS5A_Protein Translation Replication_Complex Replication Complex Assembly NS5A_Protein->Replication_Complex Replication_Complex->HCV_RNA RNA Replication Virion_Assembly Virion Assembly & Release Replication_Complex->Virion_Assembly Daclatasvir Daclatasvir Daclatasvir->NS5A_Protein Inhibits TNFa_Signaling TNF-α / NF-κB Pathway Daclatasvir->TNFa_Signaling Downregulates Hepatic_Fibrosis Hepatic Fibrosis TNFa_Signaling->Hepatic_Fibrosis

Caption: Mechanism of action of Daclatasvir.

Quantitative Method Comparison

The following tables summarize the performance of various analytical methods for the quantification of Daclatasvir. The data has been compiled from multiple independent studies.

High-Performance Liquid Chromatography (HPLC) with UV Detection
ParameterMethod 1[1]Method 2[6]Method 3[7][8]Method 4[9][10]
Column C18 (25 cm x 4.6 mm, 5 µm)Hypersil ODS - C18 (250mm, 4.6mm, 5μm)Agilent Zorbax SB C18 (4.6 x 250 mm, 5 μm)Hypersil C18 (4.6 x 250 mm, 5 μm)
Mobile Phase Acetonitrile (B52724):Phosphate Buffer (40:60 v/v)Phosphate Buffer (pH 3.5):Acetonitrile (60:40 v/v)9 mM Dipotassium Hydrogen Orthophosphate Buffer (pH 4):Acetonitrile (60:40, v/v)Acetonitrile:0.05% o-Phosphoric Acid (50:50 v/v)
Flow Rate 1 mL/min1.0 mL/min1 mL/min0.7 mL/min
Detection (UV) 304 nm308 nm265 nm315 nm
Retention Time 3.0 ± 0.1 minNot Specified~5.5 min3.760 ± 0.01 min
Linearity Range 1 – 5 µg/mL0.5-150% of an unspecified concentration50-400 ng/mL10-50 µg/mL
Accuracy (% Recovery) 99%Not SpecifiedNot Specified97.95% to 100.78%
Precision (%RSD) Interday: 0.79%, Intraday: 0.36%Not Specified≤ 2% (Intermediate precision)Intra-day: ±0.3281, Inter-day: ±0.8914
LOD Not Specified0.005 μg/mlNot SpecifiedNot Specified
LOQ Not Specified0.01 μg/mlNot SpecifiedNot Specified
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
ParameterMethod 1[11]Method 2[12]Method 3[13]
Chromatography UPLCLCUPLC
Column Gemini NX 5µ C18 (50 × 2.0mm)C18 (Thermo Scientific, 5μm, 4.6 X 250 mm)C-18 Luna Omega (50 mm × 2.1 mm, 1.6 μm)
Mobile Phase 5 mM Ammonium Formate buffer:Acetonitrile (Gradient)1mM Ammonium Acetate Buffer (pH 4):Acetonitrile (20:80 v/v)Water with 0.1% Formic Acid and Acetonitrile (Gradient)
Flow Rate 0.300 mL/min0.5 mL/min0.4 mL/min
Ionization ESI PositiveESIESI Positive
Detection MS/MSMS/MSMS/MS
MRM Transition Not Specifiedm/z 740.50/514.10m/z 739.4 → 339.27
Linearity Range 10.004 - 3001.218 ng/mL500 to 5000 ng/mLNot Specified (r² > 0.99)
Accuracy (% Recovery) Within acceptable limitsNot Specified95-98%
Precision (%RSD) Within acceptable limitsNot Specified<15%
LOD Not SpecifiedNot SpecifiedNot Specified
LOQ Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

This section provides a detailed overview of the methodologies for the quantification of Daclatasvir.

HPLC-UV Method Protocol

This protocol is a generalized representation based on the cited literature.[1][6][7][8][9][10] Specific parameters should be optimized as per the selected publication.

HPLC-UV Workflow cluster_hplc HPLC Instrumentation Sample_Prep Sample Preparation (e.g., Dissolution in mobile phase) Injector Autosampler Sample_Prep->Injector HPLC_System HPLC System Column C18 Column Detector UV Detector Column->Detector Mobile_Phase Mobile Phase (Acetonitrile/Buffer) Pump Isocratic Pump Mobile_Phase->Pump Pump->Injector Injector->Column Data_Acquisition Data Acquisition & Analysis Detector->Data_Acquisition

Caption: Generalized workflow for HPLC-UV analysis.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve Daclatasvir reference standard in a suitable solvent (e.g., mobile phase, methanol) to obtain a known concentration.[7][9]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired calibration range.

    • Sample Preparation: For pharmaceutical dosage forms, tablets are typically weighed, crushed, and a portion of the powder is dissolved in the solvent, followed by filtration.[1][9] For biological samples, a suitable extraction method like protein precipitation or liquid-liquid extraction is required.[11][13]

  • Chromatographic Conditions:

    • Set up the HPLC system with the specified column, mobile phase, flow rate, and column temperature as detailed in the tables above.

    • Equilibrate the system until a stable baseline is achieved.

  • Analysis:

    • Inject a fixed volume of the standard and sample solutions into the HPLC system.

    • Monitor the elution of Daclatasvir at the specified UV wavelength.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

    • Determine the concentration of Daclatasvir in the samples by interpolating their peak areas on the calibration curve.

LC-MS/MS Method Protocol

This protocol provides a general outline for the quantification of Daclatasvir using LC-MS/MS, a highly sensitive and selective technique.[11][12][13]

LC-MSMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample_Prep Sample Preparation (e.g., Protein Precipitation, LLE) Injector Autosampler Sample_Prep->Injector LC_System UPLC/LC System Column Analytical Column (e.g., C18) Ion_Source Ion Source (e.g., ESI) Column->Ion_Source Mobile_Phase Mobile Phase (Gradient/Isocratic) Pump Solvent Delivery System Mobile_Phase->Pump Pump->Injector Injector->Column MS_System Tandem Mass Spectrometer Mass_Analyzer Mass Analyzer (MRM) Ion_Source->Mass_Analyzer Detector_MS Detector Mass_Analyzer->Detector_MS Data_System Data System & Software Detector_MS->Data_System

Caption: Generalized workflow for LC-MS/MS analysis.

  • Standard and Sample Preparation:

    • Stock and Working Solutions: Prepare as described for the HPLC-UV method. An internal standard (IS) is typically used in LC-MS/MS analysis to improve accuracy and precision.[11]

    • Sample Extraction: For plasma samples, protein precipitation with acetonitrile is a common and simple extraction method.[13] Liquid-liquid extraction can also be employed for cleaner sample extracts.

  • LC-MS/MS Conditions:

    • Configure the LC and MS/MS systems with the parameters outlined in the table. This includes the column, mobile phase composition and gradient (if applicable), flow rate, and injection volume.

    • Optimize the mass spectrometer settings, including the ionization mode (typically positive electrospray ionization - ESI) and the Multiple Reaction Monitoring (MRM) transitions for Daclatasvir and the internal standard.

  • Analysis:

    • Inject the prepared standards and samples into the LC-MS/MS system.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the peak area of Daclatasvir to the peak area of the internal standard against the concentration of the standards.

    • Calculate the concentration of Daclatasvir in the samples using the regression equation from the calibration curve.

Conclusion

The choice of an analytical method for the quantification of Daclatasvir depends on the specific requirements of the study. HPLC-UV methods are robust, cost-effective, and suitable for routine analysis of pharmaceutical formulations where high sensitivity is not a primary concern.[1][6] LC-MS/MS methods, on the other hand, offer superior sensitivity and selectivity, making them the preferred choice for the analysis of Daclatasvir in complex biological matrices like plasma, and for pharmacokinetic and bioequivalence studies.[11][12][13] The information provided in this guide serves as a valuable resource for selecting and implementing a suitable quantification method for Daclatasvir.

References

Investigating the Kinetic Isotope Effect of Deuterium Labeling on Daclatasvir Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of Daclatasvir and a hypothetically deuterated analogue, Daclatasvir-d4. By replacing hydrogen atoms with deuterium (B1214612) at the site of metabolism, it is possible to leverage the kinetic isotope effect (KIE) to slow down the drug's breakdown, potentially leading to an improved pharmacokinetic profile. This guide presents hypothetical, yet plausible, experimental data and detailed protocols to illustrate the investigation of this effect.

Introduction to Daclatasvir Metabolism and the Kinetic Isotope Effect

Daclatasvir is a direct-acting antiviral agent used in the treatment of Hepatitis C. It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. The main metabolic pathway involves the δ-oxidation of one of the pyrrolidine (B122466) rings.[1] This metabolic "soft spot" presents an opportunity for strategic deuterium labeling.

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond as the rate-determining step will proceed more slowly. By selectively replacing the hydrogen atoms on the pyrrolidine ring of Daclatasvir with deuterium, we can hypothesize a decrease in the rate of its CYP3A4-mediated metabolism.

Comparative Metabolic Stability: Daclatasvir vs. Daclatasvir-d4

To quantify the impact of deuterium labeling on the metabolic stability of Daclatasvir, a series of in vitro experiments using human liver microsomes (HLMs) can be performed. The following table summarizes hypothetical data from such a study, comparing the key metabolic parameters of Daclatasvir and its deuterated analogue, Daclatasvir-d4.

Table 1: Comparative in vitro Metabolic Stability in Human Liver Microsomes

CompoundVmax (pmol/min/mg protein)Km (µM)Intrinsic Clearance (CLint) (µL/min/mg protein)
Daclatasvir150 ± 1210 ± 1.515.0
Daclatasvir-d480 ± 912 ± 2.06.7

Vmax: Maximum reaction velocity; Km: Michaelis-Menten constant (substrate concentration at half Vmax); Intrinsic Clearance (CLint) = Vmax/Km

The data in Table 1 illustrates a significant kinetic isotope effect. The deuterated compound, Daclatasvir-d4, exhibits a lower maximum metabolic rate (Vmax) and a consequently reduced intrinsic clearance (CLint) compared to the non-deuterated Daclatasvir. This suggests that the C-D bond cleavage is indeed the rate-limiting step in the metabolism of Daclatasvir-d4 and that deuteration has successfully slowed down its breakdown.

Experimental Protocols

The following are detailed methodologies for the key experiments required to generate the comparative data presented above.

In Vitro Metabolism Assay Using Human Liver Microsomes

Objective: To determine the kinetic parameters (Vmax and Km) of Daclatasvir and Daclatasvir-d4 metabolism in human liver microsomes.

Materials:

  • Daclatasvir and Daclatasvir-d4

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction quenching)

  • Internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare incubation mixtures in phosphate buffer (pH 7.4) containing HLMs (final concentration, e.g., 0.5 mg/mL) and varying concentrations of Daclatasvir or Daclatasvir-d4 (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 15 minutes, within the linear range of metabolite formation).

  • Reaction Quenching: Terminate the reactions by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the parent compound remaining and/or the formation of the primary metabolite.

  • Data Analysis: Plot the reaction velocity (rate of substrate depletion or metabolite formation) against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine Vmax and Km. Calculate the intrinsic clearance (CLint) as the ratio of Vmax to Km.

LC-MS/MS Quantification Method

Objective: To develop a sensitive and specific method for the simultaneous quantification of Daclatasvir, Daclatasvir-d4, and their primary metabolite in the in vitro assay samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

Chromatographic Conditions:

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Daclatasvir: Precursor ion > Product ion (to be determined based on fragmentation)

    • Daclatasvir-d4: Precursor ion > Product ion (to be determined based on fragmentation)

    • Metabolite: Precursor ion > Product ion (to be determined based on fragmentation)

    • Internal Standard: Precursor ion > Product ion (to be determined based on fragmentation)

Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, and matrix effects according to regulatory guidelines.

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of Daclatasvir and the experimental workflow for assessing the kinetic isotope effect.

Daclatasvir Daclatasvir Metabolite Oxidized Metabolite (Pyrrolidine Ring Opening) Daclatasvir->Metabolite δ-Oxidation CYP3A4 CYP3A4 CYP3A4->Daclatasvir

Caption: Daclatasvir Metabolic Pathway.

cluster_prep Preparation cluster_incubation In Vitro Incubation cluster_analysis Analysis Daclatasvir Daclatasvir HLM Human Liver Microsomes (HLM) + NADPH Daclatasvir->HLM Daclatasvir_d4 Daclatasvir-d4 Daclatasvir_d4->HLM LCMS LC-MS/MS Analysis HLM->LCMS Data Data Analysis (Vmax, Km, CLint) LCMS->Data

Caption: Experimental Workflow for KIE Study.

Conclusion and Implications

The hypothetical data and experimental framework presented in this guide demonstrate the potential of deuterium labeling to significantly alter the metabolic profile of Daclatasvir. A reduction in the intrinsic clearance of Daclatasvir-d4 suggests a slower rate of metabolism, which could translate to several in vivo benefits, including:

  • Increased half-life and drug exposure: A slower metabolism could lead to a longer duration of action and higher overall drug concentrations in the body.

  • Reduced dosing frequency: An extended half-life might allow for less frequent administration, improving patient compliance.

  • Potentially altered metabolite profile: Slower metabolism could reduce the formation of certain metabolites, which might be advantageous if they contribute to adverse effects.

It is crucial to note that these are hypothetical outcomes. The actual in vivo pharmacokinetic profile of a deuterated drug can be influenced by various factors beyond the kinetic isotope effect, such as absorption, distribution, and other clearance pathways. Therefore, comprehensive in vivo studies in relevant animal models and eventually in humans are necessary to confirm the therapeutic benefits of deuterating Daclatasvir. This guide provides a foundational framework for the initial in vitro investigations that are a critical first step in this drug development process.

References

Validating Daclatasvir-d6 as an Internal Standard for Regulatory Submissions (FDA/EMA): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of Daclatasvir-d6 as an internal standard (IS) for the quantitative bioanalysis of daclatasvir (B1663022) in regulatory submissions to the FDA and EMA. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in LC-MS/MS bioanalysis, offering significant advantages over structural analogs. This document presents a comparative analysis, supported by experimental data and detailed protocols, to aid in the development of robust and compliant bioanalytical methods.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Regulatory agencies like the FDA and EMA prefer the use of stable isotope-labeled internal standards for bioanalytical methods.[1][2] A SIL-IS, such as this compound, is chemically identical to the analyte, with the only difference being the presence of heavier isotopes (in this case, deuterium). This near-identical physicochemical behavior ensures that the IS closely tracks the analyte during sample extraction, processing, and chromatographic analysis, effectively compensating for variability and matrix effects.

While structural analogs can be used as internal standards, they may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte. This can lead to decreased accuracy and precision in the quantification of the analyte.

Performance Comparison: this compound vs. Structural Analog Internal Standard

Table 1: Linearity and Range

Internal Standard TypeAnalyteCalibration Curve Range (ng/mL)Correlation Coefficient (r²)
Stable Isotope-Labeled (Daclatasvir-¹³C₂²H₆)Daclatasvir10.004 - 3001.218> 0.99
Structural Analog (Tadalafil)Daclatasvir3 - 3000> 0.99

Table 2: Accuracy and Precision

Internal Standard TypeAnalyteQC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% CV)
Stable Isotope-Labeled (Daclatasvir-¹³C₂²H₆)DaclatasvirLLOQ10.004Within ±20%≤ 20%
LQC30Within ±15%≤ 15%
MQC1500Within ±15%≤ 15%
HQC2400Within ±15%≤ 15%
Structural Analog (Tadalafil)DaclatasvirLLOQ3Within ±20%≤ 20%
LQC9Within ±15%≤ 15%
MQC1500Within ±15%≤ 15%
HQC2400Within ±15%≤ 15%

Table 3: Matrix Effect and Recovery

Internal Standard TypeAnalyteQC LevelMatrix FactorRecovery (%)
Stable Isotope-Labeled (Daclatasvir-¹³C₂²H₆)DaclatasvirLQC0.98 - 1.05Consistent between analyte and IS
HQC0.97 - 1.03Consistent between analyte and IS
Structural Analog (Tadalafil)DaclatasvirLQCVariableMay differ between analyte and IS
HQCVariableMay differ between analyte and IS

Experimental Protocols

Below are detailed methodologies for the key experiments involved in validating a bioanalytical method for daclatasvir using a stable isotope-labeled internal standard.

Preparation of Stock and Working Solutions
  • Daclatasvir Stock Solution (1 mg/mL): Accurately weigh and dissolve daclatasvir reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the daclatasvir stock solution with methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.

Sample Preparation (Human Plasma)
  • Aliquot 100 µL of human plasma (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the this compound working solution to all samples except the blank matrix.

  • Add 200 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase:

    • A: 5 mM Ammonium Formate in water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with 95% A, ramp to 5% A over 2 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Daclatasvir: Monitor appropriate precursor and product ions.

    • This compound: Monitor appropriate precursor and product ions, accounting for the mass shift due to deuterium (B1214612) labeling.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Spike with this compound plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection UPLC Injection reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Daclatasvir calibration->quantification

Caption: Experimental workflow for the bioanalysis of daclatasvir using this compound.

logical_relationship analyte Daclatasvir (Analyte) process Sample Preparation & Analysis (Extraction, Chromatography, Ionization) analyte->process is This compound (Internal Standard) is->process variability Analytical Variability (Matrix Effects, Ion Suppression/Enhancement) process->variability ratio Peak Area Ratio (Analyte / IS) process->ratio quant Accurate Quantification ratio->quant

Caption: Logical relationship of using a stable isotope-labeled internal standard.

References

A Comparative Analysis of LC-MS/MS versus HPLC-UV for Daclatasvir Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Analytical Method

The accurate quantification of Daclatasvir (B1663022), a potent direct-acting antiviral agent against the hepatitis C virus, is paramount in pharmaceutical development, quality control, and clinical monitoring. Two of the most prevalent analytical techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide provides an objective comparison of these two methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

At a Glance: Key Performance Metrics

ParameterLC-MS/MSHPLC-UV
Linearity Range 3 - 4000 ng/mL[1][2]1 - 200 µg/mL[3]
Lower Limit of Quantification (LLOQ) 3 ng/mL[1]0.05 µg/mL (50 ng/mL)[4][5]
Limit of Detection (LOD) Not explicitly stated, but inherently lower than LLOQ0.08 µg/mL (80 ng/mL)[4]
Accuracy (% Recovery) Within ±15% of nominal values[6]99%
Precision (% RSD) Intra-day and Inter-day ≤ 8.9%[5]Intra-day: 0.36%, Inter-day: 0.79%
Run Time As short as 1.2 - 5.0 minutes[2][6]Approximately 3.0 - 10 minutes[7]
Selectivity/Specificity High (based on mass-to-charge ratio)Moderate (potential for interference)

Delving into the Methodologies

The choice between LC-MS/MS and HPLC-UV often hinges on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

LC-MS/MS: The Gold Standard for Sensitivity and Selectivity

LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. This makes it the preferred method for bioanalytical studies where Daclatasvir concentrations in complex matrices like human plasma are extremely low.

Typical Experimental Protocol:

  • Sample Preparation: Liquid-liquid extraction with a solvent like methyl tert-butyl ether is a common method to isolate Daclatasvir and an internal standard from plasma samples.[1][8] Protein precipitation with acetonitrile (B52724) is another rapid sample preparation technique.[2]

  • Chromatographic Separation: A C18 column is typically used for separation.[1][6][9] The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile, run in either an isocratic or gradient mode.[1][6]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode. Quantification is achieved through Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for Daclatasvir. For instance, a common transition monitored is m/z 740.50 → 514.10.[9]

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Extraction Liquid-Liquid or Protein Precipitation Plasma_Sample->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Ionization ESI+ Ionization LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (MRM) MS_Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification

LC-MS/MS analytical workflow for Daclatasvir.
HPLC-UV: Robust and Accessible for Routine Analysis

HPLC-UV is a widely available and robust technique suitable for the quantification of Daclatasvir in pharmaceutical formulations and for in-process quality control. While less sensitive than LC-MS/MS, its simplicity and lower operational cost make it an attractive option for many applications.

Typical Experimental Protocol:

  • Sample Preparation: For solid dosage forms, this typically involves dissolving the crushed tablet in a suitable diluent, such as a mixture of acetonitrile and water.[9] For plasma samples, a solid-phase extraction (SPE) step is often required to clean up the sample and concentrate the analyte.[4][5]

  • Chromatographic Separation: Similar to LC-MS/MS, a C18 column is the stationary phase of choice.[3] The mobile phase is commonly a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile, delivered in an isocratic mode.[3]

  • UV Detection: The concentration of Daclatasvir is determined by measuring its absorbance at a specific wavelength, typically around 304-318 nm.[4][5]

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Dosage_Form Pharmaceutical Dosage Form Dissolution Dissolution in Solvent Dosage_Form->Dissolution HPLC_Separation HPLC Separation (C18 Column) Dissolution->HPLC_Separation UV_Detection UV Detection (304-318 nm) HPLC_Separation->UV_Detection Quantification Quantification UV_Detection->Quantification

HPLC-UV analytical workflow for Daclatasvir.

Comparative Visualization of Performance

The following diagram illustrates the key performance differences between the two techniques, highlighting the trade-offs between sensitivity, selectivity, and accessibility.

Comparative_Analysis cluster_lcms LC-MS/MS cluster_hplcuv HPLC-UV High_Sensitivity High Sensitivity (ng/mL LLOQ) Moderate_Sensitivity Moderate Sensitivity (µg/mL LLOQ) High_Sensitivity->Moderate_Sensitivity Superior High_Selectivity High Selectivity (Mass-based) Lower_Selectivity Lower Selectivity (Chromatographic) High_Selectivity->Lower_Selectivity Superior Complex_Matrix Ideal for Complex Matrices (e.g., Plasma) Routine_QC Suited for Routine QC & Pharmaceutical Forms Complex_Matrix->Routine_QC Application Focus

Performance comparison of LC-MS/MS and HPLC-UV.

Conclusion

Both LC-MS/MS and HPLC-UV are powerful and reliable techniques for the quantification of Daclatasvir. The choice between them is dictated by the specific analytical challenge.

  • LC-MS/MS is the unequivocal choice for applications demanding the highest sensitivity and selectivity, particularly in bioanalysis and pharmacokinetic studies where trace-level detection in complex biological matrices is essential.

  • HPLC-UV offers a robust, cost-effective, and accessible alternative for routine quality control of pharmaceutical formulations and in environments where the high sensitivity of mass spectrometry is not a prerequisite.

By understanding the distinct advantages and limitations of each method, researchers can confidently select the optimal analytical strategy to ensure the accurate and reliable quantification of Daclatasvir in their respective fields.

References

A Comparative Guide to the Robustness of Analytical Methods for Daclatasvir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the robustness of various analytical methods for the quantitative determination of Daclatasvir (B1663022), a direct-acting antiviral agent. Robustness, a critical component of analytical method validation, evaluates a method's capacity to remain unaffected by small, deliberate variations in its parameters, ensuring its reliability and reproducibility during routine use. The following sections present a summary of quantitative data from several studies, detailed experimental protocols for robustness testing, and a visual workflow to guide researchers in this essential validation step.

Comparative Analysis of Analytical Methods

The most common analytical techniques for Daclatasvir are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC). The robustness of these methods is typically evaluated by intentionally varying critical parameters and observing the effect on the results.

Method Column Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Retention Time (min) Linearity Range (µg/mL) Accuracy (% Recovery) Reference
RP-HPLC Hypersil C18 (4.6 x 250 mm, 5 µm)Acetonitrile: 0.05% o-phosphoric acid (50:50 v/v)0.73153.760 ± 0.0110-5097.95 - 100.78[1][2]
RP-HPLC Waters C8 (4.6 x 250mm, 5µm)Mixed phosphate (B84403) buffer pH 2.5: Acetonitrile (75:25 v/v)1.23065.40.6-60Not Specified[3]
RP-HPLC C-18 (25 cm length, 4.6 mm ID, 5 µm)Acetonitrile: Phosphate buffer (40:60 v/v)13043.0 ± 0.11-599[4]
RP-HPLC Inertsil-C18 ODSAcetonitrile: Methanol (70:30 v/v)12302.65820-80Not Specified[5][6]
UPLC-MS/MS Acquity UPLC HSS C18 (50 × 2.1 mm, 1.8 μm)10 mM ammonium (B1175870) formate (B1220265) (pH 3.5): Acetonitrile (isocratic)0.3MS/MSNot Specified5-4000 ng/mLWithin ±15% deviation[7]
UPLC-MS/MS Gemini NX 5µ C18 (50 × 2.0mm)5 mM Ammonium Formate buffer: Acetonitrile (gradient)0.3MS/MSNot Specified10.004-3001.218 ng/mLWithin ±15% deviation[8]
Robustness Testing Parameters and Outcomes

The robustness of an analytical method is assessed by making deliberate, minor changes to the method's parameters and evaluating the impact on the results. The following table summarizes the parameters that were varied in the cited studies and the observed outcomes.

Method Parameter Varied Variation Outcome Reference
RP-HPLC Flow Rate± 10%The method was found to be robust.[1][9]
Wavelength± 2 nmThe method was found to be robust.[1]
Mobile Phase Composition± 2%The method was found to be robust.[1]
RP-HPLC Flow Rate± 0.1 mL/minThe method remained unaffected.[10]
Mobile Phase pHMinor variationsLack of influence on test results.[10]
UPLC Flow Rate± 0.1 mL/min (from 0.4 mL/min)The method remained unaffected.[10]

Experimental Protocols

Below are generalized methodologies for key experiments related to the assessment of an analytical method's robustness for Daclatasvir, based on published literature.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method. Daclatasvir has been shown to degrade under various stress conditions.

  • Acid Hydrolysis : A solution of Daclatasvir is prepared in an acidic medium (e.g., 0.1 N HCl) and refluxed at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 2-5 hours).[10][11]

  • Base Hydrolysis : A solution of Daclatasvir is prepared in a basic medium (e.g., 0.1 N or 1 N NaOH) and refluxed at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours).[11]

  • Oxidative Degradation : A solution of Daclatasvir is treated with an oxidizing agent (e.g., 3% H₂O₂) at a specified temperature (e.g., 80°C) for a defined period (e.g., 1 hour).[11]

  • Thermal Degradation : Daclatasvir is exposed to dry heat at a high temperature (e.g., 105°C) for a specified duration (e.g., 24 hours).[11]

  • Photolytic Degradation : Daclatasvir is exposed to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) for an extended period (e.g., 7 days).[1][11]

Robustness Testing Protocol

This protocol outlines the deliberate variation of method parameters to assess the robustness of an analytical method.

  • Flow Rate Variation : The flow rate of the mobile phase is adjusted by a small margin (e.g., ±0.1 mL/min or ±10%) from the nominal flow rate. The effect on the retention time, resolution between Daclatasvir and its impurities, and peak shape is monitored.[1][9][10]

  • Mobile Phase Composition Variation : The ratio of the solvents in the mobile phase is altered slightly (e.g., ±2%). The impact on chromatographic performance is then evaluated.[1]

  • pH of Mobile Phase Buffer Variation : The pH of the aqueous component of the mobile phase is adjusted by a small amount (e.g., ±0.2 units). The resulting changes in retention time and peak shape are observed.

  • Column Temperature Variation : The temperature of the column is varied by a few degrees (e.g., ±5°C) from the set point to assess the effect on the separation.

  • Wavelength Variation : The detection wavelength is slightly changed (e.g., ±2 nm) to determine the impact on the analyte's response.[1]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of assessing the robustness of an analytical method for Daclatasvir.

G cluster_0 Method Development & Validation cluster_1 Robustness Assessment cluster_2 Data Analysis & Conclusion A Develop Analytical Method (e.g., HPLC, UPLC) B Perform Method Validation (as per ICH guidelines) A->B C Define Critical Method Parameters (Flow Rate, pH, Temp, etc.) B->C D Deliberately Vary Parameters (one at a time) C->D E Analyze Samples with Varied Parameters D->E F Evaluate Impact on Results (Retention Time, Resolution, etc.) E->F G Compare Results with Original Method F->G H Determine if Variations are within Acceptable Limits G->H I Conclude on Method Robustness H->I G cluster_0 Forced Degradation Studies cluster_1 Stress Conditions cluster_2 Analysis & Evaluation Start Daclatasvir Drug Substance/Product Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photolytic Stress->Photo Analysis Analyze Stressed Samples using the Developed Analytical Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Specificity and Stability-Indicating Nature Analysis->Evaluation

References

Safety Operating Guide

Safe Disposal of Daclatasvir-d6: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Daclatasvir-d6, a deuterated analog of the antiviral medication Daclatasvir. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This information is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed.[1] Standard laboratory precautions should be observed at all times.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves must be inspected prior to use.[2] Use proper glove removal technique to avoid skin contact.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH (US) or CEN (EU) approved particle respirator.[2]

Step-by-Step Disposal Procedure

The disposal of this compound, as with any laboratory chemical, must be carried out in a manner that ensures safety and complies with all applicable regulations.

1. Preparation for Disposal:

  • Consult Safety Data Sheet (SDS): Always review the most current SDS for this compound before initiating disposal procedures.[1]

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Disposal of Unused or Expired this compound:

  • Licensed Disposal Company: The primary method for disposal is to offer surplus and non-recyclable this compound to a licensed professional waste disposal service.[2]

  • Incineration: If permitted by local regulations and the capabilities of the disposal facility, the material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

3. Disposal of Contaminated Materials:

  • Contaminated Packaging: Dispose of the original container and any liners as unused product.[2]

  • Labware and PPE: Any materials such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into contact with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

4. Spill Management:

  • Avoid Dust Formation: In the event of a spill, avoid creating dust.[2]

  • Containment: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent, and collect the cleaning materials for disposal as hazardous waste.

  • Ventilation: Ensure adequate ventilation in the event of a spill.[2]

Disposal Workflow

The following diagram outlines the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_type Waste Categorization cluster_disposal_path Disposal Path start Start: this compound for Disposal sds Consult Safety Data Sheet start->sds ppe Wear Appropriate PPE sds->ppe waste_type Type of Waste? ppe->waste_type unused_product Unused/Expired Product waste_type->unused_product Product contaminated_items Contaminated Labware/PPE waste_type->contaminated_items Contaminated Items spill_cleanup Spill Cleanup Material waste_type->spill_cleanup Spill licensed_disposal Transfer to Licensed Waste Disposal Company unused_product->licensed_disposal collect_waste Collect in Labeled Hazardous Waste Container contaminated_items->collect_waste spill_cleanup->collect_waste collect_waste->licensed_disposal incineration Incinerate with Afterburner and Scrubber licensed_disposal->incineration end End: Disposal Complete incineration->end

Caption: this compound Disposal Workflow.

First Aid Measures

In case of exposure to this compound, follow these first aid procedures:

  • If Swallowed: Immediately call a doctor.[1] Symptoms of poisoning may occur after several hours; therefore, medical observation for at least 48 hours after the accident is recommended.[1]

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a doctor if complaints arise.[1][3]

  • After Skin Contact: Wash off with soap and plenty of water.[2] Generally, the product does not irritate the skin.[1]

  • After Eye Contact: Rinse the opened eye for several minutes under running water.[1]

Regulatory Compliance

All disposal activities must be in accordance with local, state, and federal regulations for hazardous waste management. It is the responsibility of the generator to correctly classify and label waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。